1,4-Cyclohexanediol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclohexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,4-Cyclohexanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Cyclohexanediol, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanediol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanediol, a diol existing as cis and trans isomers, is a versatile building block in organic synthesis and polymer chemistry. Its utility in pharmaceutical and materials science necessitates a thorough understanding of its solubility characteristics in a range of common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its dissolution, quantitative solubility data, the influence of isomeric forms, and standardized experimental protocols for solubility determination. This information is critical for process development, formulation design, and predicting the behavior of this compound in various chemical environments.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play between the solute and the solvent.[1] For this compound, a polar molecule capable of hydrogen bonding, its solubility is dictated by the balance of several key factors:
-
Hydrogen Bonding: The two hydroxyl (-OH) groups in this compound are capable of both donating and accepting hydrogen bonds. Solvents that can also engage in hydrogen bonding, such as alcohols, will readily interact with the diol, leading to high solubility.[1]
-
Polarity and Dipole Moment: The polarity of the solvent and solute is a primary determinant of solubility. Polar solvents will more effectively solvate polar solutes. The cis and trans isomers of this compound exhibit different dipole moments due to their distinct molecular geometries, which in turn influences their solubility.
-
Van der Waals Forces: While weaker than hydrogen bonds, these forces contribute to the overall interaction energy between the solute and solvent molecules.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. The arrangement of molecules in the solid state, which differs between the cis and trans isomers, affects this energy.
The Influence of Cis and Trans Isomerism on Physical Properties and Solubility
The spatial arrangement of the hydroxyl groups in the cis and trans isomers of this compound leads to significant differences in their physical properties, which in turn affects their solubility.
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Reference(s) |
| Melting Point | 98-100 °C | 141-142 °C | [2][3] |
| Dipole Moment | 1.80 D | 2.50 D | [4][5] |
Quantitative Solubility Data for this compound (Mixture of cis and trans Isomers)
The following table presents a comprehensive set of quantitative solubility data for a mixture of cis and trans this compound in a variety of common organic solvents at 25 °C. This data is invaluable for solvent selection in synthesis, purification, and formulation.
| Solvent Category | Solvent | Solubility (g/L) |
| Alcohols | Methanol | 169.2 |
| Ethanol | 93.73 | |
| Isopropanol | 68.23 | |
| n-Propanol | 75.55 | |
| n-Butanol | 56.25 | |
| Isobutanol | 43.55 | |
| sec-Butanol | 47.45 | |
| n-Pentanol | 32.89 | |
| Isopentanol | 36.63 | |
| n-Hexanol | 49.37 | |
| n-Heptanol | 33.69 | |
| n-Octanol | 25.7 | |
| Ethylene Glycol | 63.78 | |
| Propylene Glycol | 67.49 | |
| 2-Methoxyethanol | 133.12 | |
| 2-Ethoxyethanol | 68.72 | |
| Ketones | Acetone | 35.99 |
| 2-Butanone | 33.02 | |
| Cyclohexanone | 47.47 | |
| Ethers | Tetrahydrofuran (THF) | 102.63 |
| 1,4-Dioxane | 57.6 | |
| Esters | Ethyl Acetate | 26.63 |
| Methyl Acetate | 35.24 | |
| n-Propyl Acetate | 19.29 | |
| Isopropyl Acetate | 17.22 | |
| n-Butyl Acetate | 24.58 | |
| Isobutyl Acetate | 12.65 | |
| n-Pentyl Acetate | 21.78 | |
| Ethyl Formate | 41.36 | |
| Amides | Dimethylformamide (DMF) | 92.15 |
| N,N-Dimethylacetamide (DMAc) | 75.65 | |
| N-Methyl-2-pyrrolidone (NMP) | 85.5 | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 131.52 |
| Nitriles | Acetonitrile | 33.76 |
| Halogenated | Chloroform | 71.13 |
| Hydrocarbons | Dichloromethane | 41.9 |
| Toluene | 4.09 | |
| 1,2-Dichloroethane | 24.14 | |
| Tetrachloromethane | 20.78 | |
| n-Hexane | 2.75 | |
| Cyclohexane | 2.4 | |
| n-Heptane | 5.0 | |
| Ethylbenzene | Not specified | |
| Acids | Acetic Acid | 97.29 |
| Other | Water | 18.81 |
| Transcutol | 99.97 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable process development and formulation. The following are standard, validated methods for measuring the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
This is a classic and highly reliable method for determining solubility.
Principle: A saturated solution is prepared at a constant temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.
Step-by-Step Protocol:
-
Saturation: Add an excess of this compound to the chosen organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
Separation: Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Evaporation: Transfer the supernatant to a pre-weighed evaporation dish.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of the solute).
-
Weighing: Dry the dish containing the solute to a constant weight in a desiccator and weigh it accurately.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent.
Diagram of the Gravimetric Solubility Determination Workflow
References
A Technical Guide to the Stereochemistry and Applications of 1,4-Cyclohexanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexanediol, a fundamental alicyclic diol, serves as a critical building block in polymer chemistry and pharmaceutical synthesis.[1] Its utility is profoundly influenced by its stereochemistry, existing as two primary diastereomers: cis and trans. The distinct spatial arrangement of the hydroxyl groups in these isomers dictates their conformational preferences, leading to significant differences in physicochemical properties, reactivity, and suitability for specific applications. This guide provides an in-depth analysis of the stereochemical nuances of this compound, detailing the conformational equilibrium of its isomers and the resulting impact on material properties and synthetic strategies. We present validated experimental protocols for isomer synthesis and separation, comparative data on physical properties, and an exploration of how stereochemical control is leveraged in the development of advanced polymers and active pharmaceutical ingredients (APIs).
Introduction to the Stereochemistry of this compound
Substituted cyclohexanes are archetypal models for understanding stereoisomerism and conformational analysis. In this compound, the cyclohexane ring is substituted at the C1 and C4 positions with hydroxyl (-OH) groups. This substitution pattern gives rise to two non-superimposable, non-mirror-image stereoisomers, known as diastereomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol.[2]
-
cis-1,4-Cyclohexanediol: Both hydroxyl groups are on the same face of the cyclohexane ring.
-
trans-1,4-Cyclohexanediol: The hydroxyl groups are on opposite faces of the ring.
These geometric differences are fundamental, as they directly control the molecule's three-dimensional shape and its interactions with other molecules. In living systems, which are inherently chiral, the two enantiomers of a chiral drug can exhibit markedly different biological activities.[3] Similarly, in materials science, the geometry of monomer units like this compound can determine the macroscopic properties of a polymer, such as its crystallinity, thermal stability, and mechanical strength.[4][5]
Conformational Analysis: The Chair Conformation and Isomer Stability
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A rapid "ring flip" interconverts these positions. The stability of a given conformer is largely determined by steric hindrance.
trans-1,4-Cyclohexanediol
The trans isomer can exist in two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.
-
Diequatorial (e,e) Conformer: Both hydroxyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric interactions.
-
Diaxial (a,a) Conformer: Both hydroxyl groups are in axial positions. This conformation is significantly less stable due to 1,3-diaxial interactions, where the axial hydroxyl groups experience steric repulsion from the axial hydrogen atoms at the C2, C3, C5, and C6 positions.
The equilibrium heavily favors the diequatorial conformer. Computational studies have shown that bi-axial conformers have much higher energies than their bi-equatorial counterparts.[6]
cis-1,4-Cyclohexanediol
The cis isomer exists as two interconverting chair conformers, each having one axial and one equatorial hydroxyl group (a,e).[2] These two conformers are energetically equivalent and exist in an equal mixture at equilibrium. While the cis isomer avoids the highly unfavorable 1,3-diaxial interactions of the trans (a,a) form, its stability is generally lower than the trans (e,e) conformer. However, in certain non-polar solvents, the cis isomer can be stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the equatorial hydroxyl group.[7]
Caption: Conformational equilibrium in trans and cis-1,4-cyclohexanediol.
Comparative Physicochemical Properties
The differences in conformational stability and intermolecular forces between the cis and trans isomers lead to distinct physical properties. The more symmetrical and stable trans isomer generally packs more efficiently into a crystal lattice, resulting in a higher melting point.
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Mixture (cis+trans) |
| CAS Number | 931-71-5[8] | 6992-80-9 | 556-48-9[9] |
| Molecular Weight | 116.16 g/mol [8] | 116.16 g/mol | 116.16 g/mol [9] |
| Appearance | White to almost white powder/crystal | White to almost white powder/crystal | White to pale cream powder[10] |
| Melting Point | 101.1 - 108.5 °C[11] | ~142 °C | 96 - 108 °C[10] |
| Boiling Point | 132 °C / 24 mmHg (reference)[12] | - | 150 °C / 20 mmHg[13] |
| Solubility | Highly soluble in water[13] | Highly soluble in water[13] | Highly soluble in water[13] |
Note: Data is compiled from various sources and may vary slightly between suppliers.
Synthesis, Separation, and Characterization: A Validated Protocol
The synthesis of this compound typically results in a mixture of cis and trans isomers. Their separation is crucial for applications where stereochemical purity is required.
Synthesis via Reduction of 1,4-Cyclohexanedione
A common laboratory-scale synthesis involves the reduction of 1,4-cyclohexanedione. The choice of reducing agent can influence the cis:trans ratio of the product mixture.
Protocol:
-
Dissolution: Dissolve 1,4-cyclohexanedione[14] in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The choice of solvent and reducing agent can influence the stereoselectivity of the reaction. For instance, catalytic hydrogenation (e.g., with Ru/C) of hydroquinone can yield a mixture rich in the cis isomer.[15]
-
Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours. Slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent until the effervescence ceases.
-
Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.
Isomer Separation
The separation of the cis and trans isomers can be challenging due to their similar polarities.[15] However, methods like fractional crystallization or derivatization followed by chromatography can be effective.
Protocol (Fractional Crystallization):
-
Dissolution: Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The less soluble trans isomer will preferentially crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze the purity of the crystals and the filtrate (which will be enriched in the cis isomer) using techniques like melting point determination or GC/NMR.
-
Recrystallization: Recrystallize the solid product and the residue from the filtrate multiple times to achieve high isomeric purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons attached to the C1 and C4 carbons.
-
¹H NMR: The protons attached to the carbons bearing the hydroxyl groups (H-C-O) will have different chemical environments and multiplicities in the cis and trans isomers due to the different axial/equatorial arrangements.
-
¹³C NMR: The number of unique carbon signals can also help differentiate the isomers.
Caption: Experimental workflow for synthesis and separation of isomers.
Effects of Stereochemistry on Applications
The distinct geometries of cis and trans-1,4-cyclohexanediol are leveraged to control the properties of materials and the efficacy of pharmaceuticals.
Polymer Chemistry
This compound is a key monomer in the production of high-performance polyesters and polyurethanes.[4] The stereochemistry of the diol unit directly impacts the polymer chain's linearity, packing efficiency, and flexibility.
-
trans Isomer: The linear, symmetrical structure of the trans isomer allows for close chain packing, leading to polymers with higher crystallinity, increased thermal stability, and enhanced mechanical strength.[16] For example, polyesters synthesized with a high trans content are often semi-crystalline and exhibit superior tensile properties.[5]
-
cis Isomer: The kinked structure of the cis isomer disrupts chain packing, resulting in more amorphous polymers.[16] This leads to lower melting points, increased flexibility, and often higher transparency.
By controlling the cis:trans ratio in the monomer feed, manufacturers can precisely tailor the properties of the final polymer for specific applications, from rigid engineering plastics to flexible films and coatings.[16][17]
Drug Development and Crystal Engineering
In pharmaceutical synthesis, the rigid cyclohexane scaffold of this compound allows for the precise, stereocontrolled placement of functional groups, which is critical for optimizing drug-receptor interactions.[1] The stereochemistry of a molecule can dramatically affect its pharmacological profile, including its bioavailability, metabolism, and potency.[3][18]
-
Scaffold for APIs: this compound is a precursor to intermediates like 1,4-cyclohexanedione, which are used to build complex heterocyclic systems found in various drugs, including analgesics and thromboxane receptor antagonists.[1]
-
Crystal Engineering: The orientation of the hydroxyl groups determines the hydrogen bonding networks within a crystal lattice.[19] Understanding and controlling these networks is fundamental to crystal engineering, allowing scientists to design APIs with desired properties such as stability, solubility, and dissolution rate. The ability of the trans isomer to form strong, linear hydrogen bond chains, versus the more complex networks of the cis isomer, can be exploited to produce different polymorphs of a drug substance.
Conclusion
The stereochemistry of this compound is a determining factor in its chemical behavior and its utility across scientific disciplines. The stable, highly symmetric diequatorial conformation of the trans isomer imparts linearity and order, leading to crystalline materials with high thermal and mechanical stability. Conversely, the kinked, less symmetric structure of the cis isomer promotes amorphous characteristics, resulting in more flexible materials. This stereochemical control is a powerful tool for researchers and developers, enabling the rational design of advanced polymers with tailored properties and the synthesis of complex pharmaceutical agents where three-dimensional structure is paramount to biological function. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. This compound, cis- [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. B20446.14 [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 556-48-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. chembk.com [chembk.com]
- 14. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 15. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101525422B - Polyethylene terephthalate-1,4-cyclohexandiol ester for optical thin film - Google Patents [patents.google.com]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. benchchem.com [benchchem.com]
understanding the molecular structure of 1,4-Cyclohexanediol
An In-depth Technical Guide to the Molecular Structure of 1,4-Cyclohexanediol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key alicyclic diol used as a building block in the synthesis of various polymers and pharmaceuticals. Its deceptively simple formula, C6H12O2, belies a rich and complex stereochemistry that profoundly influences its physical properties and chemical reactivity. For drug development professionals, a deep understanding of the conformational landscape of this molecule is paramount, as the spatial arrangement of its hydroxyl groups dictates its interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure of this compound, moving from its fundamental stereoisomerism to a detailed analysis of its conformational preferences and the experimental techniques used for its characterization.
Part 1: Stereoisomerism in this compound: The Foundational Cis/Trans Dichotomy
The presence of two stereogenic centers at the C1 and C4 positions of the cyclohexane ring gives rise to two diastereomers of this compound: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. In the cis isomer, both hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This fundamental difference in stereochemistry has significant consequences for the molecule's overall shape and energy.
Part 2: Conformational Analysis: A Deeper Dive into 3D Space
The cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. The substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interplay between these positions and the cis/trans isomerism dictates the preferred, most stable conformation of each isomer.
trans-1,4-Cyclohexanediol: A Preference for the Diequatorial Conformation
For trans-1,4-Cyclohexanediol, the most stable conformation is the diequatorial chair form. In this arrangement, both bulky hydroxyl groups occupy the more sterically favorable equatorial positions, minimizing repulsive 1,3-diaxial interactions.[1][2] These interactions are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] While a ring flip can convert the diequatorial conformer to a diaxial conformer, the latter is significantly higher in energy and therefore less populated at equilibrium. Computational studies have shown that in the gas phase, the diequatorial conformer is more stable than the diaxial conformer.[3] However, it is noteworthy that in the solid state, polymorphism has been observed where both diequatorial and diaxial conformers of trans-1,4-cyclohexanediol coexist within the same crystal lattice, a phenomenon known as conformational isomorphism.[4]
cis-1,4-Cyclohexanediol: A More Complex Conformational Landscape
The conformational analysis of cis-1,4-Cyclohexanediol is more nuanced. A chair conformation would necessitate one hydroxyl group being in an axial position and the other in an equatorial position. However, this isomer can also adopt a "boat" or "twist-boat" conformation. In certain non-chair conformations of cis-1,4-cyclohexanediol, the two hydroxyl groups can be positioned in close proximity, allowing for the formation of an intramolecular hydrogen bond.[1][5][6] This hydrogen bond can stabilize the otherwise high-energy boat-like conformation, making it a significant contributor to the overall conformational equilibrium.[5] Infrared spectroscopy studies have provided evidence for the presence of these non-chair conformations through the observation of strong intramolecular hydrogen bonding.[1]
Energetic Considerations of Hydroxyl Group Orientations
| Conformer | Isomer | OH Group Orientations | Relative Stability | Key Stabilizing/Destabilizing Factors |
| Chair | trans | Diequatorial | Most Stable | Minimization of 1,3-diaxial interactions |
| Chair | trans | Diaxial | Least Stable | Significant 1,3-diaxial interactions |
| Chair | cis | Axial-Equatorial | Moderately Stable | Some 1,3-diaxial interaction from the axial OH |
| Boat/Twist-Boat | cis | Diaxial-like | Can be significantly populated | Stabilized by intramolecular hydrogen bonding |
Note: The energy difference between an axial and an equatorial hydroxyl group on a cyclohexane ring is approximately 4.2 kJ/mol, with the equatorial position being more stable.[2]
Part 3: Experimental Elucidation of Molecular Structure
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and preferred conformation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution-state structure of this compound. The chemical shifts and coupling constants of the protons, particularly those on the carbons bearing the hydroxyl groups (the carbinol protons), provide a wealth of information about their axial or equatorial orientation.
Key ¹H NMR Observables:
-
Chemical Shift (δ): Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous. Filter if any particulate matter is present.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the identity of the hydroxyl proton signal, a "D₂O shake" experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H proton signal will disappear due to exchange with deuterium.[7]
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Measure the chemical shifts (δ) and coupling constants (J) for all signals.
-
Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.
-
Correlate the observed coupling constants of the carbinol protons with the expected values for axial and equatorial orientations to deduce the predominant conformation.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the this compound isomer of suitable size and quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone).[8]
-
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Cool the crystal in a stream of cold nitrogen to minimize thermal vibrations.
-
Collect X-ray diffraction data using a diffractometer.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data.
-
Solve the crystal structure using direct methods.
-
Refine the structural model using full-matrix least-squares on F². This involves adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Comparative Crystallographic Data for this compound Isomers
| Parameter | trans-1,4-Cyclohexanediol | 2:1 cis:trans-1,4-Cyclohexanediol Co-crystal |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 9.066 | 12.164 |
| b (Å) | 5.048 | 6.275 |
| c (Å) | 13.045 | 12.427 |
| β (°) | 110.19 | 90.79 |
| Conformation(s) | Diequatorial and Diaxial | cis: Axial-Equatorial; trans: Diequatorial |
| Data for the trans isomer and the co-crystal are from Loehlin et al. (2008).[9] |
Part 4: Visualization of Molecular Structures and Workflows
Visual representations are crucial for understanding the complex spatial relationships in this compound.
Diagram: Cis and Trans Isomers of this compound
Caption: 2D representation of trans and cis isomers.
Diagram: Chair Conformations of trans-1,4-Cyclohexanediol
Caption: Interconversion between diequatorial and diaxial conformers.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. fiveable.me [fiveable.me]
- 5. excillum.com [excillum.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Senior Application Scientist's Guide to 1,4-Cyclohexanediol: A Versatile Alicyclic Building Block in Modern Organic Synthesis
Abstract
1,4-Cyclohexanediol (CHD), a C6 alicyclic diol, stands as a cornerstone building block in contemporary organic synthesis. Existing as a mixture of cis and trans stereoisomers, its rigid, symmetrical cyclohexane core provides a unique scaffold for creating complex molecular architectures with precisely controlled three-dimensional orientations.[1] This technical guide delves into the synthesis, stereochemical nuances, and multifaceted applications of this compound. We will explore its pivotal role in the production of high-performance polymers, such as polyesters and polyurethanes, and its function as a critical precursor to high-value intermediates in the pharmaceutical industry.[1][2] This document provides field-proven insights, detailed experimental protocols, and characterization data to empower researchers, chemists, and drug development professionals in leveraging the full potential of this versatile intermediate.
The Fundamental Chemistry of this compound
This compound (CHD) is a white, crystalline solid with the chemical formula C₆H₁₂O₂.[3] Its structure, featuring a stable cyclohexane ring functionalized with two hydroxyl groups, is the source of its utility. The true value of CHD in synthesis, however, lies in its stereochemistry.
The Critical Role of Cis/Trans Isomerism
The cyclohexane ring is not planar, adopting a stable chair conformation. The two hydroxyl groups in this compound can be oriented on the same side of the ring (cis isomer) or on opposite sides (trans isomer).[4]
-
trans-1,4-Cyclohexanediol: In its most stable conformation, both hydroxyl groups occupy equatorial positions, resulting in a linear, rigid, and rod-like geometry. This specific shape is highly advantageous for creating ordered structures, making it a preferred isomer for synthesizing high-performance polyesters and liquid crystals.[4][5]
-
cis-1,4-Cyclohexanediol: The hydroxyl groups are on the same side, leading to a bent or "kinked" structure. This isomer disrupts polymer chain packing, which can be intentionally used to create amorphous polymers with lower melting points and higher transparency.[6][7]
The ability to control or utilize a specific cis/trans ratio is a powerful tool for fine-tuning the macroscopic properties of the final material, from thermal stability and mechanical strength to optical clarity.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
An In-Depth Technical Guide to the Safe Laboratory Handling of 1,4-Cyclohexanediol
Executive Summary
1,4-Cyclohexanediol is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, fine chemicals, and polyesters.[1][2][3] As a white crystalline solid, its handling in a laboratory setting requires a comprehensive understanding of its specific hazards to ensure the safety of personnel and the integrity of research. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven laboratory practices. The primary hazards associated with this compound include acute oral toxicity, serious eye irritation, and respiratory irritation.[4][5][6] Adherence to the protocols outlined herein is critical for mitigating risk and fostering a secure research environment.
Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the inherent risks of a substance. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] The causality behind this classification stems from its potential to cause harm upon ingestion and irritation to sensitive tissues like the eyes and respiratory tract upon exposure.
GHS Classification
The following table summarizes the GHS hazard classifications for this compound, which dictate the necessary handling precautions.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
|
Data sourced from multiple safety data sheets.[4][5][6]
Expert Insight: The classification as a respiratory irritant (H335) is particularly relevant for its solid form. Weighing and transferring the powder can generate fine dust, which, if inhaled, can lead to irritation of the nose, throat, and lungs. This directly informs the requirement for handling within a ventilated enclosure. Similarly, its classification as a serious eye irritant (H319) underscores the non-negotiable requirement for protective eyewear, as even minor contact with dust particles can cause significant discomfort and potential injury.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All procedures involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood or a suitably ventilated enclosure.[4][7][8] This is the primary method to prevent inhalation of dust or aerosols.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8] Regular functionality checks of this equipment are mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][7][8] A face shield should be considered for procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[5] Proper glove removal technique must be followed to avoid skin contamination.
-
Lab Coat: A flame-retardant lab coat or protective clothing should be worn to prevent skin contact.[4]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded or in situations where dust generation is unavoidable and ventilation is inadequate (e.g., cleaning up a large spill), a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[4][7] All respirator use must comply with OSHA 29 CFR 1910.134 regulations.[7]
Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for mitigating risks during routine laboratory operations.
General Handling Procedures
-
Work Area: Designate a specific area for handling this compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5][7]
-
Dust Mitigation: Avoid the formation and accumulation of dust.[5][7][8] Use tools and techniques that minimize aerosolization, such as gentle scooping rather than pouring from a height.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[5][8] Use non-sparking tools when handling larger quantities.[7][8]
Experimental Protocol: Preparation of a 1M Aqueous Solution
This protocol demonstrates a self-validating system for the safe preparation of a standard solution.
-
Pre-Calculation & Preparation: Calculate the required mass of this compound (MW: 116.16 g/mol ) and the volume of deionized water. Prepare all necessary glassware and equipment.
-
Don PPE: Put on all required PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Fume Hood Operation: Confirm the chemical fume hood is operational and functioning at the correct face velocity.
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the calculated mass of this compound powder to the weigh boat using a spatula. Avoid creating airborne dust.
-
Dissolution: Place a stir bar in a beaker containing the pre-measured volume of deionized water on a stir plate within the fume hood. Gently add the weighed this compound to the water while stirring. The compound is highly soluble in water.[2][3]
-
Transfer & Labeling: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask or storage bottle. The label must include the chemical name, concentration, date, and your initials.
-
Cleanup: Decontaminate the spatula and weigh boat. Wipe down the balance and the work surface inside the fume hood. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.
-
Final Hygiene: Remove PPE and wash hands thoroughly.
Storage Conditions
Proper storage is essential for maintaining chemical stability and preventing accidental exposure.
-
Container: Store in a tightly closed, properly labeled container.[4][5][9]
-
Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[7][8] Storage should be locked to restrict access to authorized personnel.[4][5][7]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
Spill Response Workflow
In the event of a spill, a structured response is necessary to ensure safety. The following workflow provides a logical decision-making process.
Caption: Decision workflow for this compound spill response.
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][7]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][10][11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[4][11] Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[4][5][7]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed waste disposal company.[4][5][12] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
References
- 1. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. Cas 556-48-9,this compound | lookchem [lookchem.com]
- 3. This compound | 556-48-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CIS-1,4-CYCLOHEXANEDIOL - Safety Data Sheet [chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
theoretical vs. experimental properties of 1,4-Cyclohexanediol
An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1,4-Cyclohexanediol for Pharmaceutical Applications
Abstract
This compound, a C6 alicyclic diol, stands as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Existing as two distinct stereoisomers, cis and trans, its utility is deeply rooted in the unique conformational and chemical properties each form presents. This guide offers a comprehensive analysis of this compound, bridging the gap between its theoretical underpinnings and its practical, experimental applications. We will dissect the conformational intricacies of the cis and trans isomers, compare computed physicochemical properties with established experimental data, and provide detailed spectroscopic profiles. Furthermore, this document outlines the compound's significant role as a precursor to high-value pharmaceutical intermediates and furnishes validated experimental protocols for its conversion and characterization, providing researchers and drug development professionals with a holistic and actionable resource.
Introduction to this compound
This compound (C₆H₁₂O₂) is a saturated cyclic alcohol that serves as a versatile molecular scaffold. Its rigid cyclohexane core allows for the precise, stereocontrolled introduction of functional groups, making it an invaluable starting material for complex molecular architectures in medicinal chemistry and material science.[1] The compound's primary significance in drug development lies in its role as a direct precursor to key intermediates like 1,4-cyclohexanedione and 1,4-cyclohexanediamine.[1] These intermediates pave the way for diverse classes of therapeutics, including novel analgesics and anti-malarial agents.[1][2][3] Understanding the distinct properties of its cis and trans stereoisomers is fundamental to harnessing its full synthetic potential.[4]
Stereochemistry and Conformational Analysis: A Theoretical Framework
The non-planar, chair-like conformation of the cyclohexane ring dictates the stereochemical and reactive properties of this compound. The spatial arrangement of the two hydroxyl (-OH) groups defines the cis and trans isomers, which exhibit markedly different thermodynamic stabilities and reactivity profiles.
-
trans-Isomer : The hydroxyl groups are on opposite sides of the ring. In its most stable chair conformation, both -OH groups occupy equatorial positions, minimizing steric hindrance.[4] Interestingly, studies on the solid state have revealed the unusual phenomenon of conformational isomorphism, where both the more stable diequatorial and the higher-energy diaxial conformers can coexist within the same crystal lattice.[5]
-
cis-Isomer : The hydroxyl groups are on the same side of the ring. This isomer exists as an equilibrium between two chair conformations: one with both -OH groups equatorial and one with both axial. While steric hindrance would typically disfavor the diaxial conformation, in cis-1,4-cyclohexanediol, this conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[6][7] This non-covalent interaction is a critical theoretical concept with profound experimental consequences on the isomer's physical properties and reactivity.
Caption: Chair conformations of trans- and cis-1,4-cyclohexanediol.
A Comparative Analysis of Physicochemical Properties
The theoretical differences in conformation and intramolecular bonding between the isomers manifest as distinct experimental properties. The melting point, in particular, serves as a reliable experimental parameter for distinguishing between the cis and trans forms. A summary of key theoretical and experimental data is presented below.
| Property | Theoretical/Computed Value | Experimental Value (cis-isomer) | Experimental Value (trans-isomer) | Experimental Value (mixed isomers) | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [8] |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [8] |
| Melting Point | 282.16 K (8.01 °C) (Joback Method) | 108-114 °C | 138-143 °C | 96-108 °C | [9][10][11][12] |
| Boiling Point | 535.92 K (262.77 °C) (Joback Method) | - | - | 150 °C at 20 mmHg | [9] |
| logP (Octanol/Water) | 0.282 (Crippen Method) | - | - | 0.2 | [9][13] |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | [2][8] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 | [2][8] |
| Solubility in Water | High solubility predicted | Highly soluble | Soluble | Soluble | [14] |
| Solubility in Ethanol | - | - | - | 93.73 g/L at 25°C | [13] |
Spectroscopic Characterization: Bridging Theory and Practice
Spectroscopic techniques provide the experimental fingerprint for molecular structure, allowing for direct validation of theoretical models.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in hydrogen-bonded alcohols. A strong C-O stretching band is also expected around 1050-1150 cm⁻¹. The specific shape and position of the O-H band can offer clues about the extent and nature (intermolecular vs. intramolecular) of hydrogen bonding.[8][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C1 and C4) are highly sensitive to their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts. The splitting patterns (multiplicity) of these signals provide further conformational information. For the trans isomer, a single environment for the C1/C4 protons is typically observed due to symmetry.[16]
-
¹³C NMR : The chemical shifts of C1 and C4 are the most diagnostic. Similar to ¹H NMR, the carbon shifts are influenced by the axial or equatorial position of the attached hydroxyl group.[17]
-
-
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 116. Common fragmentation pathways include the loss of water (H₂O) to give a peak at m/z = 98, and further fragmentation of the cyclohexane ring.[8][18]
Applications in Pharmaceutical Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical starting material for synthesizing them. Its primary utility comes from its efficient conversion into more functionalized intermediates.[1]
-
Oxidation to 1,4-Cyclohexanedione : This diketone is a versatile intermediate. Its two carbonyl groups can be selectively functionalized to build complex heterocyclic systems, a common strategy in drug design.[1][19]
-
Reductive Amination to 1,4-Cyclohexanediamine : This diamine serves as a scaffold for building various bioactive compounds.[1]
These pathways unlock access to important drugs such as:
-
Cebranopadol : A novel analgesic.[1]
-
Dihydroartemisinin : A potent anti-malarial drug, highlighting the diol's role in global health.[2][3]
Caption: Key synthetic routes from this compound in drug development.
Experimental Protocols and Methodologies
6.1 Protocol: Oxidation of this compound to 1,4-Cyclohexanedione
This protocol describes a common laboratory-scale oxidation. The choice of a selective oxidizing agent is crucial to prevent over-oxidation or side reactions.
-
Objective : To efficiently convert this compound to 1,4-cyclohexanedione.
-
Causality : This oxidation is a foundational step to access a key dicarbonyl intermediate used in numerous API syntheses.[1]
-
Methodology :
-
Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a solution of acetic acid and water.
-
Reagent Addition : Add this compound (1.0 equivalent) to the flask and stir until dissolved.
-
Oxidation : While stirring, slowly add a solution of a suitable oxidizing agent (e.g., Jones reagent or a milder alternative like PCC or Dess-Martin periodinane, depending on scale and desired selectivity) to the flask. Temperature control via an ice bath may be necessary to manage the exothermicity of the reaction.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by adding isopropanol. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a solvent like carbon tetrachloride.[20]
-
6.2 Protocol: Purification of cis-1,4-Cyclohexanediol by Recrystallization
-
Objective : To isolate and purify the cis-isomer from a mixture or a crude reaction product.
-
Causality : The difference in crystal lattice energies and solubility profiles between the cis and trans isomers allows for their separation by crystallization. Acetone is an effective solvent as the solubility of the diol is significantly higher at its boiling point than at room temperature.[7]
-
Methodology :
-
Dissolve the crude cis-1,4-cyclohexanediol in a minimum amount of hot acetone. If the solution is colored, a small amount of activated charcoal can be added.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified crystals under vacuum. For very high purity, a subsequent sublimation can be performed.[7]
-
6.3 Workflow: Comprehensive Characterization
A self-validating workflow ensures the identity, purity, and stereochemical integrity of a this compound sample.
Caption: Logical workflow for the characterization of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[2]
Conclusion
This compound is a deceptively simple molecule whose utility is governed by the rich and distinct stereochemistry of its cis and trans isomers. A thorough understanding of its conformational preferences, particularly the stabilizing intramolecular hydrogen bond in the cis-diaxial form, allows researchers to rationalize its experimental properties and behavior. By bridging theoretical models with empirical data from spectroscopy and physical measurements, scientists can effectively leverage this versatile diol as a foundational scaffold in the design and synthesis of complex, high-value molecules for the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - High Purity & Affordable Prices [somu-group.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 7. CIS-1,4-CYCLOHEXANEDIOL | 931-71-5 [chemicalbook.com]
- 8. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. cis-1,4-Cyclohexanediol | 931-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. trans-1,4-Cyclohexanediol | 6995-79-5 | TCI Deutschland GmbH [tcichemicals.com]
- 12. B20446.14 [thermofisher.com]
- 13. scent.vn [scent.vn]
- 14. This compound | 556-48-9 [chemicalbook.com]
- 15. This compound(556-48-9) IR Spectrum [m.chemicalbook.com]
- 16. TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 1H NMR spectrum [chemicalbook.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of Polyesters Derived from 1,4-Cyclohexanediol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 1,4-Cyclohexanediol in Modern Polyester Design
This compound (CHDM) is a cycloaliphatic diol that serves as a critical building block in the synthesis of high-performance polyesters.[1] Its incorporation into a polymer backbone, in place of or in combination with linear diols like ethylene glycol, imparts significant improvements in thermal stability, chemical resistance, and mechanical strength.[2] These enhanced properties are attributed to the rigid, non-planar cyclohexane ring, which restricts chain mobility and improves intermolecular forces.
A key feature of this compound is its existence as cis and trans stereoisomers. The ratio of these isomers is a powerful tool for tuning the final properties of the polyester.[3]
-
Trans-isomer: The linear, chair conformation of the trans isomer allows for efficient chain packing, leading to higher crystallinity, increased melting temperature (Tm), and greater mechanical strength.[4]
-
Cis-isomer: The bent structure of the cis isomer disrupts chain packing, resulting in more amorphous polymers with lower crystallinity, a lower melting point, and often, increased flexibility.[5]
This ability to precisely control polymer architecture by manipulating the cis/trans ratio makes CHDM-based polyesters highly versatile materials, suitable for applications ranging from advanced packaging films to biocompatible materials for drug delivery.[2][3] This guide provides detailed protocols for the synthesis of CHDM-based polyesters via melt polycondensation and enzymatic catalysis, along with essential characterization techniques to validate the synthesis and understand the resulting material properties.
Synthesis Methodologies
High-Temperature Melt Polycondensation
Principle and Rationale: Melt polycondensation is a robust and widely used industrial method for synthesizing high molecular weight polyesters. The process occurs in two main stages without the use of solvents.[1]
-
Esterification: A dicarboxylic acid and an excess of this compound are heated in the presence of a catalyst. This initial step forms low molecular weight oligomers and releases water as a byproduct. The excess diol compensates for any that might be lost due to volatilization at high temperatures.
-
Polycondensation: The temperature is further increased, and a high vacuum is applied. The vacuum is critical as it removes the water and excess diol, shifting the reaction equilibrium towards the formation of long polymer chains, thereby increasing the molecular weight.[6] The reaction is monitored by the increase in melt viscosity.
Catalyst Selection: Catalysts are essential to achieve a reasonable reaction rate. Titanium-based catalysts, such as titanium(IV) butoxide (TBT), are commonly used for their high activity in both esterification and polycondensation steps.[7]
Caption: Workflow for two-stage melt polycondensation synthesis.
Protocol 2.1: Synthesis of Poly(1,4-cyclohexanediyl adipate)
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound (CHDM, mixture of isomers)
-
Adipic acid
-
Titanium(IV) butoxide (TBT) catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity Nitrogen (N₂)
-
Chloroform and Methanol (for purification)
Equipment:
-
Three-neck glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump with a cold trap.
Procedure:
Stage 1: Esterification
-
Reactor Charging: Charge the reactor with adipic acid (1.0 mol), this compound (1.2 mol, 20% molar excess), TBT catalyst (0.05-0.1% by weight of the expected polymer), and a small amount of antioxidant.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a gentle N₂ flow.
-
Heating Ramp: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.
-
Reaction Monitoring: Continue this stage for 2-3 hours, or until at least 95% of the theoretical amount of water has been collected in the receiving flask. The mixture should become a clear, homogenous oligomeric melt.
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the temperature of the reactor to 250-260°C.
-
Vacuum Application: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over 30-60 minutes. This slow reduction prevents excessive foaming of the low molecular weight oligomers.
-
Melt Polymerization: Maintain the reaction at high temperature and high vacuum for 3-5 hours. During this time, excess this compound will be removed, and the molecular weight of the polymer will increase. This is visually indicated by a significant increase in the viscosity of the melt (the load on the mechanical stirrer will increase).
-
Reaction Completion & Recovery: Stop the reaction by discontinuing heating and breaking the vacuum with nitrogen. Extrude the hot, viscous polymer from the reactor into a water bath to quench and solidify it.
-
Purification: The crude polymer can be purified by dissolving it in chloroform and precipitating it into an excess of cold methanol. This removes unreacted monomers and low molecular weight oligomers. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Enzymatic Polymerization
Principle and Rationale: Enzymatic polymerization is a "green chemistry" alternative that utilizes enzymes, typically lipases, as catalysts.[8] This method offers several advantages:
-
Mild Conditions: Reactions are conducted at lower temperatures (typically 40-90°C), reducing energy consumption and minimizing side reactions or thermal degradation.
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which can be advantageous when working with complex monomers.[8]
-
Reduced Toxicity: It avoids the use of potentially toxic heavy metal catalysts.[9]
The most common enzyme for polyester synthesis is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., acrylic resin) for enhanced stability and reusability.[10] The reaction is typically a polycondensation that proceeds in an organic solvent to facilitate monomer dissolution and water removal.
Protocol 2.2: CALB-Catalyzed Synthesis of Poly(1,4-cyclohexanediyl succinate)
Materials:
-
This compound (CHDM)
-
Diethyl succinate (or succinic acid)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435
-
Anhydrous toluene or diphenyl ether (solvent)
-
Molecular sieves (3Å or 4Å) for water removal
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Heating plate or oil bath with temperature control.
-
Condenser or setup for vacuum application to remove byproducts.
Procedure:
-
Monomer Dissolution: In a round-bottom flask, dissolve this compound (1.0 mol) and diethyl succinate (1.0 mol) in anhydrous toluene (to achieve a monomer concentration of ~0.2 M).
-
Enzyme Addition: Add immobilized CALB (5-10% by weight of monomers) to the solution. If using a diacid instead of a diester, add activated molecular sieves to the reaction to sequester the water byproduct.
-
Reaction Conditions: Heat the mixture to 80-90°C with continuous stirring. If using a diester, a slight vacuum can be applied to facilitate the removal of the ethanol byproduct.
-
Reaction Progression: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them via GPC to observe the increase in molecular weight.
-
Enzyme Removal: After the reaction, cool the mixture to room temperature. The immobilized enzyme can be easily removed by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[10]
-
Polymer Isolation: Precipitate the polymer from the filtrate by adding it to a large excess of cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Essential Characterization and Validation
Validating the successful synthesis of the polyester and understanding its properties are critical. The following protocols outline standard characterization techniques.
Caption: Standard workflow for polyester characterization.
Protocol 3.1: Structural Verification by ¹H NMR Spectroscopy
-
Objective: To confirm the polyester structure and determine the cis/trans isomer ratio of the incorporated CHDM units.[6]
-
Sample Preparation: Dissolve 5-10 mg of the polyester in a suitable deuterated solvent (e.g., CDCl₃ or a CDCl₃/TFA-d mixture for less soluble polymers).
-
Analysis: Record the ¹H NMR spectrum. The integration of characteristic peaks corresponding to the axial and equatorial protons of the cyclohexane ring allows for the quantification of the cis and trans isomer content.[11] The chemical shifts of protons adjacent to the ester linkage will confirm the successful polymerization.
Protocol 3.2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Sample Preparation: Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF or chloroform). Filter the solution through a 0.22 µm syringe filter.
-
Analysis: Inject the sample into a GPC system calibrated with polystyrene or PMMA standards. The PDI value provides insight into the distribution of polymer chain lengths; a value close to 2 is typical for step-growth polycondensation.
Protocol 3.3: Thermal Property Analysis by DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine key thermal transitions, including the glass transition temperature (T₉) and the melting temperature (Tₘ).
-
Procedure: Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere, typically at a rate of 10°C/min.[1] A typical cycle involves heating to erase thermal history, cooling, and a second heating scan from which T₉ and Tₘ are determined.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Procedure: Heat a sample (5-10 mg) in a crucible under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C). The temperature at which significant weight loss begins is an indicator of the polymer's degradation temperature.
-
Data Summary and Expected Properties
The properties of CHDM-based polyesters can be tailored based on the choice of dicarboxylic acid and the cis/trans ratio.
| Property | Poly(1,4-cyclohexanediyl adipate) | Poly(1,4-cyclohexanediyl terephthalate) (PCT) | Influence of trans-CHDM Content |
| Glass Transition (T₉) | ~10-20 °C | ~90 °C | Increases with higher trans content[2] |
| Melting Point (Tₘ) | ~150 °C | ~290-300 °C | Increases significantly with higher trans content[2] |
| Molecular Weight (Mₙ) | 12,000–37,000 g/mol (typical)[12] | >30,000 g/mol (typical for high strength) | Dependent on synthesis conditions, not directly on isomer ratio. |
| Crystallinity | Semi-crystalline | Highly crystalline | Increases with higher trans content[5] |
| Key Characteristics | Flexible, lower melting point | Rigid, high thermal stability, strong[2] | Higher rigidity, strength, and thermal resistance. |
Note: Values are approximate and can vary significantly based on the specific cis/trans ratio, molecular weight, and processing conditions.[1]
Application Spotlight: Biomedical and Drug Development
The tunable properties of CHDM-based polyesters make them excellent candidates for biomedical applications. Aliphatic polyesters synthesized from CHDM and diacids like adipic or succinic acid are often biodegradable. This, combined with their biocompatibility, makes them suitable for:
-
Drug Delivery Systems: The polymer can be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents. The degradation rate, and thus the drug release profile, can be controlled by adjusting the molecular weight and crystallinity (via the cis/trans ratio).
-
Tissue Engineering Scaffolds: Their mechanical properties can be matched to those of native tissue, providing a temporary framework for cell growth and tissue regeneration.
-
Medical Devices: More rigid, non-degradable CHDM polyesters (like PCT) offer excellent strength and can be sterilized, making them useful for durable medical device components.
The enzymatic synthesis routes are particularly attractive for these applications, as they avoid the potential for toxic metal catalyst residues in the final product.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mcm.h-its.org [mcm.h-its.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 1,4-Cyclohexanediol as a Chain Extender in Polyurethane Production
Foreword for the Modern Materials Scientist
In the dynamic landscape of polymer science, the pursuit of materials with enhanced performance characteristics is relentless. Polyurethanes (PUs), a remarkably versatile class of polymers, are at the forefront of this endeavor. Their exceptional tunability, ranging from flexible elastomers to rigid foams, is a direct consequence of the judicious selection of their constituent monomers: a diisocyanate, a polyol, and a chain extender. The chain extender, a seemingly minor component, plays a pivotal role in architecting the final properties of the polyurethane. It is the heart of the "hard segment," dictating the material's mechanical strength, thermal stability, and overall durability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,4-Cyclohexanediol (CHDM) as a chain extender in polyurethane synthesis. Moving beyond a mere recitation of protocols, we delve into the fundamental principles governing the structure-property relationships of CHDM-based polyurethanes. The inclusion of CHDM's rigid cycloaliphatic structure into the polymer backbone imparts a unique combination of properties, opening avenues for high-performance applications in biomedical devices, advanced coatings, and robust elastomers.[1] This guide is structured to provide not only the "how" but also the "why," empowering you to innovate and optimize your polyurethane formulations.
The Strategic Role of this compound in Polyurethane Architecture
In the molecular tapestry of segmented polyurethanes, two distinct phases coexist: the flexible, amorphous "soft segment" derived from the long-chain polyol, and the rigid, often crystalline "hard segment" formed by the reaction of the diisocyanate with the short-chain diol chain extender. These hard segments self-assemble into ordered domains through hydrogen bonding between urethane linkages, acting as physical crosslinks that reinforce the elastomeric polyol matrix. This microphase separation is the cornerstone of polyurethane performance.[1]
The incorporation of this compound as the chain extender introduces a bulky, rigid cyclohexane ring into the hard segment. This structural feature has profound implications for the final material properties:
-
Enhanced Mechanical Properties: The rigidity of the cyclohexane ring restricts the mobility of the polymer chains within the hard domains. This leads to a significant increase in the hardness, tensile strength, and modulus of the resulting polyurethane compared to those chain-extended with linear aliphatic diols like 1,4-butanediol (BDO).[1]
-
Improved Thermal Stability: The cyclic structure of CHDM elevates the glass transition temperature (Tg) of the hard segment, thereby enhancing the overall thermal stability of the polyurethane. This translates to a higher softening point and improved performance at elevated temperatures.
-
Tailored Microphase Separation: The distinct chemical nature of the cycloaliphatic hard segment can promote a more defined microphase separation from the typically linear polyol soft segment. This well-defined morphology is crucial for achieving a desirable balance of elasticity and strength.
The stereochemistry of this compound, existing as cis and trans isomers, adds another layer of control over the final properties. While specific quantitative data for CHDM in polyurethanes is not abundant in the reviewed literature, studies on analogous cycloaliphatic monomers in polyesters and polyurethanes suggest that a higher trans-isomer content generally leads to increased crystallinity, higher melting points, and enhanced mechanical properties due to the more linear and packable nature of the trans configuration.[2] Conversely, a higher cis-isomer content can disrupt chain packing, leading to more amorphous and flexible materials.
Comparative Performance Insights: this compound vs. 1,4-Butanediol
| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (CHDM) | Rationale & Citations |
| Hardness (Shore) | Lower | Higher | The rigid cycloaliphatic structure of CHDM restricts chain mobility in the hard segments, leading to increased hardness.[1] |
| Tensile Strength | Moderate | High | The enhanced cohesive energy and packing of the CHDM-containing hard segments contribute to a higher tensile strength. |
| Young's Modulus | Lower | Higher | The stiffness of the cyclohexane ring directly translates to a higher modulus in the final polymer.[1] |
| Elongation at Break | Higher | Lower | The increased rigidity and crystallinity imparted by CHDM can lead to a reduction in the ultimate elongation before failure. |
| Glass Transition Temp. (Tg) of Hard Segment | Lower | Higher | The restricted rotation of the cyclohexane ring increases the energy required for segmental motion, thus raising the Tg. |
| Thermal Decomposition Temperature | Lower | Higher | The stable cycloaliphatic structure generally enhances the thermal stability of the polymer backbone. |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of polyurethanes can be broadly categorized into two primary methods: the one-shot process and the prepolymer process . The choice between these methods depends on several factors, including the reactivity of the monomers, the desired polymer architecture, and the processing equipment available.
The One-Shot Synthesis: A Symphony of Simultaneous Reactions
In the one-shot method, the diisocyanate, polyol, and chain extender are all mixed together simultaneously, typically with a catalyst. This process is often favored for its simplicity and speed, making it suitable for large-scale production.
Caption: Workflow for the one-shot synthesis of polyurethane.
The Prepolymer Method: A Two-Act Play for Controlled Architecture
The prepolymer method is a two-step process that offers greater control over the polymer structure. In the first step, the diisocyanate is reacted with the polyol in excess to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is chain-extended with the diol (CHDM). This method is particularly useful when the reactivity of the polyol and the chain extender differ significantly.
Caption: Workflow for the prepolymer synthesis of polyurethane.
Detailed Synthesis Protocols
The following protocols provide a starting point for the synthesis of polyurethanes using this compound as a chain extender. It is recommended to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment.
Materials and Reagents
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW = 2000 g/mol
-
Chain Extender: this compound (CHDM), mixture of cis/trans isomers
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent (optional): N,N-Dimethylformamide (DMF), anhydrous
Protocol 1: One-Shot Synthesis
-
Preparation: Dry PTMEG and CHDM in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture. Melt the MDI in an oven at 50°C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried PTMEG and CHDM. If using a solvent, add anhydrous DMF.
-
Homogenization: Heat the mixture to 70°C under a gentle stream of nitrogen while stirring until a homogeneous solution is obtained.
-
Isocyanate Addition: Slowly add the molten MDI to the reaction mixture. The molar ratio of isocyanate groups (NCO) to the total hydroxyl groups (OH) from both PTMEG and CHDM should be approximately 1.02:1.
-
Catalysis: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the mixture.
-
Polymerization: Increase the temperature to 80°C and continue the reaction for 2-3 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Casting and Curing: Pour the viscous polymer solution into a preheated mold and cure in a vacuum oven at 100°C for 24 hours.
-
Post-Curing: Demold the polyurethane film and post-cure it at 70°C for 24 hours to ensure complete reaction and stabilization of the morphology.
Protocol 2: Prepolymer Synthesis
-
Preparation: Dry PTMEG and CHDM as described in the one-shot protocol. Melt the MDI at 50°C.
-
Prepolymer Formation:
-
In a reaction flask, add the molten MDI and heat to 70°C under a nitrogen atmosphere.
-
Slowly add the dried PTMEG to the MDI with vigorous stirring. The NCO:OH molar ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL.
-
Continue the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer. The NCO content of the prepolymer should be monitored by titration (ASTM D2572).
-
-
Chain Extension:
-
Dissolve the pre-dried CHDM in anhydrous DMF.
-
Cool the prepolymer to 60°C and then slowly add the CHDM solution with continuous stirring. The amount of CHDM should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
-
Polymerization, Casting, and Curing: Follow steps 6-8 from the one-shot synthesis protocol.
The Engine of the Reaction: Catalysis Mechanism
The urethane reaction, while spontaneous, is often slow. Catalysts like dibutyltin dilaurate (DBTDL) are employed to accelerate the reaction rate. The generally accepted mechanism involves the formation of a ternary complex between the catalyst, the alcohol (polyol or chain extender), and the isocyanate.
Caption: Simplified mechanism of DBTDL-catalyzed urethane formation.
DBTDL, a Lewis acid, coordinates with both the oxygen of the hydroxyl group and the nitrogen of the isocyanate group. This coordination increases the nucleophilicity of the alcohol's oxygen and the electrophilicity of the isocyanate's carbon, thereby lowering the activation energy of the reaction and significantly increasing the rate of urethane bond formation.
Characterization and Quality Control: Validating Performance
A thorough characterization of the synthesized polyurethanes is essential to ensure they meet the desired performance criteria. The following are standard techniques and the relevant authoritative standards for their execution.
Chemical Structure Verification: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful tool to confirm the successful formation of the polyurethane and to monitor the reaction progress. Key spectral features to observe include:
-
Disappearance of the N=C=O stretch: The strong absorption band around 2270 cm⁻¹ corresponding to the isocyanate group should diminish and eventually disappear upon complete reaction.
-
Appearance of Urethane Linkages: The formation of urethane bonds is confirmed by the appearance of characteristic peaks:
-
N-H stretching: around 3300 cm⁻¹
-
C=O stretching (urethane carbonyl): around 1730-1700 cm⁻¹
-
N-H bending and C-N stretching: around 1530 cm⁻¹
-
Mechanical Properties Assessment
The mechanical performance of the polyurethane elastomers is critical for most applications. Standardized testing ensures reliable and comparable data.
| Property | ASTM Standard | ISO Standard | Description |
| Tensile Strength, Elongation, and Modulus | ASTM D412 | ISO 37 | Measures the force required to break the material and its ability to stretch. |
| Hardness (Durometer) | ASTM D2240 | ISO 7619 | Measures the resistance of the material to indentation. |
| Tear Strength | ASTM D624 | ISO 34-1 | Measures the resistance of the material to the growth of a cut or nick. |
| Compression Set | ASTM D395 | ISO 815 | Measures the permanent deformation of the material after being subjected to a compressive force. |
Thermal Properties Analysis
The thermal stability and transitions of the polyurethanes are determined using the following techniques:
| Property | Analytical Technique | ASTM Standard | ISO Standard | Description |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | ASTM D3418 | ISO 11357-2 | Determines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | ASTM E1131 | ISO 11358 | Measures the change in mass of the material as a function of temperature, indicating its thermal stability. |
Concluding Remarks and Future Outlook
The use of this compound as a chain extender offers a powerful strategy for the development of high-performance polyurethanes. Its rigid cycloaliphatic structure provides a clear pathway to enhance the mechanical strength and thermal stability of these versatile polymers. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and scientists to explore the full potential of CHDM-based polyurethanes.
Future research in this area could focus on a more detailed investigation of the influence of the cis/trans isomer ratio of CHDM on the morphology and properties of polyurethanes. Furthermore, the development of novel polyurethanes combining CHDM with bio-based polyols and diisocyanates represents an exciting frontier for the creation of sustainable, high-performance materials.
References
Application Notes and Protocols for the Oxidation of 1,4-Cyclohexanediol to 1,4-Cyclohexanedione
Introduction
1,4-Cyclohexanedione is a pivotal intermediate in the synthesis of a diverse array of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its symmetrical diketone structure serves as a versatile scaffold for constructing complex molecular architectures. The efficient and selective oxidation of the readily available precursor, 1,4-cyclohexanediol, is therefore a critical transformation in synthetic organic chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for this oxidation, delving into the mechanistic underpinnings of various methods to empower rational experimental design. We will explore both classical and modern approaches, with a focus on practical execution, safety considerations, and the rationale behind procedural steps.
Choosing the Right Oxidative Strategy: A Comparative Overview
The selection of an appropriate oxidizing agent and reaction conditions is paramount to achieving a successful and high-yielding synthesis of 1,4-cyclohexanedione. The choice is often a balance between reaction efficiency, functional group tolerance, operational simplicity, and safety/environmental concerns. Below is a comparative summary of common oxidative methods.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | >90 | Mild conditions, high yields, broad functional group tolerance.[2][3] | Production of malodorous dimethyl sulfide, requires cryogenic temperatures.[3][4] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | 80-95 | Mild, selective oxidation of alcohols to aldehydes/ketones.[5] | Chromium-based reagent (toxic), requires anhydrous conditions. |
| Jones Oxidation | Chromic acid (H₂CrO₄) | 75-90 | Strong oxidizing agent, readily available reagents. | Harsh acidic conditions, not suitable for acid-sensitive substrates, toxic chromium waste.[6] |
| Green Oxidation | Hydrogen peroxide (H₂O₂), catalyst (e.g., sodium tungstate) | 85-95 | Environmentally benign (water is the only byproduct), safer.[7][8] | May require catalysts and longer reaction times. |
Method 1: Swern Oxidation - A Mild and Efficient Approach
The Swern oxidation is a widely employed method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under very mild conditions.[2][3][4] This makes it particularly suitable for substrates with sensitive functional groups. The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride.
Mechanism of the Swern Oxidation
The reaction proceeds through several distinct steps, initiated by the formation of a reactive electrophilic sulfur species.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 8. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation [m.dissertationtopic.net]
Application Notes and Protocols for the Synthesis of Liquid Crystals from 1,4-Cyclohexanediol Derivatives
Introduction: The Strategic Role of the 1,4-Cyclohexanediol Moiety in Mesogen Design
Liquid crystals represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range order of solid crystals.[1] This duality makes them exceptionally responsive to external stimuli such as electric fields, a property harnessed in ubiquitous liquid crystal displays (LCDs). The molecular architecture of these materials, known as mesogens, is paramount to their function, typically comprising a rigid core and flexible terminal chains.[2]
The inclusion of a trans-1,4-disubstituted cyclohexane ring, derived from this compound, into the rigid core of a mesogen is a well-established strategy in the design of high-performance liquid crystalline materials.[3] This alicyclic, non-aromatic unit imparts a unique combination of properties, including low viscosity, high clearing points (the temperature at which the material transitions to an isotropic liquid), and low birefringence, which are highly desirable for advanced electro-optical applications.[3] The stereochemistry of the this compound precursor is a critical determinant of the final mesogen's properties. The trans-isomer, with its diequatorial substitution, enforces a more linear, rod-like molecular geometry, which is conducive to the formation of the ordered nematic and smectic liquid crystal phases.[3]
This guide provides a comprehensive overview of the synthesis of calamitic (rod-shaped) liquid crystals based on this compound. It is intended for researchers and professionals in materials science and drug development, offering both the theoretical underpinnings and detailed, field-proven protocols for the synthesis and characterization of these versatile molecules.
Part 1: Precursor Selection and Molecular Design Principles
The diol functionality of this compound serves as a versatile anchor point for the construction of diverse liquid crystal structures, most commonly through esterification reactions. By reacting this compound with mesogenic carboxylic acids, which typically contain aromatic groups like phenyl or biphenyl, a wide array of calamitic liquid crystals can be synthesized.[3]
The Decisive Role of Stereochemistry
As previously mentioned, the trans-isomer of this compound is the preferred building block for calamitic liquid crystals due to the resulting linear molecular shape. The physicochemical properties of the cis and trans isomers are distinct:
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol | 116.16 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 101.4 °C (transitions to a liquid crystal phase) | ~142 °C |
| Liquid Crystal Phase | Yes | No |
| Transition to Isotropic Liquid | 113.0 °C | - |
Table 1: Physicochemical Properties of this compound Isomers.[3]
The general molecular structure of a liquid crystal incorporating a 1,4-cyclohexylene core is depicted below. The choice of the terminal groups (R1 and R2) and the mesogenic units significantly influences the resulting liquid crystal's phase behavior and physical properties.
Caption: General molecular structure of a liquid crystal incorporating a 1,4-cyclohexylene core.
Part 2: Synthesis Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative liquid crystals derived from trans-1,4-cyclohexanediol. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Protocol 1: Synthesis of a Symmetric Diester Liquid Crystal: 1,4-bis(4-pentylbenzoyloxy)cyclohexane
This protocol outlines a general and reliable procedure for synthesizing a symmetric diester liquid crystal via the Steglich esterification of trans-1,4-cyclohexanediol with a 4-substituted benzoic acid.[3] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
trans-1,4-Cyclohexanediol
-
4-Pentylbenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
-
Standard organic synthesis glassware (round-bottom flask, condenser, dropping funnel, etc.)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of a symmetric diester liquid crystal.
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve trans-1,4-cyclohexanediol (1.0 equivalent) and 4-pentylbenzoic acid (2.2 equivalents) in anhydrous dichloromethane (DCM).[3] The use of anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalent) to the solution.[3] DMAP acts as a nucleophilic catalyst, accelerating the esterification reaction.
-
Coupling Agent: Cool the flask in an ice bath to 0°C. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in anhydrous DCM to the reaction mixture.[3] The reaction is performed at a low temperature to control the exothermic reaction and minimize side product formation.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight to ensure the reaction goes to completion.[3]
-
Work-up:
-
Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.[3]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3] These washes remove unreacted starting materials and acidic/basic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to obtain the pure liquid crystal.[3]
Protocol 2: Synthesis of an Asymmetric Liquid Crystal (Conceptual)
The synthesis of asymmetric liquid crystals containing the this compound core can be achieved through a multi-step process involving the protection of one hydroxyl group, reaction of the other, deprotection, and subsequent reaction of the newly freed hydroxyl group. This allows for the introduction of two different mesogenic units.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of an asymmetric this compound-based liquid crystal.
Part 3: Characterization of Liquid Crystalline Properties
The successful synthesis of a liquid crystal must be followed by a thorough characterization of its mesomorphic properties. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions.[4]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and hermetically seal it.[3]
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to enter the isotropic liquid phase.[3]
-
Hold the sample at this temperature for a few minutes to erase any thermal history.[3]
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.[3]
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[3]
-
-
Data Analysis: Identify the peak temperatures of the endothermic and exothermic transitions from the heating and cooling curves, respectively. These correspond to the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic).[3]
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystal phases based on their unique birefringent textures.[4]
Protocol:
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a precise temperature controller.
-
Observation:
-
Heat the sample until it transitions into the isotropic liquid phase, which will appear dark when viewed between crossed polarizers.[3]
-
Slowly cool the sample and observe the emergence of birefringent textures as it transitions into the liquid crystalline phase(s).[3]
-
Identify the characteristic textures to determine the mesophase type (e.g., Schlieren texture for nematic phases, focal conic texture for smectic phases).[3]
-
Record the temperatures at which these textural changes occur.[3]
-
Part 4: Representative Data and Structure-Property Relationships
The following table presents representative data for a hypothetical liquid crystal, 1,4-bis(4-pentylbenzoyloxy)cyclohexane, synthesized from trans-1,4-cyclohexanediol, to illustrate the type of data obtained from characterization.
| Property | Value |
| Chemical Formula | C₃₂H₄₄O₄ |
| Molecular Weight | 492.69 g/mol |
| Phase Transition Temperatures (°C) | |
| Crystal to Nematic (TKN) | 125.0 |
| Nematic to Isotropic (TNI) | 240.0 |
| Mesophase Range (°C) | 115.0 |
Table 2: Representative Data for 1,4-bis(4-pentylbenzoyloxy)cyclohexane.[3]
The length of the terminal alkyl chains, the nature of the mesogenic core, and the presence of lateral substituents all play a crucial role in determining the phase behavior of the final liquid crystal. Generally, increasing the length of the terminal alkyl chains tends to lower the melting point and may induce the formation of more ordered smectic phases.
Conclusion
This compound is a valuable and versatile building block in the synthesis of calamitic liquid crystals. Its incorporation into the mesogen core allows for the fine-tuning of key physical properties, making it possible to design materials with specific characteristics for a wide range of applications. The synthetic protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and professionals to explore the rich and fascinating field of liquid crystal science.
References
Application Note: A Two-Step Synthesis of 4-Aminocyclohexanol via Oxidation and Reductive Amination
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-aminocyclohexanol, a valuable building block in pharmaceutical and fine chemical industries.[1] The process begins with the selective oxidation of 1,4-cyclohexanediol to the key intermediate, 1,4-cyclohexanedione. This is followed by a direct reductive amination using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds.[4] The target molecule, 4-aminocyclohexanol, and its isomers are crucial intermediates in the production of various pharmaceuticals and agrochemicals.[1][5] A direct reductive amination on the starting material, this compound, is not feasible as the reaction requires a carbonyl group for the initial formation of an imine or iminium ion intermediate.[4]
Therefore, a robust two-step synthesis is necessary:
-
Oxidation: The initial and critical step involves the oxidation of a hydroxyl group on this compound to yield the corresponding ketone, 1,4-cyclohexanedione. Several methods exist for this transformation, but for control and to avoid over-oxidation, reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed.[6][7]
-
Reductive Amination: The resulting 1,4-cyclohexanedione possesses the required carbonyl functionality. It can then undergo a direct reductive amination. In this process, the ketone reacts with an amine source (here, ammonia from ammonium acetate) to form an iminium ion intermediate in situ. This intermediate is then immediately reduced by a selective hydride agent to furnish the desired amine.[4][8]
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Its superiority lies in its mild nature and remarkable selectivity. Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ does not readily reduce ketones but is highly effective at reducing the protonated imine (iminium ion) intermediate.[2][8] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are mixed together, leading to high yields and minimizing side reactions like alcohol formation from ketone reduction.[2][3][8]
Reaction Mechanism
The reductive amination of 1,4-cyclohexanedione proceeds through two key stages:
-
Iminium Ion Formation: The carbonyl carbon of the dione undergoes a nucleophilic attack by ammonia (in equilibrium with ammonium acetate). The resulting hemiaminal intermediate rapidly dehydrates under the mildly acidic conditions (provided by the acetate) to form a protonated imine, known as an iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as a nucleophilic hydride donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final 4-aminocyclohexanol product.
Overall Synthesis Workflow
The complete synthetic pathway from the starting diol to the final amino alcohol is depicted below.
Caption: Two-step synthesis of 4-Aminocyclohexanol.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Oxidation of this compound to 1,4-Cyclohexanedione
Materials & Reagents:
-
This compound (cis/trans mixture)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel (for column chromatography)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Chromatography column
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 43.0 mmol) in 100 mL of anhydrous DCM.
-
In a separate beaker, create a slurry of PCC (13.9 g, 64.5 mmol, 1.5 eq) in 50 mL of anhydrous DCM.
-
Add the PCC slurry to the diol solution in one portion with vigorous stirring. The mixture will become a dark brown/black color.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and concentrate the solution using a rotary evaporator to yield the crude 1,4-cyclohexanedione as a white to off-white solid.[9]
-
The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a minimal amount of hot ethyl acetate or by column chromatography.
Part B: Reductive Amination of 1,4-Cyclohexanedione
Materials & Reagents:
-
1,4-Cyclohexanedione (from Part A)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM) for extraction
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a 500 mL round-bottom flask, add 1,4-cyclohexanedione (4.0 g, 35.7 mmol) and ammonium acetate (8.25 g, 107.1 mmol, 3.0 eq).
-
Add 150 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the suspension at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (11.3 g, 53.5 mmol, 1.5 eq) to the mixture in portions over 15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization or silica gel column chromatography to yield pure 4-aminocyclohexanol.[10]
Data Summary and Expected Results
The following table summarizes typical parameters and expected outcomes for this two-step synthesis.
| Parameter | Step 1: Oxidation | Step 2: Reductive Amination |
| Key Reagents | This compound, PCC | 1,4-Cyclohexanedione, NH₄OAc, NaBH(OAc)₃ |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Typical Scale | 5 g | 4 g |
| Reaction Time | 2-3 hours | 12-24 hours |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Filtration through silica | Aqueous quench, extraction |
| Expected Yield | 85-95% (crude) | 70-85% (after purification) |
| Product Form | White Solid | White Solid / Crystalline |
Troubleshooting and Key Considerations
-
Low Yield in Oxidation: Ensure that anhydrous solvents are used, as water can deactivate the PCC. Incomplete reaction may require longer reaction times or a slight excess of the oxidizing agent.
-
Incomplete Reductive Amination: The quality of NaBH(OAc)₃ is crucial; it should be a free-flowing powder. If it has clumped, it may have been deactivated by moisture. Ensure sufficient reaction time, as the formation of the iminium ion from a ketone can be slower than from an aldehyde.
-
Di-alkylation Product: While using a large excess of ammonium acetate minimizes the formation of bis-cyclohexyl amine byproducts, they can sometimes be observed. Purification by column chromatography is effective at removing these less polar impurities.
-
Product Isolation: 4-aminocyclohexanol is relatively polar and has some water solubility.[11] Ensure thorough extraction from the aqueous phase during work-up. Converting the product to its hydrochloride salt can sometimes facilitate isolation and handling.
References
- 1. Page loading... [guidechem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pivotal Role of 1,4-Cyclohexanediol in the Synthesis of Bioactive Compounds
Introduction
In the landscape of medicinal chemistry and drug development, the selection of appropriate starting materials is paramount to the successful synthesis of complex and effective active pharmaceutical ingredients (APIs). 1,4-Cyclohexanediol (CHD), a C6 alicyclic diol, stands out as a remarkably versatile and strategic building block.[1] Existing as a mixture of cis and trans stereoisomers, its rigid, symmetrical cyclohexane core provides a robust scaffold for the stereocontrolled introduction of diverse functional groups, making it an ideal precursor for intricate molecular architectures.[1][2]
This guide moves beyond a simple cataloging of reactions to provide an in-depth analysis of the strategic application of this compound. We will explore its primary utility as a central precursor to two exceptionally valuable intermediates—1,4-cyclohexanedione and 1,4-cyclohexanediamine—and its direct role in the synthesis of globally important drugs. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for novel drug discovery programs.
Section 1: The Central Hub Strategy: Conversion to High-Value Intermediates
The principal power of this compound in pharmaceutical synthesis lies in its efficient and high-yield conversion into two key intermediates that unlock a multitude of synthetic pathways.[1] This "central hub" approach allows for divergent synthesis, where one readily available starting material can be used to generate a wide array of complex molecules, including novel analgesics, thromboxane receptor antagonists, and kinase inhibitors.[1][3] The two primary transformations are:
-
Oxidation/Dehydrogenation: Yields 1,4-cyclohexanedione, a highly versatile intermediate whose diketone functionality is a gateway to complex heterocyclic systems.[1]
-
Reductive Amination: Produces 1,4-cyclohexanediamine, a crucial monomer for polyamides and a key component in various biologically active compounds.[1][4]
Section 2: Application Note I: Synthesis of Bioactive Scaffolds via 1,4-Cyclohexanedione
Principle & Rationale
1,4-Cyclohexanedione is a synthetic chemist's linchpin for building molecular complexity. The two carbonyl groups, separated by a rigid aliphatic scaffold, can be selectively or sequentially functionalized. This allows for the construction of spirocyclic systems and diverse heterocyclic rings, which are privileged structures in medicinal chemistry due to their ability to present pharmacophoric elements in a well-defined three-dimensional space.[1] This diketone is a precursor for pharmaceuticals like the potent analgesic Cebranopadol and various kinase inhibitors.[4][5]
Protocol: Catalytic Oxidation of this compound to 1,4-Cyclohexanedione
This protocol is based on a highly efficient tungstate-catalyzed oxidation, which offers excellent yields and avoids the use of stoichiometric heavy-metal oxidants.
Experimental Workflow:
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Molar Ratio (to CHD) | Purpose |
| This compound | 11.6 g (0.1 mol) | 1.0 | Substrate |
| Sodium Tungstate | 0.66 g (2 mmol) | 0.02 | Catalyst |
| o-Phenanthroline | 0.45 g (2.5 mmol) | 0.025 | Ligand/Co-catalyst |
| Hydrogen Peroxide (30% aq.) | 60 mL | Excess | Oxidant |
| Temperature | 80°C | N/A | Reaction Condition |
| Time | 12 hours | N/A | Reaction Condition |
| Expected Yield | ~90-95% | N/A | Product Yield |
Step-by-Step Methodology:
-
To a three-necked flask equipped with a condenser and magnetic stirrer, add sodium tungstate (0.66 g), o-phenanthroline (0.45 g), and 60 mL of 30% hydrogen peroxide solution.
-
Stir the mixture for 5 minutes at room temperature to ensure homogeneity.
-
Add this compound (11.6 g) to the flask.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product, 1,4-cyclohexanedione, by distillation from the reaction mixture. The product is a white solid at room temperature (M.P. 77-78.5 °C).[6]
Causality Behind Choices: The sodium tungstate/H₂O₂ system is a green and efficient catalytic cycle. Hydrogen peroxide is the terminal oxidant, producing only water as a byproduct. The o-phenanthroline ligand enhances the catalyst's activity and stability, allowing for a high turnover number and excellent yield.[1]
Case Study: Synthesis of Kinase Inhibitors
The cyclohexane scaffold derived from this compound is crucial for developing selective kinase inhibitors.[3] Its rigid conformation allows for the precise positioning of substituents to interact with specific pockets within the ATP-binding site of a target kinase, such as the lipophilic pocket, thereby enhancing potency and selectivity.[7]
Section 3: Application Note II: Synthesis of Bioactive Amines via 1,4-Cyclohexanediamine
Principle & Rationale
1,4-Cyclohexanediamine (1,4-CHDA) is a valuable diamine monomer and synthetic intermediate. Its rigid cyclic structure imparts unique properties to polymers like polyamides and polyureas.[4] In drug synthesis, the two primary amine groups serve as key nucleophilic handles for building larger molecules or as cationic centers for interacting with biological targets. The conversion from this compound is a highly atom-economical process.[4][5]
Protocol: High-Pressure Reductive Amination of this compound
This protocol utilizes a robust catalytic system for the direct amination of the diol, achieving near-quantitative yields.
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq. | Substrate |
| RANEY® Ni (slurry) | ~5-10 wt% | Catalyst |
| Aqueous Ammonia (25-30%) | Excess | Amine Source & Solvent |
| Dodecane | Co-solvent/Internal Standard | |
| Hydrogen (H₂) | 40 bar | Reducing Agent |
| Temperature | 150°C | Reaction Condition |
| Time | 24 hours | Reaction Condition |
| Expected Yield | >95% | Product Yield |
Step-by-Step Methodology:
-
Safety First: This reaction is conducted under high pressure and temperature and must be performed in a suitable stainless-steel autoclave by trained personnel.
-
Inside a glovebox or inert atmosphere, charge a glass vial with this compound, the RANEY® Ni slurry, aqueous ammonia, and dodecane.[1]
-
Seal the vial and place it inside the autoclave. Seal the autoclave.
-
Purge the autoclave three times with N₂ (10 bar) followed by three purges with H₂ (10 bar) to remove all air.
-
Pressurize the reactor with H₂ to 40 bar.
-
Place the autoclave in a preheated aluminum block set to 150°C and stir the reaction mixture at 700 rpm for 24 hours.
-
After the reaction period, cool the autoclave to room temperature using an ice bath and carefully vent the residual gas in a fume hood.
-
Open the reactor, dilute the crude mixture with ethanol, and carefully filter to remove the pyrophoric RANEY® Ni catalyst. The catalyst should be kept wet with solvent at all times.
-
The product, 1,4-cyclohexanediamine, can be isolated from the filtrate by solvent evaporation and/or distillation.
Causality Behind Choices: RANEY® Ni is a highly active hydrogenation catalyst essential for this transformation. The high pressure of hydrogen and high temperature are required to facilitate both the dehydration of the hydroxyl groups to form an enamine intermediate and the subsequent reduction to the diamine. Ammonia serves as both the nitrogen source and the reaction medium.[4]
Section 4: Direct Use of this compound in API Synthesis
Principle & Rationale
While conversion to the dione or diamine is common, the hydroxyl groups of this compound can also be functionalized directly. This route is particularly important in the synthesis of the life-saving anti-malarial drug, Dihydroartemisinin, where CHD serves as a critical intermediate.[8][9][10] This highlights the compound's role not just as a scaffold but as an integral part of a pharmacologically active molecule.
Case Study: Intermediate for Dihydroartemisinin
Dihydroartemisinin and its derivatives are cornerstone treatments for malaria.[10] The synthesis of these complex molecules is a multi-step process where high-purity intermediates are essential for the overall yield and purity of the final API. This compound is a key precursor in established synthetic routes to these anti-infective drugs.[4][5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 6. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. soci.org [soci.org]
- 8. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. nbinno.com [nbinno.com]
Application Note: A Guide to the Catalytic Hydrogenation of Hydroquinone for the Synthesis of 1,4-Cyclohexanediol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of hydroquinone to produce 1,4-cyclohexanediol, a critical monomer for advanced polymers and a versatile precursor in pharmaceutical synthesis.[1][2] We delve into the underlying reaction mechanisms, explore the influence of various catalyst systems on reaction efficiency and stereoselectivity, and present field-proven experimental protocols. This document is intended for researchers, chemists, and process development professionals seeking to optimize this pivotal chemical transformation.
Introduction: The Significance of this compound
This compound (1,4-CHDO) is a valuable diol featuring a cyclohexane ring. Its distinct cis and trans isomers make it a highly sought-after building block for producing specialized polyesters, polycarbonates, and polyethers with unique properties, such as scratch-resistant coatings.[1] Furthermore, it serves as a direct synthetic precursor to a range of pharmaceuticals and the versatile platform molecule 1,4-cyclohexanedione.[1][3]
The most prevalent industrial route to 1,4-CHDO is the catalytic hydrogenation of the aromatic ring of hydroquinone (HQ).[1] This process, while conceptually straightforward, presents challenges in achieving high conversion rates and, crucially, controlling the selectivity towards the desired 1,4-CHDO product over potential byproducts. The choice of catalyst is paramount, directly influencing not only the reaction's efficiency but also the resulting ratio of cis to trans isomers, which is critical for downstream applications.[1][4]
Reaction Mechanism and Stereoselectivity
The hydrogenation of hydroquinone involves the saturation of the aromatic benzene ring with hydrogen gas, mediated by a heterogeneous catalyst. The reaction proceeds through the adsorption of hydroquinone and hydrogen onto the active sites of the catalyst surface, followed by a stepwise addition of hydrogen atoms to the ring.
A key aspect of this transformation is the formation of two distinct stereoisomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol.[5] The orientation of the two hydroxyl groups relative to the plane of the cyclohexane ring defines these isomers.
-
cis-isomer: Both hydroxyl groups are on the same side of the ring.
-
trans-isomer: The hydroxyl groups are on opposite sides of the ring.
The stereochemical outcome is not random; it is significantly influenced by the catalyst system and reaction conditions. It has been proposed that cis-isomers are formed via the hydrogenation of dihydroxycyclohexene intermediates, while trans-isomers may arise from the direct hydrogenation of a 2-, 3-, or 4-hydroxycyclohexanone intermediate.[6] For instance, certain nickel-based catalysts are known to produce an excess of the cis isomer, whereas specific Raney® Ni processes can yield a higher proportion of the trans product.[1]
Caption: Reaction pathway from hydroquinone to stereoisomers of this compound.
Comparative Analysis of Catalyst Systems
The selection of an appropriate catalyst is the most critical decision in designing a successful hydroquinone hydrogenation process. Different metallic catalysts, supports, and promoters exhibit vastly different activities and selectivities. Below is a comparative summary of commonly employed systems.
| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 1,4-CHDO (%) |
| Ni-Sr/γ-Al₂O₃ | γ-Alumina | 160 | 2.0 | - | 99.2 | >96.7[7] |
| Ru-Rh/AC | Activated Carbon | 80 | 1.0 | Isopropanol | 100 | 95.5[8] |
| Raney® Nickel | - | 120 | 2.5 | Water | 99.0 | 87.4[4] |
| Rh/silica | Silica | 50 | 0.3 | 2-Propanol | - | ~13% (among HDO products)[4][9] |
Expert Insights:
-
Nickel-Based Catalysts: These are often favored for their cost-effectiveness.[10]
-
Raney® Nickel: A classic choice, demonstrating high hydroquinone conversion. However, its selectivity can be lower compared to more advanced systems, and careful temperature control is needed to minimize side reactions.
-
Ni-Sr/γ-Al₂O₃: The addition of an alkaline earth metal promoter like strontium (Sr) to a supported nickel catalyst can significantly enhance selectivity.[7] Strontium carbonate may form, weakening the catalyst's acidity and dispersing the active Ni species, which suppresses hydrodeoxygenation side reactions and improves stability.[7]
-
-
Noble Metal Catalysts (Ru, Rh):
-
Ruthenium (Ru): Ruthenium catalysts, particularly when supported on materials like activated carbon or alumina, are highly active.[1] Bimetallic formulations, such as Ru-Rh on activated carbon, can achieve complete conversion and high selectivity under significantly milder conditions (lower temperature and pressure) than many nickel systems.[8]
-
Rhodium (Rh): While highly active for many hydrogenations, rhodium on silica has shown lower reactivity and selectivity specifically for hydroquinone compared to its isomers, resorcinol and catechol, with a greater tendency towards hydrodeoxygenation (HDO).[6][9]
-
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for laboratory-scale synthesis.
Protocol 1: Hydrogenation using Raney® Nickel Catalyst
This protocol is based on established methods for using Raney® Nickel in aqueous media.[4]
Materials:
-
High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control.
-
Hydroquinone (HQ)
-
Raney® Nickel (W-7 type), aqueous slurry
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Loading: In a fume hood, carefully transfer an aqueous slurry of Raney® Nickel catalyst and a solution of hydroquinone in deionized water into the high-pressure autoclave. A typical ratio might be 56g of hydroquinone and 6g of Raney® Nickel in 250ml of water.[11]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas 3-5 times to remove all residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2.5 MPa).
-
Reaction: Begin vigorous stirring (e.g., 600 rpm) and heat the reactor to the desired temperature (e.g., 120 °C). Monitor the reactor pressure; a drop in pressure indicates hydrogen consumption. Maintain the reaction for the specified duration or until hydrogen uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Product Recovery: Open the reactor and filter the reaction mixture to separate the Raney® Nickel catalyst. The catalyst can be washed and stored under water for potential reuse. The aqueous filtrate contains the this compound product.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine conversion and selectivity, and ¹H NMR to determine the cis/trans isomer ratio.[1]
Protocol 2: Hydrogenation using Ru-Rh/Activated Carbon (Ru-Rh/AC) Catalyst
This protocol leverages a highly active noble metal catalyst, allowing for milder reaction conditions.[4][8]
Materials:
-
High-pressure autoclave reactor
-
Ru-Rh/AC catalyst (e.g., 5 wt% total metal loading)
-
Hydroquinone (HQ)
-
Isopropanol (solvent)
-
Hydrogen gas (high purity)
-
Nitrogen gas
Procedure:
-
Reactor Loading: To the autoclave, add the Ru-Rh/AC catalyst, hydroquinone, and isopropanol. A representative catalyst-to-substrate molar ratio is 0.005.[8]
-
Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen gas.
-
Pressurization: Introduce hydrogen gas to a relatively low pressure (e.g., 1.0 MPa).[8]
-
Reaction: With vigorous stirring, heat the mixture to the reaction temperature (e.g., 80 °C).[8] Maintain these conditions for the required time (e.g., 1 hour), monitoring for hydrogen uptake.[8]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and safely vent the excess hydrogen.
-
Product Recovery: Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh solvent and dried for reuse studies. The isopropanol filtrate contains the product.
-
Analysis: Characterize the liquid product using GC and NMR as described in Protocol 1.
Caption: General experimental workflow for catalytic hydrogenation in an autoclave.
Troubleshooting and Safety Imperatives
Common Experimental Issues:
-
Low Conversion: May result from insufficient catalyst loading, catalyst deactivation (poisoning), inadequate hydrogen pressure, or temperatures that are too low.
-
Poor Selectivity: The formation of byproducts like cyclohexanol or phenol arises from hydrodeoxygenation (HDO).[7] This is often promoted by high temperatures or highly acidic catalyst supports. Using a catalyst with weaker acidity (like Sr-modified Ni) or operating at lower temperatures can mitigate HDO.[1][7]
-
Inconsistent Stereoselectivity: The cis/trans isomer ratio can be sensitive to subtle changes in reaction temperature, pressure, and even the specific batch of the catalyst. Consistent and precise control over reaction parameters is essential for reproducible results.
Critical Safety Considerations:
-
Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated area (fume hood) away from ignition sources. Ensure all fittings and connections on the reactor are leak-proof.
-
High-Pressure Autoclaves: These vessels must be operated by trained personnel strictly following the manufacturer's guidelines for assembly, operation, and maintenance. Never exceed the maximum rated pressure or temperature.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney® Nickel, can be pyrophoric when dry and must be handled with care, typically stored under water or a suitable solvent to prevent oxidation.[4][12]
Conclusion
The catalytic hydrogenation of hydroquinone is a robust and scalable method for producing this compound. Achieving optimal results—high conversion, high selectivity, and a desired stereoisomer ratio—is fundamentally dependent on the judicious selection of the catalyst and the precise control of reaction conditions. While cost-effective nickel catalysts remain a viable option, advanced systems based on supported ruthenium or promoted nickel offer superior performance, often under milder and more selective conditions. The protocols and insights provided in this guide serve as a validated starting point for researchers and developers to successfully implement and optimize this important industrial transformation.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Cyclohexanediol from Hydroquinone
Welcome to the technical support center for the synthesis of 1,4-Cyclohexanediol (1,4-CHD). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic hydrogenation of hydroquinone. Our goal is to provide field-proven insights and robust protocols to help you improve reaction yield, selectivity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy, catalyst selection, and reaction parameters.
Q1: What is the fundamental reaction for synthesizing this compound from hydroquinone?
A1: The synthesis is a catalytic hydrogenation reaction where the aromatic ring of hydroquinone is saturated with hydrogen to form the alicyclic diol, this compound. The reaction is typically performed in a high-pressure reactor (autoclave) using a heterogeneous catalyst. The overall transformation is:
C₆H₄(OH)₂ (Hydroquinone) + 3 H₂ --(Catalyst)--> C₆H₁₀(OH)₂ (this compound)
This process is crucial for producing 1,4-CHD, a valuable building block for active pharmaceutical ingredients (APIs) and polymers[1][2].
Q2: What are the most effective catalysts for this reaction, and how do I choose the right one?
A2: Catalyst selection is the most critical factor influencing both the conversion of hydroquinone and the selectivity towards this compound. The choice depends on your specific goals regarding yield, cost, and reaction conditions.
-
Nickel-based Catalysts (e.g., Raney® Ni, Ni-Sr/γ-Al₂O₃): These are widely used due to their high activity and cost-effectiveness[2][3][4]. Raney Nickel is particularly common for industrial processes[1][5]. However, standard Ni catalysts can sometimes promote undesired side reactions. Modifying nickel catalysts with an alkaline earth metal, such as strontium (Sr), has been shown to neutralize acidic support sites, which suppresses the hydrodeoxygenation side reaction and significantly increases selectivity to 1,4-CHD to over 96%[6].
-
Ruthenium-based Catalysts (e.g., Ru-Rh/AC, Ru/C): Ruthenium catalysts, often supported on activated carbon (AC), are known for their excellent selectivity. A bimetallic Ru-Rh/AC catalyst has demonstrated 100% hydroquinone conversion with 95.5% selectivity to 1,4-CHD under relatively mild conditions (80°C, 1.0 MPa)[7].
-
Rhodium-based Catalysts (e.g., Rh/silica): Rhodium is also an active catalyst for this hydrogenation. However, it can be more prone to promoting hydrodeoxygenation (HDO), leading to byproducts like cyclohexanol and cyclohexanone, especially as the temperature increases[8][9].
Q3: What are the typical reaction conditions?
A3: Reaction conditions are highly dependent on the chosen catalyst but generally fall within the following ranges:
-
Temperature: 60°C to 160°C. While higher temperatures increase the reaction rate, they can also promote the formation of hydrodeoxygenation byproducts[2][8]. Optimal temperatures are often a compromise, for instance, 80°C for Ru-Rh/AC[7] or 120-150°C for Raney Nickel[1][10].
-
Hydrogen Pressure: 1.0 to 5.0 MPa (approx. 145 to 725 psi). Sufficient hydrogen pressure is crucial to ensure the catalyst surface is saturated with hydrogen, favoring the desired hydrogenation pathway over side reactions.
-
Solvent: Water[1][10], isopropanol[7], and other alcohols are common solvents. Water is a green and effective solvent, particularly with Raney Nickel[1]. Some methods have also been developed for solvent-free conditions[11].
Q4: What are the primary impurities and byproducts I should anticipate?
A4: The main impurities arise from incomplete reaction or competing side reactions.
-
Unreacted Hydroquinone: A result of incomplete conversion.
-
Hydrodeoxygenation (HDO) Products: These are the most common byproducts, formed when the C-OH bond is cleaved. Key HDO products include phenol , cyclohexanol , and cyclohexanone [6][8]. Cyclohexanone is often an intermediate that is subsequently reduced to cyclohexanol[7].
-
Cis/Trans Isomers: this compound exists as cis and trans geometric isomers[12]. The ratio of these isomers in the final product depends on the catalyst and reaction conditions[2]. Separating these isomers can be challenging[13].
Q5: How can I purify the crude this compound product?
A5: After filtering off the heterogeneous catalyst, the crude product can be purified using several standard laboratory techniques. The choice depends on the scale and the nature of the impurities.
-
Recrystallization: Effective for removing most solid impurities. Ethyl acetate is a suitable solvent for this purpose[13][14].
-
Vacuum Distillation: Useful for separating the product from non-volatile impurities or solvents with significantly different boiling points[13][14].
-
Flash Column Chromatography: Allows for the separation of compounds with different polarities, including some byproducts. However, separating the cis and trans isomers via standard column chromatography is difficult due to their similar physical properties[13][15].
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q: My hydroquinone conversion is low, even after a long reaction time. What are the potential causes and solutions?
A: Low conversion is typically linked to issues with the catalyst or reaction environment.
-
Cause 1: Catalyst Inactivity. The catalyst may be deactivated or inherently not active enough. Raney Nickel, for example, is pyrophoric and can be easily oxidized if not handled properly under a solvent layer[3].
-
Solution: Ensure your catalyst is fresh and handled under appropriate inert conditions. For catalysts that require pre-activation (e.g., in-situ reduction), verify that this step was performed correctly according to the established protocol[3]. Consider increasing the catalyst loading as a direct way to increase the number of active sites.
-
-
Cause 2: Insufficient Hydrogen Availability. The reaction is highly dependent on the partial pressure of hydrogen at the catalyst surface.
-
Solution: First, check your system for leaks to ensure the pressure is maintained throughout the reaction. Increase the stirring speed (e.g., >600 rpm) to improve gas-liquid mass transfer, ensuring hydrogen from the headspace efficiently dissolves into the liquid phase to reach the catalyst[10]. If the issue persists, increasing the initial hydrogen pressure (e.g., from 2.0 to 4.0 MPa) can significantly boost the reaction rate[11].
-
-
Cause 3: Sub-optimal Temperature. The reaction temperature may be too low, resulting in slow kinetics.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Be aware that excessively high temperatures can lead to decreased selectivity[2].
-
Q: My conversion is high, but the yield of this compound is low due to significant byproduct formation (e.g., cyclohexanol). How can I improve selectivity?
A: This is a classic selectivity problem where the undesired hydrodeoxygenation (HDO) pathway is competing with the desired hydrogenation of the aromatic ring.
-
Cause 1: Catalyst Acidity. Acidic sites on the catalyst or its support (like γ-Al₂O₃) can catalyze the dehydration/hydrogenolysis of the hydroxyl groups, leading to HDO products[6].
-
Solution: Select a catalyst with a neutral or basic support. For example, using activated carbon is a good choice[7]. Alternatively, you can modify an existing catalyst. The addition of an alkaline earth metal promoter like strontium (Sr) to a Ni/γ-Al₂O₃ catalyst has been shown to neutralize surface acidity, drastically reducing HDO and increasing 1,4-CHD selectivity to >96%[6].
-
-
Cause 2: Reaction Temperature is Too High. HDO reactions often have a higher activation energy than ring hydrogenation. Therefore, at elevated temperatures, HDO becomes more kinetically favorable.
-
Solution: Reduce the reaction temperature. While this may slow the overall conversion rate, it will disproportionately slow the HDO rate, thus improving selectivity. For instance, with a Rh/silica catalyst, increasing temperature leads to higher yields of hydrogenolysis products[8]. Finding the optimal balance is key.
-
-
Cause 3: Inappropriate Catalyst Metal. Some metals are inherently more prone to catalyzing C-O bond cleavage.
Section 3: Data and Protocols
Performance Comparison of Catalysts
The following table summarizes the performance of various catalytic systems for hydroquinone hydrogenation, allowing for direct comparison.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 1,4-CHD (%) | Reference |
| Ni-Sr/γ-Al₂O₃ | γ-Alumina | 160 | 2.0 | - | 99.2 | >96.7 | [3][6] |
| Ru-Rh/AC | Activated Carbon | 80 | 1.0 | Isopropanol | 100 | 95.5 | [7] |
| Raney Nickel (W-7) | - | 120 | 2.5 | Water | 99.0 | 87.4 | [3][10] |
| Rh/silica | Silica | 50 | 0.3 | 2-Propanol | - | ~13% (plus other HDO products) | [3][8] |
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol is adapted from established industrial and laboratory procedures and is designed to provide a reliable starting point for your experiments[1][10].
Materials:
-
Hydroquinone
-
Raney® Nickel (50% slurry in water)
-
Deionized Water (as solvent)
-
50% NaOH solution (optional, as promoter)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Charging: In a high-pressure autoclave, add hydroquinone (e.g., 56 g), deionized water (e.g., 250 mL), and the Raney® Nickel slurry (e.g., 6 g)[1]. Caution: Raney® Nickel is pyrophoric and must be handled as a slurry under water to prevent ignition upon contact with air.
-
Adding Promoter (Optional): Add a small amount of 50% NaOH solution (e.g., 1 mL) to the mixture. Basic conditions can help improve selectivity[1].
-
Sealing and Purging: Seal the reactor securely. Purge the system at least three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.2 - 2.5 MPa)[1][10].
-
Reaction: Begin vigorous stirring (e.g., 700 rpm) and heat the reactor to the desired temperature (e.g., 120-150°C). Maintain these conditions for the duration of the reaction (typically 3-4 hours)[1]. Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
Cool Down and Venting: After the reaction is complete, cool the reactor to room temperature using an external cooling bath. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can often be recovered and reused.
-
Purification: The aqueous filtrate contains the this compound product. The water can be removed by distillation to yield the crude product, which can be further purified by recrystallization from ethyl acetate[1][13].
-
Analysis: Analyze the final product for purity and isomer distribution using Gas Chromatography (GC) or NMR.
Section 4: Visualizations
Reaction Pathway and Competing Side Reactions
The following diagram illustrates the desired hydrogenation pathway from hydroquinone to this compound and the competing hydrodeoxygenation (HDO) side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation [m.dissertationtopic.net]
- 11. CN101811937A - Method for synthesizing this compound through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
- 12. This compound [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
Technical Support Center: Navigating the Separation of Cis and Trans Isomers of 1,4-Cyclohexanediol
Welcome to our dedicated technical support center for the separation of cis and trans isomers of 1,4-Cyclohexanediol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced challenges of isolating these stereoisomers. The separation is notoriously difficult due to the isomers' similar physicochemical properties, but with a robust understanding of the underlying principles and meticulous technique, high-purity isolation is achievable.
This resource provides field-proven insights through troubleshooting guides and frequently asked questions, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating cis and trans isomers of this compound?
A1: The primary challenge lies in the subtle differences in the physical properties of the cis and trans isomers.[1][2] Their molecular weights are identical, and they exhibit very similar polarities, boiling points, and solubilities in common solvents. The cis isomer, with both hydroxyl groups on the same side of the cyclohexane ring, has a different dipole moment and crystal packing ability compared to the more symmetrical trans isomer, where the hydroxyl groups are on opposite sides.[3] These minor differences are what we must exploit for separation.
Q2: What are the principal methods for separating these isomers?
A2: The most common and effective methods include fractional crystallization, column chromatography (including HPLC), and derivatization to amplify the differences between the isomers before separation.[1] The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q3: Is derivatization a necessary step for successful separation?
A3: While not always strictly necessary, derivatization is a powerful strategy that can significantly simplify the separation process.[1][2] By converting the diols into derivatives such as diacetates or other esters, you can often achieve a greater difference in their physical properties, like melting point and solubility, which makes subsequent separation by fractional crystallization or chromatography more efficient.[1][4]
Q4: How can I confirm the identity and purity of the separated isomers?
A4: Spectroscopic methods are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between the cis and trans isomers due to the different chemical environments of the protons on the cyclohexane ring. Infrared (IR) spectroscopy can also be used to identify the hydroxyl groups and may show subtle differences in the hydrogen bonding patterns between the isomers.[3][5] Gas Chromatography (GC), after silylation, can also be used to assess purity.[6]
Troubleshooting Guide
This section addresses common problems encountered during the separation of this compound isomers.
Fractional Crystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated enough for crystallization to occur.[1]- The cooling process is too rapid: This can lead to the formation of an oil or supersaturated solution rather than crystals.[1]- Inhibitors are present: Impurities from the starting material or reaction byproducts may be preventing crystal lattice formation. | - Reduce solvent volume: Gently heat the solution under a stream of nitrogen or use a rotary evaporator to remove some of the solvent, then attempt to cool again.[1]- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired pure isomer.[1]- Slow down the cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| The isolated crystals are a mixture of isomers. | - Solvent choice is not optimal: The chosen solvent may not provide a significant enough difference in solubility between the cis and trans isomers at different temperatures.- Cooling was too fast: Rapid cooling can cause co-precipitation of both isomers. | - Screen different solvents: Experiment with a variety of solvents or solvent mixtures to find one that maximizes the solubility difference between the isomers.- Perform multiple recrystallizations: Each recrystallization step will enrich the desired isomer. Monitor purity by TLC or GC after each step. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor or no separation of isomers (co-elution). | - Inappropriate solvent system (eluent): The polarity of the eluent may be too high or too low to effectively differentiate between the isomers on the chosen stationary phase.[1]- Column is overloaded: Too much sample was loaded onto the column, exceeding its separation capacity. | - Optimize the eluent: Systematically vary the solvent ratio (e.g., ethyl acetate/hexane) and monitor the separation using Thin Layer Chromatography (TLC) to find the optimal mobile phase that gives a good separation (ΔRf) between the two spots.- Reduce the sample load: Use a larger column or load less material. |
| Significant tailing of peaks. | - Interactions with the stationary phase: The hydroxyl groups of the diols can interact strongly with the silica gel, leading to peak tailing. | - Add a polar modifier to the eluent: A small amount of a more polar solvent, like methanol or a few drops of acetic acid, can sometimes improve peak shape by competing for active sites on the silica gel.- Consider derivatization: Converting the diols to less polar esters will often eliminate tailing.[7][8] |
Experimental Protocols
Protocol 1: Separation via Derivatization to Diacetates and Column Chromatography
This protocol is based on the principle of altering the physical properties of the isomers to facilitate an easier separation.
Step 1: Acetylation of the Diol Mixture
-
In a round-bottom flask, dissolve the mixture of cis and trans-1,4-Cyclohexanediol in an excess of acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine).
-
Heat the mixture under reflux for 1-2 hours to ensure complete conversion to the diacetate esters. The reaction can be monitored by TLC.
-
After cooling, carefully quench the excess acetic anhydride by slowly adding water.
-
Extract the diacetate mixture into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacetate mixture.
Step 2: Chromatographic Separation of Diacetates
-
Prepare a silica gel column.
-
Dissolve the crude diacetate mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it. The trans-diacetate is typically less polar and will elute first.
-
Collect fractions and analyze them by TLC or GC to identify the pure fractions of each isomer.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Step 3: Hydrolysis of the Separated Diacetates
-
For each separated diacetate isomer, dissolve it in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC).
-
Neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the pure diol isomer into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the pure cis or trans-1,4-Cyclohexanediol.
Visualization of Separation Workflow
Caption: Workflow for the separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. B20446.14 [thermofisher.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing Polyesterification with 1,4-Cyclohexanediol
Welcome to the technical support center for polyesterification reactions involving 1,4-cyclohexanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your polyester synthesis.
Troubleshooting Guide: From Low Molecular Weight to Discoloration
This section addresses specific issues you may encounter during the polyesterification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Molecular Weight of the Final Polyester
Achieving a high molecular weight is often a primary goal in polyester synthesis. If you're consistently obtaining polymers with low molecular weight, consider the following factors.[1]
Potential Causes:
-
Monomer Impurity: Impurities in this compound or the diacid/diester can act as chain terminators, prematurely halting polymerization.[1]
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of diol to diacid/diester will leave an excess of one monomer, limiting the final chain length.
-
Inefficient Removal of Byproducts: The removal of condensation byproducts, such as water (in direct esterification) or methanol (in transesterification), is crucial to drive the reaction equilibrium towards polymer formation.[2]
-
Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.[1]
-
Catalyst Inefficiency: The catalyst may be inactive or used at a suboptimal concentration.[1]
-
System Leaks: Air or moisture leaks into the reaction vessel can interfere with the polymerization process, especially under vacuum.
Troubleshooting Workflow:
Issue 2: Polymer Discoloration (Yellowing or Browning)
Discoloration is a common issue, particularly in melt polycondensation at high temperatures.
Potential Causes:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade.[1]
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and color formation.
-
Catalyst Side Reactions: Certain catalysts, especially at high concentrations, can promote side reactions that produce colored byproducts.
-
Impurities in Monomers: Trace impurities in the starting materials can be susceptible to degradation at high temperatures.
Solutions:
-
Optimize Temperature Profile: Avoid excessively high temperatures during polycondensation. A staged temperature increase is often beneficial.
-
Ensure an Inert Atmosphere: Thoroughly purge the reaction system with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure throughout the reaction.[3]
-
Use Antioxidants/Stabilizers: The addition of a small amount of a phosphorous-based stabilizer, like phosphorous acid, can help to minimize discoloration.[3]
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Purify Monomers: Ensure the use of high-purity this compound and diacid/diester.
Issue 3: Gel Formation During Polymerization
The formation of an insoluble gel indicates cross-linking within the polymer.
Potential Causes:
-
Side Reactions of Unsaturated Monomers: If using unsaturated diacids, side reactions involving the double bonds can occur at high temperatures, leading to cross-linking.[4]
-
Excessive Reaction Temperature or Time: Pushing the reaction too hard can sometimes lead to undesirable side reactions and gelation.
-
Presence of Trifunctional Impurities: Impurities with more than two reactive groups (e.g., a triol or a tricarboxylic acid) can act as cross-linking agents.
Solutions:
-
Careful Monomer Selection: When working with unsaturated monomers, consider milder reaction conditions or the use of inhibitors.
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to avoid excessive heating.
-
Ensure Monomer Purity: Use highly purified monomers to avoid trifunctional impurities.
-
Catalyst Choice: The choice of catalyst can influence the propensity for side reactions. Some catalysts may be more prone to inducing cross-linking than others.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the polyesterification of this compound.
Q1: What is the typical two-step process for synthesizing polyesters with this compound?
A common and effective method is a two-step melt polycondensation process.[2]
-
Esterification or Transesterification: The first step involves reacting this compound with a dicarboxylic acid (esterification) or a dimethyl ester (transesterification).[2][5] This is typically carried out at elevated temperatures (150-220 °C) under a nitrogen atmosphere.[2] The water or methanol byproduct is continuously removed to drive the reaction forward.[2]
-
Polycondensation: In the second step, the temperature is increased further (250-300 °C) and a high vacuum is applied.[2] This facilitates the removal of excess this compound and promotes the growth of high molecular weight polymer chains.[2] The reaction progress is often monitored by the increase in the melt's viscosity.[2]
Q2: Which catalysts are commonly used for this reaction?
Several catalysts can be effective for the polyesterification of this compound. Common choices include:
-
Titanium-based catalysts: Titanium tetrabutoxide (TBT) is a widely used and effective catalyst.[2]
-
Tin-based catalysts: Organotin compounds are also frequently employed.
-
Antimony compounds: Antimony trioxide is another common choice, particularly in industrial settings.[6]
-
Brønsted acids: Strong Brønsted acids have also been shown to be effective catalysts.[7]
The choice of catalyst can influence reaction kinetics, side reactions, and the final properties of the polyester.[4]
Q3: What is the significance of the cis/trans isomer ratio of this compound?
This compound exists as cis and trans isomers. The ratio of these isomers in the monomer can significantly impact the properties of the resulting polyester.[2]
-
Higher trans-isomer content: Generally leads to increased crystallinity, higher melting temperatures, and improved mechanical strength due to better polymer chain packing.[2]
-
Higher cis-isomer content: Tends to disrupt chain packing, resulting in more amorphous polymers with lower melting points and potentially greater flexibility.
It's important to be aware of the isomer ratio of your starting material, as it will influence the final characteristics of your polymer.
Q4: Can side reactions occur with this compound during polyesterification?
Yes, a potential side reaction is the dehydration of this compound, especially at higher temperatures, which can lead to the formation of 1,4-epoxycyclohexane.[8] This can affect the stoichiometry of the reaction and potentially act as a chain terminator. Using appropriate reaction temperatures and catalysts can help to minimize this side reaction.
Q5: What analytical techniques are essential for characterizing the resulting polyesters?
A comprehensive characterization of your polyester is crucial. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine comonomer composition, and analyze the cis/trans isomer ratio.[2][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polyester structure.[2][10]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[2]
Experimental Protocols
Protocol 1: Typical Two-Step Melt Polycondensation
This protocol describes a general procedure for synthesizing a polyester from this compound and a dicarboxylic acid.
Materials:
-
This compound (high purity)
-
Dicarboxylic acid (e.g., terephthalic acid or adipic acid, high purity)
-
Catalyst (e.g., titanium tetrabutoxide)
-
Stabilizer (e.g., phosphorous acid, optional)
-
High-boiling point solvent for cleaning (if necessary)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification:
-
Charge the reactor with the dicarboxylic acid, a slight excess of this compound (e.g., 1.1-1.2 molar equivalents), the catalyst (e.g., 200-300 ppm), and the stabilizer.[3]
-
Purge the reactor with nitrogen to create an inert atmosphere.[3]
-
Heat the mixture with continuous stirring to a temperature of 180-250 °C.[3]
-
Continuously collect the water byproduct in the distillation receiver. The reaction is considered complete when the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Increase the temperature to 250-300 °C.[2]
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 torr.[3]
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly.
-
The reaction is typically considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.[3]
-
Once complete, the molten polymer can be extruded from the reactor under nitrogen pressure.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101525422B - Polyethylene terephthalate-1,4-cyclohexandiol ester for optical thin film - Google Patents [patents.google.com]
- 7. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
troubleshooting side reactions in the synthesis of 1,4-cyclohexanedione
Welcome to the Technical Support Center for the synthesis of 1,4-cyclohexanedione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile intermediate. Our focus is on diagnosing and resolving side reactions to improve yield, purity, and overall success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-cyclohexanedione?
A1: The most frequently employed methods for the synthesis of 1,4-cyclohexanedione include:
-
Dieckmann Condensation of Diethyl Succinate: This involves the intramolecular cyclization of diethyl succinate to form 2,5-dicarbethoxy-1,4-cyclohexanedione, followed by hydrolysis and decarboxylation.[1][2][3][4]
-
Oxidation of 1,4-Cyclohexanediol: A direct approach where this compound is oxidized to the corresponding dione using various oxidizing agents.[5][6][7][8][9]
-
Birch Reduction of 1,4-Dimethoxybenzene: This method involves the reduction of 1,4-dimethoxybenzene to 1,4-dimethoxy-1,4-cyclohexadiene, followed by acidic hydrolysis to yield the dione.
Q2: My overall yield of 1,4-cyclohexanedione is consistently low. What are the general factors I should investigate?
A2: Low yields can often be attributed to several common factors across different synthetic routes. Before delving into route-specific issues, consider the following:
-
Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions. For instance, using unpurified diethyl succinate can significantly lower the yield in the Dieckmann condensation route.[1]
-
Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is critical. Deviations can favor the formation of byproducts.
-
Atmosphere: Many of the intermediates and reagents are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other side reactions.
-
Purification Technique: Inefficient purification can lead to loss of product. The choice of recrystallization solvent or distillation conditions is crucial for maximizing recovery.[1]
Q3: I am observing a colored impurity in my final product. What could be the cause?
A3: The appearance of color, often a pink or buff hue, can arise from several sources. In the Dieckmann condensation route, a pink-colored precipitate is often observed.[3] This is generally the sodium salt of the β-keto ester and is expected. However, persistent color in the final product after purification may indicate the presence of polymeric or condensation byproducts. Aldol condensation of the 1,4-cyclohexanedione product, particularly under basic conditions, can lead to colored, unsaturated derivatives.[10]
II. Troubleshooting Guide: Dieckmann Condensation Route
The synthesis of 1,4-cyclohexanedione via Dieckmann condensation is a two-step process: the condensation of diethyl succinate followed by hydrolysis and decarboxylation. Each step presents unique challenges.
Issue 1: Low Yield of 2,5-Dicarbethoxy-1,4-cyclohexanedione (Dieckmann Product)
Q: My Dieckmann condensation of diethyl succinate is giving a poor yield, and I'm observing a significant amount of a viscous, intractable residue.
A: This is a common issue that can be traced back to several factors related to the reaction conditions and the nature of the starting material.
Root Cause Analysis:
-
Intermolecular Condensation (Dimerization): While Dieckmann condensation is an intramolecular reaction, under certain conditions, an intermolecular Claisen condensation can occur, leading to the formation of a dimeric byproduct with the molecular formula C12H16O6.[5][11] This is more prevalent with less effective cyclization.
-
Hydrolysis of Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the diethyl succinate starting material or the β-keto ester product, especially under basic conditions.
-
Impure Diethyl Succinate: As noted in Organic Syntheses, the use of unpurified diethyl succinate is a primary cause of low yields.[1] Impurities can interfere with the desired reaction pathway.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous ethanol as the solvent. The sodium metal used to prepare sodium ethoxide should be freshly cut to remove any oxide layer.
-
Purify Diethyl Succinate: Distill diethyl succinate under reduced pressure before use to remove any impurities.
-
Optimize Base and Solvent: The use of a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent such as THF can minimize side reactions compared to sodium ethoxide in ethanol.[12]
-
Control Temperature: Running the reaction at a lower temperature can help to suppress the formation of byproducts.
Issue 2: Incomplete Hydrolysis and Decarboxylation
Q: After the hydrolysis and decarboxylation step, I am still observing the presence of the 2,5-dicarbethoxy-1,4-cyclohexanedione intermediate in my product mixture.
A: Incomplete reaction is a frequent problem in this step, often due to insufficient reaction time or inadequate conditions for both hydrolysis and decarboxylation.
Root Cause Analysis:
-
Insufficient Hydrolysis: The ester groups of the Dieckmann product may not be fully hydrolyzed to the corresponding carboxylic acid.
-
Incomplete Decarboxylation: The resulting β-keto acid is unstable and readily decarboxylates upon heating. However, if the temperature is too low or the heating time is too short, this step may be incomplete.
Troubleshooting Protocol:
-
Ensure Sufficiently Strong Acidic or Basic Conditions: For hydrolysis, using a strong acid like sulfuric acid or a strong base is necessary to ensure complete conversion of the esters.[1][13]
-
Increase Reaction Temperature and Time: Decarboxylation is thermally driven. Ensure the reaction mixture is heated to a sufficiently high temperature (e.g., 185-195°C if using water under pressure) for an adequate amount of time to drive the reaction to completion.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
III. Troubleshooting Guide: Oxidation of this compound
The direct oxidation of this compound is an attractive route, but it is often plagued by over-oxidation and the formation of ring-opened byproducts.
Issue: Formation of Byproducts and Low Selectivity for 1,4-Cyclohexanedione
Q: My oxidation of this compound is producing a mixture of products, including what I suspect are 4-hydroxy-cyclohexanone and some acidic impurities, leading to a low yield of the desired dione.
A: This is a classic case of over-oxidation and lack of selectivity, a common challenge in the oxidation of diols.
Root Cause Analysis:
-
Over-oxidation: The desired 1,4-cyclohexanedione can be further oxidized, especially under harsh conditions. One of the ketone groups can be oxidized to an ester (Baeyer-Villiger oxidation), which can then be hydrolyzed to a dicarboxylic acid.
-
Incomplete Oxidation: If the reaction is not allowed to proceed to completion, the intermediate 4-hydroxy-cyclohexanone will be present in the product mixture.[3][14]
-
Ring Cleavage: Strong oxidizing agents can cleave the C-C bonds of the cyclohexane ring, leading to the formation of dicarboxylic acids such as succinic acid and adipic acid.[3][14]
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: The choice of oxidant is critical for selectivity. Milder oxidizing agents are generally preferred. A common and effective system is hydrogen peroxide in the presence of a tungstate catalyst.
-
Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of over-oxidation and ring cleavage.
-
Stoichiometry of the Oxidant: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote the formation of byproducts.
-
pH Control: The pH of the reaction mixture can influence the selectivity. In some cases, buffering the reaction can help to minimize side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed to prevent further oxidation of the product.
Table 1: Comparison of Oxidizing Agents for this compound Oxidation
| Oxidizing Agent System | Typical Conditions | Advantages | Common Side Products |
| H₂O₂ / Sodium Tungstate | 80°C | Environmentally friendly, high selectivity with careful control. | 4-hydroxy-cyclohexanone, succinic acid. |
| Chromic Acid (Jones Reagent) | Acetone, 0°C to rt | Fast and effective. | Over-oxidation products, chromium waste. |
| Dess-Martin Periodinane | CH₂Cl₂, rt | Mild conditions, high yield. | Stoichiometric iodine waste. |
IV. Troubleshooting Guide: Birch Reduction of 1,4-Dimethoxybenzene
The Birch reduction provides an alternative route, but it requires careful control to avoid side reactions and ensure the desired product is obtained after hydrolysis.
Issue: Formation of Unexpected Byproducts and Low Yield
Q: The Birch reduction of 1,4-dimethoxybenzene, followed by hydrolysis, is giving a complex mixture of products and a low yield of 1,4-cyclohexanedione.
A: The Birch reduction is a powerful but sensitive reaction. The formation of byproducts can occur during both the reduction and the subsequent hydrolysis step.
Root Cause Analysis:
-
Over-reduction: If the reaction is not quenched properly, further reduction of the cyclohexadiene intermediate can occur.
-
Bond Cleavage and Dimerization: Common side reactions in Birch reductions include the cleavage of substituent groups and dimerization of radical intermediates.[7]
-
Incomplete Hydrolysis: The enol ether intermediate formed after the reduction must be completely hydrolyzed to the dione. Incomplete hydrolysis will leave methoxy-substituted cyclohexene derivatives in the product mixture.
-
Isomerization of Double Bonds: Under certain conditions, the double bonds in the cyclohexadiene intermediate can isomerize to a more stable conjugated system, which may not hydrolyze to the desired product.
Troubleshooting Protocol:
-
Control of Reaction Conditions: The Birch reduction is typically carried out at low temperatures in liquid ammonia. Careful control of the amount of sodium or lithium and the proton source (e.g., ethanol) is crucial.[9][15]
-
Efficient Quenching: The reaction should be quenched promptly once the starting material is consumed to prevent over-reduction.
-
Effective Hydrolysis: The hydrolysis of the enol ether intermediate is typically carried out with a strong acid. Ensure the hydrolysis conditions are sufficient for complete conversion.
-
Purity of Reagents: Use dry solvents and high-purity reagents to minimize side reactions.
V. Visualization of Key Reaction Pathways and Side Reactions
Diagram 1: Dieckmann Condensation and a Key Side Reaction
Caption: Dieckmann condensation route to 1,4-cyclohexanedione and a potential dimerization side reaction.
Diagram 2: Oxidation of this compound and Common Byproducts
Caption: Oxidation of this compound, showing the desired product and common over-oxidation byproducts.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis of 1,4-cyclohexanedione.
VI. References
-
Guidechem. (n.d.). What are the properties and reactions of 1,4-Cyclohexanedione? - FAQ. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Coll. Vol. 4, p.221 (1963); Vol. 32, p.35 (1952). Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Filo. (2024, June 6). When a Dieckmann condensation is attempted with diethyl succinate, the product obtained has the molecular formula C12H16O6. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Guide: Using this compound in Polymer Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. Journal of Oleo Science. Retrieved from --INVALID-LINK--
-
PubMed. (2009). Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. Journal of Oleo Science. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from --INVALID-LINK--
-
NileRed. (2016, January 7). The Birch reduction. YouTube. Retrieved from --INVALID-LINK--
-
Chegg. (2018, April 15). Solved 19.27 When a Dieckmann condensation is attempted with. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Baran Lab. (2018, October 3). The Birch Reduction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Birch reduction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved from --INVALID-LINK--
-
Wanfang Data. (2008). Environmentally friendly 1,4 - cyclohexanedione Synthesis of. Retrieved from --INVALID-LINK--
-
J-STAGE. (2000). Aldol Condensation versus Conjugate Addition: Intramolecular Cyclization Using a Combination of Lewis Acid and 1,2-Diol. Chemical and Pharmaceutical Bulletin. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Journal of Chemical Research. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from --INVALID-LINK--
-
SpecialChem. (n.d.). Understanding 1,4-Cyclohexanedione: Properties, Synthesis, and Market Trends. Retrieved from --INVALID-LINK--
-
PubMed. (1998). 1,2- and this compound: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. International Archives of Occupational and Environmental Health. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from --INVALID-LINK--
-
PubMed. (2007). The formation of byproducts in the autoxidation of cyclohexane. Chemistry. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Cyclohexanedione synthesis. Retrieved from --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). The Dehydration of this compound. Synthesis of 1,4-Epoxycyclohexane1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN100486950C - Process of synthesizing 1,4-cyclohexyl dione. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions. ACS Catalysis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2013). Oxidation of 1,2‐Cyclohexanediol to Adipic Acid with Oxygen: A Study Into Selectivity‐Affecting Parameters. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Efficient Oxidation of Cyclohexane over Bulk Nickel Oxide under Mild Conditions. Catalysts. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 19.27 When a Dieckmann condensation is attempted with | Chegg.com [chegg.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. drpress.org [drpress.org]
- 10. Page loading... [guidechem.com]
- 11. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 14. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Selection for Efficient Hydrogenation to 1,4-Cyclohexanediol
Welcome to the Technical Support Center for the synthesis of 1,4-Cyclohexanediol (1,4-CHDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the catalytic hydrogenation process. Here, we delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to ensure efficient and selective production of 1,4-CHDO.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound via hydrogenation?
The industrial and laboratory synthesis of this compound is versatile, starting from several key aromatic compounds. The most prevalent precursors include:
-
Terephthalic Acid (TPA) and its esters (e.g., Dimethyl Terephthalate - DMT): This is a common route, often involving a two-step hydrogenation process. The aromatic ring is first hydrogenated to form cyclohexane-1,4-dicarboxylic acid (CHDA), which is then further reduced to 1,4-cyclohexanedimethanol (CHDM).[1][2][3][4] Subsequent conversion steps can yield this compound.
-
Hydroquinone: Direct hydrogenation of hydroquinone offers a more direct pathway to this compound.[5][6][7]
-
Phenol: While less direct, phenol can be hydrogenated to cyclohexanol, which may then be converted to this compound through subsequent oxidation and reduction steps.
Q2: Which catalysts are most effective for the hydrogenation to this compound?
Catalyst selection is paramount for achieving high yield and selectivity. The choice depends heavily on the starting material and desired reaction conditions. Commonly employed catalysts include:
-
Ruthenium (Ru)-based catalysts: Ruthenium, often supported on carbon (Ru/C) or alumina (Ru/Al2O3), is highly effective for the hydrogenation of aromatic rings.[8][9][10][11][12] It is a preferred choice for the hydrogenation of terephthalic acid and its derivatives.[13]
-
Rhodium (Rh)-based catalysts: Rhodium catalysts, sometimes in combination with other metals like ruthenium (Ru-Rh/AC), have demonstrated high activity and selectivity in the hydrogenation of hydroquinone.[6][14][15][16][17]
-
Nickel (Ni)-based catalysts: Raney Nickel and supported nickel catalysts are cost-effective options and have been successfully used for the hydrogenation of hydroquinone and other related compounds.[5][18] Modifying nickel catalysts with alkaline earth metals can enhance selectivity.[5]
-
Palladium (Pd)-based catalysts: Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst and can be used, sometimes in conjunction with other catalysts, for the conversion of intermediates.[4]
Q3: What are the stereoisomers of this compound, and how does the catalyst influence their formation?
This compound exists as two stereoisomers: cis and trans.[19][20][21][22] The spatial arrangement of the two hydroxyl groups significantly impacts the physical and chemical properties of the molecule.
The choice of catalyst and reaction conditions can influence the resulting cis/trans ratio of the product. For instance, the hydrogenation of hydroquinone over a Ni-Sr/γ-Al2O3 catalyst has been reported to yield a 3:1 excess of the cis isomer, whereas a RANEY® Ni process can result in a 40/60 cis/trans ratio.[18] The specific stereochemical outcome is a complex function of the catalyst surface, substrate adsorption geometry, and reaction mechanism.
Q4: What are the key reaction parameters to control for an efficient hydrogenation process?
Optimizing the reaction conditions is crucial for maximizing yield and selectivity while ensuring safety. Key parameters to consider include:
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or catalyst deactivation.[23][24][25]
-
Pressure: Hydrogen pressure influences the solubility of hydrogen in the reaction medium and affects the reaction kinetics.[23][24]
-
Solvent: The choice of solvent can impact catalyst activity, substrate solubility, and product distribution.
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate.
-
Agitation: Proper mixing is essential to ensure good contact between the reactants, hydrogen, and the catalyst surface.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrogenation of precursors to this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | 1. Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Some catalysts are pyrophoric and require handling under an inert atmosphere.[26][27][28] 2. Catalyst Activation: Some catalysts require an activation step (e.g., pre-reduction) before use. Consult the supplier's technical data sheet. 3. Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate. | The catalyst provides the active sites for the hydrogenation reaction. Deactivated or insufficient catalyst will result in poor or no conversion.[23][24] |
| Insufficient Hydrogen Supply | 1. Check for Leaks: Ensure all connections in the reactor setup are secure and there are no hydrogen leaks. 2. Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen available for the reaction.[25] 3. Improve Agitation: Vigorous stirring enhances the mass transfer of hydrogen from the gas phase to the catalyst surface. | Hydrogen is a key reactant. Inadequate supply will limit the reaction rate. |
| Reaction Temperature Too Low | 1. Gradually Increase Temperature: Carefully increase the reaction temperature in increments while monitoring the reaction progress. | Hydrogenation reactions have an activation energy barrier that must be overcome. Higher temperatures provide the necessary energy for the reaction to proceed at a reasonable rate.[23] |
| Catalyst Poisoning | 1. Purify Starting Materials: Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can poison the catalyst.[29] 2. Use High-Purity Hydrogen: Ensure the hydrogen gas is of high purity. | Catalyst poisons adsorb strongly to the active sites, blocking them from participating in the desired reaction. |
Problem 2: Poor Selectivity / Formation of Byproducts
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Over-hydrogenation or Side Reactions | 1. Optimize Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) and stop the reaction once the desired product is formed. 2. Lower Reaction Temperature: High temperatures can promote undesired side reactions.[25] 3. Select a More Selective Catalyst: Some catalysts are inherently more selective for certain transformations. For example, modifying a nickel catalyst with strontium can improve selectivity towards this compound from hydroquinone.[5] | The desired product may be an intermediate in a series of possible hydrogenation steps. Prolonged reaction times or harsh conditions can lead to further reduction or other side reactions. |
| Incomplete Hydrogenation | 1. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature. 2. Increase Hydrogen Pressure: Ensure sufficient hydrogen is available to complete the reaction. | Incomplete reaction conditions will result in a mixture of starting material, intermediates, and the final product. |
| Isomerization | 1. Adjust Reaction Conditions: The cis/trans ratio can sometimes be influenced by temperature and solvent. Experiment with different conditions to favor the desired isomer. | The thermodynamic and kinetic factors governing isomer formation are sensitive to the reaction environment. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Filtration Issues | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or another filter aid to remove fine catalyst particles.[27] 2. Keep the Catalyst Wet: Never allow the catalyst, especially pyrophoric ones like Raney Nickel or dry Pd/C, to become dry in the presence of air, as this can be a fire hazard.[27][28] | Heterogeneous catalysts need to be efficiently separated from the reaction mixture post-reaction. |
| Separation of cis and trans Isomers | 1. Fractional Crystallization: Exploit the slight differences in solubility between the cis and trans isomers in a suitable solvent.[30] 2. Chromatography: Use flash column chromatography or HPLC for more challenging separations.[30] 3. Derivative Formation: Convert the diols to derivatives (e.g., diacetates) that may have more significant differences in physical properties, facilitating separation.[30] | The similar physical properties of the cis and trans isomers can make their separation challenging. |
| Presence of Impurities | 1. Recrystallization: This is a common and effective method for purifying solid organic compounds like this compound.[30] 2. Vacuum Distillation: For thermally stable compounds, vacuum distillation can be used to separate the product from non-volatile impurities.[30] | Crude reaction mixtures often contain unreacted starting materials, byproducts, and residual catalyst, which need to be removed to obtain a pure product. |
Catalyst Performance Summary
The following table provides a comparative overview of common catalysts used in the synthesis of this compound from hydroquinone.
| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to 1,4-CHDO (%) | Reference |
| Ni-Sr/γ-Al2O3 | Hydroquinone | 160 | 2.0 | 99.2 | >96.7 | [5] |
| Ru-Rh/AC | Hydroquinone | 80 | 1.0 | 100 | 95.5 | [6] |
| Ru/C | Hydroquinone | 60-150 | 4.0 (H₂) + CO₂ | - | 41.6 - 61.4 (Yield) | [7] |
Experimental Workflow & Diagrams
A general workflow for a laboratory-scale hydrogenation reaction is depicted below. Safety is paramount when working with hydrogen and pyrophoric catalysts. Always perform such reactions in a well-ventilated fume hood and behind a blast shield.[26][28][31]
Caption: General workflow for a catalytic hydrogenation experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. KR20220111955A - Method for purifying 1, 4-cyclohexanedimethanol composition - Google Patents [patents.google.com]
- 2. EP2736866A1 - Process for the preparation of 1,4-cyclohexanedimethanol from terephthalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101811937A - Method for synthesizing this compound through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
- 8. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium nanoparticles inside well-defined unimolecular amphiphilic polymeric nanoreactors: synthesis and biphasic hydrogenation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. homework.study.com [homework.study.com]
- 21. This compound, cis- [webbook.nist.gov]
- 22. (cis)-isomer of this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 23. westairgases.com [westairgases.com]
- 24. nexair.com [nexair.com]
- 25. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 26. helgroup.com [helgroup.com]
- 27. reddit.com [reddit.com]
- 28. ehs.stanford.edu [ehs.stanford.edu]
- 29. mt.com [mt.com]
- 30. benchchem.com [benchchem.com]
- 31. chem.wisc.edu [chem.wisc.edu]
Technical Support Center: Enhancing the Purity of Synthesized 1,4-Cyclohexanediol
Welcome to the technical support guide for the purification of 1,4-Cyclohexanediol. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity of this versatile chemical intermediate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address common issues encountered during its synthesis and purification.
Introduction: The Importance of Pure this compound
This compound (CHD) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced polymers.[1][2] It exists as cis and trans stereoisomers, and the ratio and purity of these isomers can significantly impact the outcome of subsequent synthetic steps and the properties of the final product.[2][3] Achieving high purity, often exceeding 98%, is essential to ensure predictable reaction kinetics, high yields, and the absence of unwanted side products in downstream applications.[4][5]
This guide will walk you through the common impurities, effective purification strategies, and troubleshooting tips to help you consistently obtain high-purity this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via hydrogenation of hydroquinone?
A1: The synthesis of this compound, commonly achieved through the catalytic hydrogenation of hydroquinone, can introduce several impurities.[1][6] These include:
-
Unreacted Hydroquinone: Incomplete hydrogenation can leave residual starting material.
-
Cyclohexanol: Over-reduction or side reactions can lead to the formation of cyclohexanol.[7]
-
Phenol: Another potential by-product arising from side reactions during hydrogenation.[7]
-
1,4-Cyclohexanedione: Incomplete reduction of the intermediate or oxidation of the final product can result in the presence of this diketone.[1][8]
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
cis/trans Isomers: The hydrogenation process typically yields a mixture of cis and trans isomers of this compound.[3][9] While not strictly an impurity if the mixture is desired, separation is often necessary for specific applications.
Q2: How do I choose the best purification method for my crude this compound?
A2: The optimal purification method depends on the nature of the impurities, the desired final purity, and the scale of your experiment. The three primary methods are recrystallization, vacuum distillation, and flash column chromatography.[10]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product and can yield very high purity (>99%) with successive crystallizations.[10] It is the preferred method when the main impurities have different solubility profiles from this compound.
-
Vacuum Distillation is suitable for separating this compound from non-volatile or high-boiling point impurities.[10]
-
Flash Column Chromatography offers excellent separation of a wider range of impurities, including the challenging separation of cis and trans isomers, and can achieve purities greater than 98%.[10]
Q3: Can I separate the cis and trans isomers of this compound?
A3: Yes, separating the cis and trans isomers is possible, although it can be challenging due to their similar physical properties.[10] Effective techniques include:
-
Fractional Crystallization: This method leverages slight differences in the solubility of the isomers in a specific solvent.[10] By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.
-
Flash Column Chromatography: With careful optimization of the solvent system, flash chromatography can effectively separate the two isomers.[10]
-
Derivative Formation: The diol isomers can be converted into derivatives, such as diacetates, which may have more significant differences in their physical properties, making separation by crystallization easier. The purified derivatives can then be hydrolyzed back to the individual diol isomers.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. This is a very common issue where the solution is not saturated. | Gently heat the solution under a stream of nitrogen or use a rotary evaporator to reduce the solvent volume. Then, allow the solution to cool again.[10] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal of pure this compound.[10] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] | |
| Low recovery yield. | Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor. | Concentrate the filtrate and cool it again to obtain a second crop of crystals.[10] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing prematurely.[10] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. Using a solvent with a lower boiling point is also an option.[12] |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| The compound is not distilling at the expected temperature. | The vacuum is not low enough. | Check the vacuum pump and all connections for leaks. Ensure the pressure gauge is functioning correctly.[10] |
| Presence of non-volatile impurities. | These can elevate the boiling point of the mixture. Using a fractionating column can help separate the product from these impurities.[10] | |
| "Bumping" or unstable boiling. | Lack of boiling chips or inadequate stirring. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[10] |
| Heating too rapidly. | Apply heat gradually and evenly to the distillation flask.[10] |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (co-elution). | Inappropriate solvent system. | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities (a target Rf value of ~0.3 for the product is a good starting point).[10] |
| Column is overloaded. | The amount of crude material loaded onto the column is too high for the column dimensions. Use a larger column or reduce the amount of sample. | |
| Cracked or channeled silica bed. | Improper column packing. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. Ethyl acetate is often a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a short fractionating column (recommended for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.[10]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.[10]
-
Distillation: Begin stirring and evacuate the system with the vacuum pump. Once a stable vacuum is achieved, gently heat the distillation flask.[10]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.[10]
-
Cooling and Collection: Allow the apparatus to cool completely before releasing the vacuum and collecting the purified product.[10]
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound an Rf value of approximately 0.3 and provides good separation from impurities.[10]
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed. Add another layer of sand on top of the silica gel.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.[10]
-
Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., from a compressed air line or a pump) to achieve a steady flow rate.[10]
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.[10]
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >99% (with multiple recrystallizations) | 70-90% (per recrystallization) | Yield is dependent on the solubility difference of the compound at high and low temperatures.[10] |
| Vacuum Distillation | High purity for volatile compounds | 80-95% | Effective for separating from non-volatile impurities.[10] |
| Flash Column Chromatography | >98% | 60-90% | Highly dependent on the separation of the compound from impurities on TLC.[10] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|98% Purity|RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, cis + trans, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 6. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 7. researchgate.net [researchgate.net]
- 8. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 9. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. rubingroup.org [rubingroup.org]
overcoming solubility issues of 1,4-Cyclohexanediol in specific reaction media
Technical Support Center: 1,4-Cyclohexanediol
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile intermediate. As a diol with both polar hydroxyl groups and a nonpolar cyclohexane ring, this compound presents a unique solubility profile that can be challenging to manage. This guide provides in-depth, troubleshooting-focused answers to common questions, explaining the underlying chemical principles and offering validated protocols to ensure your experiments proceed smoothly.
Section 1: Frequently Asked Questions (FAQs) on Fundamental Solubility
Q1: What intrinsic properties of this compound make its solubility challenging in certain solvents?
A: The solubility behavior of this compound is governed by the dichotomy of its molecular structure:
-
Polar Nature: It possesses two hydroxyl (-OH) groups. These groups are capable of forming strong hydrogen bonds, both with other diol molecules (leading to a relatively high melting point of 98-100 °C) and with polar solvents.[1][2] This makes it highly soluble in polar protic solvents like water, ethanol, and methanol.[1][3][4][5][6]
-
Nonpolar Nature: The cyclohexane ring is a nonpolar, hydrophobic hydrocarbon backbone. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.
The challenge arises in solvents that are not well-suited to interact with both parts of the molecule. In highly nonpolar solvents (e.g., hexane, toluene), the energy required to break the strong hydrogen bonds between the diol molecules is not compensated by favorable solvent-solute interactions. Conversely, in some polar aprotic solvents, its solubility may be limited. The cis/trans isomeric ratio of the material can also subtly influence crystal packing and, consequently, solubility, though most commercial products are a mixture.[1][5]
Q2: Can you provide a baseline solubility profile for this compound in common laboratory solvents?
A: Yes. The following table summarizes known solubility data and qualitative observations for this compound at approximately 25 °C. This data is crucial for initial solvent selection.
| Solvent Class | Solvent | Solubility (g/L) | Comments |
| Polar Protic | Water | Highly Soluble[1][4][5] | The strong hydrogen bonding capacity of water makes it an excellent solvent. |
| Methanol | 169.2[3] | Excellent solubility due to polarity and hydrogen bonding. | |
| Ethanol | 93.73[3] | Very good solubility. | |
| Isopropanol | 68.23[3] | Good solubility. | |
| Polar Aprotic | Acetone | Soluble (especially when hot)[1] | Moderate solubility at room temperature, which increases significantly with heat. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Limited solubility at room temperature. Often requires heating or a co-solvent. | |
| Nonpolar | Toluene | Poorly Soluble | The nonpolar nature of toluene cannot overcome the strong intermolecular hydrogen bonds of the diol. |
| Hexane/Cyclohexane | Very Poorly Soluble/Insoluble | Unfavorable interaction between the polar diol and the nonpolar solvent. | |
| Diethyl Ether | Insoluble[7] | Generally considered a poor solvent for this diol. |
Section 2: Troubleshooting Guides for Specific Reaction Media
This section addresses specific experimental scenarios with step-by-step solutions.
Q3: My reaction requires a nonpolar solvent like Toluene, but the this compound will not dissolve. How can I achieve a homogeneous reaction mixture?
A: This is a classic "like dissolves like" problem. The polarity mismatch is significant. Here are three proven strategies, ordered from simplest to most complex.
-
Causality: Increasing the temperature provides the necessary thermal energy to break the strong intermolecular hydrogen bonds of the this compound lattice, allowing the nonpolar solvent molecules to solvate the cyclohexane ring. While solubility may not be high, it can be sufficient for many reactions.
-
Protocol:
-
To your reaction vessel, add the this compound and Toluene.
-
Begin stirring and slowly heat the mixture using an oil bath with a temperature controller.
-
Monitor the dissolution visually. Many reactions can be successfully run at the reflux temperature of the solvent, where solubility is maximized.
-
Caution: Ensure that your starting materials and reagents are stable at the required temperature.
-
-
Causality: A co-solvent acts as a bridge between the polar solute and the nonpolar bulk solvent.[8][9] A small amount of a miscible, more polar solvent can disrupt the diol's crystal lattice and create a solution that is macroscopically homogeneous.
-
Protocol: See Protocol 1: Systematic Screening of Co-Solvents in the protocols section below for a detailed methodology. A common starting point is to add a polar aprotic solvent like THF or Dioxane in small, incremental volumes (e.g., 5-20% v/v) to the nonpolar solvent until dissolution is achieved.
-
Causality: This technique is ideal for reactions where the diol needs to be deprotonated to act as a nucleophile (e.g., etherifications, esterifications under basic conditions). A phase-transfer catalyst (PTC) is a salt with a large, lipophilic cation (like a quaternary ammonium salt) and a small anion.[10] The PTC transports the deprotonated diol (alkoxide), which is an anion, from the solid surface or an aqueous phase into the organic phase where the reaction can occur.[11]
-
Protocol: See Protocol 2: Implementing Phase-Transfer Catalysis for a detailed guide. This method avoids the need to fully dissolve the diol beforehand, as the reaction occurs at the interface or in the organic phase.
Q4: I am running a reaction in a biphasic (aqueous/organic) system. How can I facilitate the reaction between the water-soluble this compound and my organic-soluble substrate?
A: This is the exact scenario where Phase-Transfer Catalysis (PTC) is most powerful and efficient. The PTC acts as a shuttle, carrying the diol anion across the phase boundary.
-
Mechanism:
-
The diol is dissolved in the aqueous phase, which contains an inorganic base (e.g., NaOH, K₂CO₃). The base deprotonates a fraction of the diol to form the mono-alkoxide anion.
-
The lipophilic cation of the PTC (e.g., Tetrabutylammonium, R₄N⁺) pairs with the diol's alkoxide anion (HORO⁻).
-
This new ion pair (R₄N⁺ ⁻ORO⁻H) is soluble in the organic phase and migrates across the interface.
-
In the organic phase, the alkoxide reacts with the substrate (e.g., an alkyl halide).
-
The PTC cation, now paired with the leaving group anion (e.g., Br⁻), migrates back to the aqueous phase to repeat the cycle.
-
This process allows the reaction to proceed at a significant rate at moderate temperatures (e.g., room temperature to 50 °C) without requiring a single solvent system that poorly dissolves one of the reactants.[12]
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Screening of Co-Solvents
This protocol helps you determine the minimum amount of co-solvent needed to achieve a homogeneous solution.
-
Setup: In a small vial, add a known amount of this compound (e.g., 100 mg).
-
Primary Solvent: Add a measured volume of your primary nonpolar solvent (e.g., 2 mL of Toluene). Stir at room temperature. The solid will not dissolve.
-
Titration: Using a micropipette, add a suitable polar co-solvent (e.g., THF, 1,4-Dioxane, or DMF) in small increments (e.g., 50 µL).
-
Observation: After each addition, stir vigorously for 2-3 minutes and observe for dissolution.
-
Endpoint: Continue adding the co-solvent until the this compound is fully dissolved. Record the total volume of co-solvent added.
-
Calculation: Calculate the final volume percentage (v/v %) of the co-solvent required. This gives you a starting point for scaling up your reaction. For example, if 0.25 mL of THF was required in 2 mL of Toluene, the optimal mixture is approximately 11% THF in Toluene.
-
Validation: Before running your actual reaction, ensure the chosen co-solvent does not interfere with your desired chemistry (e.g., THF can be opened by strong acids or bases).
Protocol 2: Implementing Phase-Transfer Catalysis
This protocol provides a starting point for using a PTC in a biphasic etherification reaction.
-
Reagents & Setup:
-
Reaction Vessel: A round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Reactants: this compound (1 equiv.), organic-soluble alkyl halide (1.1 equiv.).
-
Base: 50% w/w aqueous NaOH solution (3-5 equiv.).
-
Solvent: Toluene or another suitable nonpolar solvent.
-
PTC: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (1-5 mol%).
-
-
Procedure:
-
Charge the flask with this compound, Toluene, the alkyl halide, and the PTC.
-
Begin vigorous stirring. Efficient mixing is critical for maximizing the interfacial area where the catalysis occurs.[11]
-
Slowly add the aqueous base solution to the stirring mixture. An exotherm may be observed.
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, stop stirring, separate the organic and aqueous layers, and proceed with standard workup and purification.
-
-
Troubleshooting: If the reaction is slow, consider slightly increasing the amount of PTC (up to 10 mol%) or the temperature. Ensure stirring is fast enough to create a fine emulsion.
Section 4: Visualization of Key Concepts
Decision Workflow for Solubility Troubleshooting
The following diagram outlines a logical path for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting common solubility problems.
Mechanism of Phase-Transfer Catalysis
This diagram illustrates how a PTC shuttles the diol alkoxide across the phase boundary to react with an organic substrate.
Caption: Catalytic cycle for a diol reaction using a PTC (Q⁺ = R₄N⁺).
References
- 1. This compound | 556-48-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. scent.vn [scent.vn]
- 4. chembk.com [chembk.com]
- 5. This compound, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Cas 556-48-9,this compound | lookchem [lookchem.com]
- 7. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjbphs.com [wjbphs.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
strategies to control the stereoselectivity in 1,4-Cyclohexanediol reactions
Welcome to the technical support center for stereoselective reactions of 1,4-cyclohexanediol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in their synthetic routes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Poor Diastereoselectivity in the Reduction of 1,4-Cyclohexanedione
Question: "My reduction of 1,4-cyclohexanedione is yielding a nearly 1:1 mixture of cis- and trans-1,4-cyclohexanediol. How can I selectively obtain the cis or trans isomer?"
Answer:
Achieving high diastereoselectivity in the reduction of 1,4-cyclohexanedione is a common challenge. The outcome is highly dependent on the choice of reducing agent and reaction conditions, which dictate the reaction mechanism and the transition state geometry.
Probable Causes and Solutions:
-
Non-selective Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) in protic solvents often show poor selectivity due to competing pathways of hydride delivery.
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product due to both hydroxyl groups being in equatorial positions. Conversely, the cis isomer can be favored under kinetic control.
Strategies for Stereocontrol:
| Target Isomer | Recommended Strategy | Underlying Principle | Typical Reagents & Conditions |
| cis-1,4-Cyclohexanediol | Bulky Reducing Agents | Steric hindrance from a bulky hydride source favors axial attack on the carbonyl, leading to the equatorial alcohol of the cis product.[1] | Lithium tri-sec-butylborohydride (L-Selectride®), Potassium tri-sec-butylborohydride (K-Selectride®) at low temperatures (-78 °C). |
| trans-1,4-Cyclohexanediol | Catalytic Hydrogenation | The substrate adsorbs onto the catalyst surface from the less hindered face, followed by syn-addition of hydrogen.[2][3] | H₂, Raney® Ni, or Ru/C catalyst in a suitable solvent like isopropanol at elevated temperature and pressure.[4] |
| trans-1,4-Cyclohexanediol | Dissolving Metal Reduction | This reaction proceeds under thermodynamic control, favoring the formation of the more stable diequatorial trans isomer. | Sodium in liquid ammonia or an alcohol solvent. |
Issue 2: Inconsistent Stereoselectivity in the Dihydroxylation of 1,4-Cyclohexadiene
Question: "I am attempting a dihydroxylation of 1,4-cyclohexadiene to synthesize a specific stereoisomer of a cyclohexanetetraol, but my results are inconsistent. What factors could be influencing the stereochemical outcome?"
Answer:
The stereochemical outcome of the dihydroxylation of 1,4-cyclohexadiene is highly sensitive to the chosen reagents and reaction conditions. Both syn- and anti-dihydroxylation can occur, leading to different diastereomers.
Probable Causes and Solutions:
-
Reagent Choice Dictates Stereochemistry: The choice of oxidizing agent is the primary determinant of whether the dihydroxylation occurs in a syn or anti fashion.
-
Reaction Conditions Affecting Selectivity: Temperature, solvent, and the presence of additives can influence the selectivity of the reaction.
Strategies for Stereocontrol:
| Target Stereochemistry | Recommended Strategy | Mechanism | Typical Reagents & Conditions |
| syn-Dihydroxylation | Osmium Tetroxide or Potassium Permanganate | Concerted [3+2] cycloaddition of the oxidant to the double bond, followed by hydrolysis of the cyclic intermediate. | OsO₄ (catalytic) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute KMnO₄. |
| anti-Dihydroxylation | Epoxidation followed by Hydrolysis | Stepwise mechanism involving the formation of an epoxide intermediate, which is then opened by nucleophilic attack of water or a hydroxide ion.[5] | A peroxy acid (e.g., m-CPBA) to form the epoxide, followed by acid- or base-catalyzed hydrolysis. |
Issue 3: Epimerization of a Desired Stereoisomer
Question: "I've successfully synthesized the cis-1,4-cyclohexanediol, but I'm observing its conversion to the trans isomer during subsequent reaction steps or purification. How can I prevent this epimerization?"
Answer:
Epimerization, the change in configuration at one stereocenter, can occur under certain conditions, leading to a loss of stereochemical purity. This is particularly relevant when the desired isomer is the thermodynamically less stable one.
Probable Causes and Solutions:
-
Acidic or Basic Conditions: The presence of acid or base can catalyze the epimerization of alcohols through protonation/deprotonation equilibria and potential formation of a carbocation or ketone intermediate.
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to the thermodynamically more stable isomer.[6]
Preventative Measures:
-
Neutralize Reaction Mixtures: Carefully neutralize acidic or basic reaction mixtures before workup and purification.
-
Avoid High Temperatures: Use lower temperatures for reactions and distillations whenever possible.
-
Use of Protecting Groups: Temporarily protecting the hydroxyl groups can prevent them from participating in epimerization reactions.[7][8][9] Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS), which are stable to a wide range of conditions but can be selectively removed.
-
Buffer Systems: Employ buffer solutions to maintain a stable pH during reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between obtaining the cis and trans isomers of this compound?
The synthesis of cis versus trans-1,4-cyclohexanediol is a classic example of kinetic versus thermodynamic control.
-
trans-1,4-Cyclohexanediol (Thermodynamic Product): This isomer is more stable because both hydroxyl groups can occupy equatorial positions on the cyclohexane ring, minimizing steric strain. Reactions that allow for equilibration, such as dissolving metal reductions or high-temperature catalytic hydrogenations, tend to favor the trans product.[4]
-
cis-1,4-Cyclohexanediol (Kinetic Product): In the cis isomer, one hydroxyl group is axial, and one is equatorial. Its formation is often favored under conditions where the reaction is irreversible and the transition state leading to the cis product is lower in energy. This is often achieved by using sterically hindered reagents that favor a specific angle of attack on a precursor like 1,4-cyclohexanedione.[1]
Q2: How can I use protecting groups to influence the stereochemical outcome of a reaction on a this compound derivative?
Protecting groups can play a crucial role in stereocontrol by influencing the steric environment around a reactive center.[7][8][9]
-
Directing Group: A bulky protecting group on one of the hydroxyls can block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face.
-
Conformational Locking: Certain protecting groups can lock the cyclohexane ring in a specific conformation, which can then influence the stereochemical outcome of subsequent reactions at other positions on the ring. For example, forming a cyclic acetal or ketal between the 1,4-diol and a ketone or aldehyde can rigidify the ring system.
Q3: Are there enzymatic methods to achieve high stereoselectivity in reactions involving this compound?
Yes, enzymatic and biocatalytic methods are powerful tools for achieving high stereoselectivity.[10] Enzymes are chiral catalysts that can differentiate between enantiomers or diastereomers with high precision.
-
Kinetic Resolution: An enzyme can selectively react with one stereoisomer in a racemic mixture, leaving the other one unreacted.
-
Asymmetric Synthesis: Enzymes can convert a prochiral substrate into a chiral product with high enantiomeric excess. For example, transaminases can be used for the stereoselective amination of ketones to produce chiral amines.[11]
Q4: Can I isomerize an unwanted stereoisomer to the desired one?
Yes, in some cases, it is possible to convert one stereoisomer into another. This can be achieved through:
-
Thermodynamic Epimerization: If the desired isomer is the more stable one, heating the mixture of isomers, sometimes with a catalytic amount of acid or base, can lead to equilibration and an enrichment of the desired product.
-
Transient Thermodynamic Control: Recent advances have shown that it's possible to convert a more stable trans-diol to a less stable cis-diol through a photoredox-catalyzed process involving a transient boronic ester intermediate.[12][13]
Section 3: Experimental Protocols & Visualizations
Protocol: Selective Synthesis of cis-1,4-Cyclohexanediol via Reduction with L-Selectride®
This protocol describes the kinetically controlled reduction of 1,4-cyclohexanedione to favor the cis isomer.
Materials:
-
1,4-Cyclohexanedione
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® (1.1 eq per carbonyl group) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quenching: Slowly add 3 M NaOH solution to quench the excess L-Selectride®, followed by the slow, careful addition of 30% H₂O₂.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure cis-1,4-cyclohexanediol.
Visualizations
Caption: Pathways for the stereoselective reduction of 1,4-cyclohexanedione.
Caption: Stereocontrol in the dihydroxylation of 1,4-cyclohexadiene.
References
- 1. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. media.neliti.com [media.neliti.com]
- 10. [Enzymatic production of 1,4-cyclohexanedimethylamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation During the Oxidation of 1,4-Cyclohexanediol
Welcome to the technical support center for the selective oxidation of 1,4-cyclohexanediol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of this important transformation and achieve high yields of the desired 1,4-cyclohexanedione while minimizing unwanted side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated experimental practices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower you to make informed decisions in your work.
Issue 1: Low Yield of 1,4-Cyclohexanedione and Significant Recovery of Starting Material
Question: I performed the oxidation of this compound, but my yield of 1,4-cyclohexanedione is low, and I've recovered a large amount of unreacted this compound. What could be the cause, and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue that can often be traced back to several key factors related to the oxidizing agent and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the reaction is critical. Ensure you are using a sufficient molar excess of the oxidizing agent. For many common oxidants, a slight excess (1.1 to 1.5 equivalents per hydroxyl group) is recommended to drive the reaction to completion. However, a large excess can sometimes lead to over-oxidation, so careful optimization is key.
-
Inactive or Decomposed Oxidant: Many oxidizing agents are sensitive to moisture and can degrade over time.
-
Pyridinium Chlorochromate (PCC): PCC is a mild and effective reagent for oxidizing secondary alcohols to ketones.[1][2][3] However, it can be hygroscopic. Ensure your PCC is dry and has been stored properly.
-
Swern Oxidation Reagents: The reagents for a Swern oxidation, such as oxalyl chloride and dimethyl sulfoxide (DMSO), must be of high purity and handled under anhydrous conditions.[4][5] The reaction is also highly temperature-sensitive and must be carried out at low temperatures (typically -78 °C) to prevent the decomposition of the active species.[6][7]
-
-
Suboptimal Reaction Temperature:
-
Too Low: While some oxidations require low temperatures to maintain selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Too High: Conversely, a temperature that is too high can lead to the degradation of the oxidant or the product, or promote side reactions. The optimal temperature is highly dependent on the chosen oxidant.
-
-
Poor Solubility: Ensure that both the this compound and the oxidizing agent are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. For instance, PCC oxidations are often carried out in dichloromethane (DCM).[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of a Significant Amount of 4-Hydroxycyclohexanone (the Half-Oxidized Product)
Question: My reaction is producing a substantial amount of 4-hydroxycyclohexanone alongside the desired 1,4-cyclohexanedione. How can I promote the complete oxidation of both alcohol groups?
Answer:
The formation of the mono-oxidized product, 4-hydroxycyclohexanone, indicates that the second oxidation is significantly slower than the first or that the reaction was not allowed to proceed to completion.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The oxidation of the second hydroxyl group may require more forcing conditions (longer reaction time or higher temperature) than the first. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Steric Hindrance: The cis and trans isomers of this compound can exhibit different reaction rates due to their conformational differences. The accessibility of the second hydroxyl group after the first has been oxidized to a ketone can be sterically hindered.
-
Oxidant Stoichiometry: As with incomplete conversion, ensure you are using at least two equivalents of the oxidizing agent per equivalent of this compound. It may be beneficial to add the oxidant in portions to maintain a sufficient concentration throughout the reaction.
Comparative Table of Oxidizing Agents for Diol Oxidation:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | DCM, room temp. | Mild, selective for aldehydes/ketones.[1][2] | Chromium waste, can be acidic.[8] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Mild, high yields, avoids heavy metals.[5][7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[4][5] |
| Dess-Martin Periodinane (DMP) | DCM, room temp. | Mild, neutral conditions, fast reaction times. | Can be explosive under certain conditions, expensive. |
| TEMPO/NaOCl | Biphasic (e.g., DCM/water), buffered pH | Catalytic, environmentally benign co-oxidant.[9][10][11] | Can be sensitive to pH, may require a co-oxidant.[12] |
Issue 3: Over-oxidation and Ring-Opening Byproducts (e.g., Adipic Acid, Succinic Acid)
Question: I am observing byproducts that suggest over-oxidation and cleavage of the cyclohexane ring, such as adipic acid. How can I prevent this?
Answer:
The formation of dicarboxylic acids like adipic acid is a clear indication that the oxidizing agent is too harsh or that the reaction conditions are promoting C-C bond cleavage.
Potential Causes & Solutions:
-
Harsh Oxidizing Agent: Strong, aggressive oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) under harsh conditions (e.g., high heat, extreme pH) are known to cleave C-C bonds and oxidize secondary alcohols to carboxylic acids via ring-opening.[3] Using milder, more selective reagents is crucial.
-
Reaction Conditions: Even with a milder oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation. It is essential to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Presence of Water with Certain Reagents: For some reagents, like PCC, the presence of water can facilitate the formation of a hydrate from the intermediate aldehyde (if a primary alcohol were present), which can then be further oxidized.[1][2] While this is less of a concern for the formation of a ketone from a secondary alcohol, maintaining anhydrous conditions is generally good practice to prevent side reactions.
Reaction Pathway Diagram:
Caption: Oxidation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: Does the stereochemistry (cis vs. trans) of the starting this compound affect the oxidation reaction?
A1: Yes, the stereochemistry can influence the reaction rate and potentially the product distribution. The relative reactivity of the cis and trans isomers depends on the specific oxidizing agent and the reaction mechanism. For example, in oxidations that involve the formation of a cyclic intermediate, the spatial arrangement of the two hydroxyl groups can be a determining factor.[14] It is advisable to consult literature specific to the chosen oxidant for details on its stereoselectivity with cyclic diols.
Q2: What are the best analytical methods to monitor the progress of the reaction and the purity of the final product?
A2: A combination of techniques is often ideal:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): An excellent quantitative method for this reaction, as the starting material, intermediate, and product are all sufficiently volatile. A validated GC method can be used to determine the purity of the final product and quantify byproducts.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information to confirm the identity of the product and can be used for quantitative analysis (qNMR) with an internal standard.
-
Infrared (IR) Spectroscopy: Useful for confirming the conversion by observing the disappearance of the broad O-H stretch of the alcohol and the appearance of the sharp C=O stretch of the ketone.
Q3: My final product, 1,4-cyclohexanedione, is a light yellow or beige powder, but the literature reports it as a white solid. Is this a purity issue?
A3: While pure 1,4-cyclohexanedione is a white solid, it is not uncommon for it to appear as a light yellow to beige crystalline powder.[17] This coloration can sometimes be due to trace impurities or slight degradation. The melting point is a good indicator of purity; pure 1,4-cyclohexanedione has a melting point of around 77-79 °C.[17] If the color is a concern and the melting point is broad or depressed, recrystallization from a suitable solvent, such as carbon tetrachloride or a mixture of ethyl acetate and cyclohexane, can be an effective purification method.[18][19]
Q4: Are there any "green" or more environmentally friendly methods for this oxidation?
A4: Yes, there is growing interest in developing greener oxidation methods.
-
Catalytic TEMPO Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric amount of a less hazardous co-oxidant like sodium hypochlorite (bleach) is a popular green alternative to chromium-based reagents.[9][11]
-
Hydrogen Peroxide with a Catalyst: Systems using hydrogen peroxide as the terminal oxidant are highly attractive as the only byproduct is water. Various metal catalysts, such as those based on tungsten, have been investigated for this purpose.[20][21][22]
-
Catalytic Dehydrogenation: This method involves passing the diol over a heated catalyst to remove hydrogen gas, forming the dione. This avoids the use of any oxidizing agents.[23]
Experimental Protocols
Protocol 1: General Procedure for PCC Oxidation of this compound
This protocol is a general guideline and should be optimized for your specific setup and scale.
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (2.2 equivalents) and an inert adsorbent like Celite or silica gel (equal weight to PCC).[8]
-
Solvent: Add anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred suspension of PCC in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-cyclohexanedione.
Note on Safety: Chromium (VI) compounds like PCC are toxic and should be handled with appropriate personal protective equipment in a fume hood.[8]
Protocol 2: General Procedure for Swern Oxidation of this compound
This protocol requires strict adherence to anhydrous and low-temperature conditions.
-
Activator Preparation: In a dry, three-necked flask under an inert atmosphere, dissolve dimethyl sulfoxide (DMSO) (4.0 equivalents) in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (2.2 equivalents) to the cooled DMSO solution. Stir for 15-20 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. A thick precipitate may form.
-
Quenching: After stirring for another 30 minutes at -78 °C, allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Note on Safety: The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant odor.[5][7] This procedure must be performed in a well-ventilated fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex [organic-chemistry.org]
- 10. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qualitas1998.net [qualitas1998.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis of 1,4-Cyclohexanedione - Chempedia - LookChem [lookchem.com]
- 19. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 20. Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System [jstage.jst.go.jp]
- 21. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 1,4-Cyclohexanediol Production for Pilot Plant Studies
Welcome to the Technical Support Center for the pilot plant scale-up of 1,4-Cyclohexanediol (1,4-CHD) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory to pilot-scale synthesis. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies rooted in scientific principles to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: Industrially, this compound is primarily produced from fossil-based resources. A central method involves the hydrogenation of hydroquinone.[1] Another significant route is the hydrogenation of compounds like 1,4-phenylenediamine.[1] These traditional methods can be multi-step and require harsh reaction conditions.[1] More contemporary and sustainable approaches are also being explored, such as the conversion of lignin-derived compounds.[1][2]
Q2: What are the key safety precautions to consider when handling this compound?
A2: Although some sources classify this compound as having low toxicity, it is officially categorized as harmful if swallowed and can cause serious eye and respiratory irritation.[3] It is crucial to handle the compound in a well-ventilated area, using personal protective equipment (PPE) such as gloves and safety goggles to prevent skin and eye contact.[3][4] For detailed safety protocols, always refer to the material safety data sheet (MSDS).[3][4]
Q3: What are the primary applications of this compound?
A3: this compound is a versatile chemical intermediate. It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals.[4] In the pharmaceutical industry, it serves as a precursor for drugs like dihydroartemisinin, used to treat malaria.[4] It is also a key monomer in the production of polymers such as polycarbonates, polyethers, and polyesters, which are used in scratch-resistant coatings.[1][5]
Q4: How can the cis and trans isomers of this compound be separated?
A4: The separation of cis and trans isomers of this compound can be challenging due to their similar physical properties.[6] Effective techniques include fractional crystallization, which leverages slight differences in solubility, and the formation of derivatives that may have more distinct physical properties, facilitating separation.[6] Chromatographic methods, such as high-performance liquid chromatography (HPLC), can also be optimized for isomer separation.[6]
Troubleshooting Guides
Reaction Stage: Catalytic Hydrogenation
A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of various starting materials. A prominent example is the hydrogenation of hydroquinone using a Raney Nickel catalyst.[7]
Problem 1: Low Conversion of Starting Material
-
Possible Cause: Inefficient catalyst activity is a primary suspect. This could be due to catalyst poisoning, insufficient catalyst loading, or improper activation.
-
Solution:
-
Catalyst Health Check: Ensure the Raney Ni catalyst is properly activated and handled under an inert atmosphere to prevent oxidation. If catalyst poisoning is suspected (e.g., by sulfur or halogen compounds in the feedstock), consider a purification step for the starting material.
-
Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments to find the optimal concentration for your specific reaction conditions.
-
Reaction Conditions: Verify that the reaction temperature and hydrogen pressure are within the optimal range. For the hydrogenation of hydroquinone, a temperature of 150°C and a hydrogen pressure of 1.2 MPa have been shown to be effective.[7]
-
Problem 2: Poor Selectivity and Formation of Byproducts
-
Possible Cause: Side reactions, such as hydrodeoxygenation, can lead to the formation of undesired byproducts like cyclohexanol.[1] This is often influenced by the choice of catalyst and reaction temperature.
-
Solution:
-
Catalyst Selection: While Raney Ni is effective, other catalysts like Ruthenium on alumina (Ru/Al2O3) have shown high selectivity for 1,4-CHD.[1] However, be aware that Ru-based catalysts can also promote hydrodeoxygenation at higher temperatures.[1]
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can favor the formation of cyclohexanol and cyclohexane.[1] An optimal temperature of around 190°C has been reported for certain processes to maximize 1,4-CHD selectivity while minimizing hydrodeoxygenation products.[1]
-
Experimental Protocol: Synthesis of this compound via Hydrogenation of Hydroquinone [7]
-
Reactor Setup: In a high-pressure autoclave, combine 56 g of hydroquinone, 6 g of Raney Nickel catalyst, and 250 mL of water.
-
Additive: Add 1 mL of a 50% NaOH solution to the mixture.
-
Hydrogen Purge: Seal the reactor and purge thoroughly with hydrogen gas to remove any air.
-
Pressurization: Pressurize the reactor to 1.2 MPa with hydrogen.
-
Reaction: Heat the reactor to 150°C and maintain vigorous stirring for 3 hours.
-
Work-up: After cooling the reactor and venting the pressure, filter the reaction mixture to recover the catalyst. The this compound product can be isolated from the filtrate by distillation of the water. An expected yield is approximately 90%.
Purification Stage
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: The crude product may contain unreacted starting materials, catalyst residues, and byproducts, making crystallization or distillation challenging.
-
Solution:
-
Initial Work-up: Ensure the catalyst is completely removed by filtration. A wash of the reaction mixture can help remove some water-soluble impurities.
-
Purification Method Selection: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for solid products like 1,4-CHD. A suitable solvent system (e.g., ethyl acetate) should be determined to provide good solubility at high temperatures and poor solubility at low temperatures.[6]
-
Vacuum Distillation: This is effective for separating 1,4-CHD from non-volatile impurities.[6]
-
Flash Column Chromatography: This can be used for high-purity requirements and for separating closely related compounds.[6]
-
-
Data Summary: Purification Techniques for this compound [6]
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >99% (multiple steps) | 70-90% (per step) | Dependent on solubility differences. |
| Vacuum Distillation | High | 80-95% | Effective for non-volatile impurities. |
| Flash Chromatography | >98% | 60-90% | Highly dependent on TLC separation. |
Process Flow and Logic Diagrams
To aid in visualizing the production and decision-making processes, the following diagrams are provided.
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound from Hydroquinone.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low 1,4-CHD yield.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - High Purity & Affordable Prices [somu-group.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1,4-Cyclohexanediol Isomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is not merely an analytical exercise; it is a fundamental necessity for ensuring product quality, predicting material properties, and guaranteeing therapeutic efficacy. 1,4-Cyclohexanediol, a key building block in the synthesis of polyesters and pharmaceuticals, exists as two distinct stereoisomers: cis and trans.[1][2] The spatial orientation of the two hydroxyl groups dictates their physical properties, reactivity, and how they assemble in a crystal lattice.[3] Consequently, the ability to accurately separate, identify, and quantify these isomers is paramount.
This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of this compound isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC): High-Resolution Separation Post-Derivatization
Gas Chromatography excels at separating volatile and thermally stable compounds with high resolution. However, the direct analysis of diols like this compound by GC is fraught with challenges. The polar hydroxyl groups engage in strong intermolecular hydrogen bonding, which significantly reduces volatility and can lead to peak tailing and poor chromatographic performance due to interactions with the column's active sites.[4][5]
The Imperative of Derivatization
To overcome these limitations, a chemical modification step known as derivatization is essential.[4][6] This process replaces the active hydrogen of the hydroxyl groups with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[5][6][7] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective strategy for alcohols.[6]
Experimental Protocol: Silylation and GC-MS Analysis
This protocol outlines the derivatization of this compound followed by GC-MS analysis, a self-validating system where chromatographic separation is confirmed by mass spectral data.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane). Pyridine is often used as it can also act as a catalyst.
-
Derivatization Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS helps to silylate sterically hindered hydroxyl groups.[6]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Instrumentation and Data Interpretation
The derivatized cis and trans isomers, now as their di-TMS ethers, will exhibit different volatilities and interactions with the GC stationary phase, resulting in distinct retention times. The trans isomer is typically more symmetrical and may elute earlier on non-polar columns. The mass spectrometer provides definitive identification based on the fragmentation patterns of the derivatized molecules.
| Parameter | Typical Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation based on boiling point differences. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good efficiency. |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min | A temperature ramp is necessary to ensure elution of the derivatized diols with good peak shape. |
| Injector | 250°C, Split mode (e.g., 20:1) | Ensures rapid volatilization of the sample without discrimination. |
| Detector (MS) | Electron Ionization (EI) at 70 eV, Mass range 50-500 amu | Standard EI provides reproducible fragmentation patterns for library matching and structural confirmation. |
GC-MS Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Validation of 1,4-Cyclohexanediol Purity by Gas Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of process safety, efficiency, and final product integrity. 1,4-Cyclohexanediol, a key building block, is no exception. Its purity, particularly the ratio of its cis and trans isomers and the absence of process-related impurities, can significantly influence reaction kinetics and the impurity profile of subsequent products.
This guide provides an in-depth, experience-driven comparison of gas chromatography (GC) methodologies for the robust purity validation of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, establish a self-validating analytical protocol, and compare analytical alternatives, supported by experimental data and authoritative standards.
The Analytical Challenge: Why Gas Chromatography?
This compound (C₆H₁₂O₂) is a diol with a boiling point around 245°C. Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography.[1] Unlike High-Performance Liquid Chromatography (HPLC), which is often preferred for non-volatile or thermally labile compounds, GC offers superior resolution for small, volatile molecules and their isomers, making it the technique of choice.
The primary analytical objectives are:
-
Quantification of Total Purity: Determining the area percent of the main this compound peaks relative to all other detected impurities.
-
Isomeric Separation: Baseline resolving the cis and trans isomers to understand their relative composition.
-
Detection of Impurities: Identifying and quantifying any residual starting materials, by-products, or degradation products.
A Flame Ionization Detector (FID) is the logical choice for this analysis. The FID is a universal detector for organic compounds and provides excellent linearity and sensitivity over a wide concentration range, which is critical for quantifying both the main component at high levels and trace impurities at low levels.
Foundational GC Method: A Validated Starting Point
The development of a robust analytical method begins with a solid foundation. The following protocol is optimized for the separation of this compound isomers and potential impurities. The choice of a polar stationary phase is deliberate; for polar analytes like diols, a "like-dissolves-like" approach enhances interaction with the stationary phase, leading to better retention and peak shape. A Wax-type column, typically with a polyethylene glycol (PEG) stationary phase, is the industry gold standard for alcohol analysis due to its strong retention and resolution of polar volatiles.[2]
Experimental Protocol: GC-FID Analysis
Instrumentation:
-
Gas Chromatograph: Any standard GC system equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).
-
Autosampler: Recommended for precision and reproducibility.
Sample Preparation:
-
Solvent Selection: Use a high-purity solvent in which this compound is freely soluble, such as Methanol or Isopropanol.
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a ~5 mg/mL solution.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
Table 1: Optimized GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Polar Wax-type (e.g., DB-WAX, Rtx-WAX); 30 m x 0.32 mm ID, 0.5 µm film thickness | A polar phase is essential for retaining and separating the polar diol isomers, ensuring good peak symmetry.[2] |
| Carrier Gas | Helium or Hydrogen | Provides efficient chromatography. Hydrogen can offer faster analysis times if the system is compatible.[3] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Mode/Volume | Split, 10:1 ratio; 1 µL | A split injection prevents column overloading with a concentrated sample, ensuring sharp peaks. |
| Oven Program | Initial: 150°C, hold 2 min Ramp: 10°C/min to 240°C Hold: 10 min | The temperature program provides separation of early-eluting impurities and ensures the elution of the higher-boiling diol isomers. |
| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons offering high sensitivity and a wide linear range. |
| Detector Temperature | 260 °C | Kept higher than the final oven temperature to prevent condensation of analytes in the detector. |
| Gas Flows | Makeup (N₂): 25 mL/min H₂: 30 mL/min Air: 300 mL/min | Optimized for a stable flame and maximum detector response. |
The Trustworthiness Pillar: Method Validation
A protocol is only as reliable as its validation. Adherence to guidelines from pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) ensures the method is fit for its intended purpose.[4][5][6][7] The validation process provides a self-validating system, demonstrating the method's accuracy, precision, and reliability.
Workflow for GC Method Validation
Caption: Workflow for the validation of the this compound GC method.
Validation Parameters & Acceptance Criteria
The following parameters must be assessed to declare the method validated.[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting the solvent blank and known impurities to ensure no interfering peaks are present at the retention time of this compound and its isomers.
-
Linearity: A linear relationship must be established between the concentration of the analyte and the detector response. This is typically performed over a range of 50% to 150% of the target concentration.
-
Accuracy: This is the measure of closeness of the experimental value to the true value. It is determined by spike recovery, where a known amount of reference standard is added to a sample matrix and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval. It is assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Validation Summary & Typical Acceptance Criteria
| Parameter | Procedure | Acceptance Criterion |
| Linearity | Analyze 5 standards from 50-150% of target concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Spike sample at 3 levels (e.g., 80%, 100%, 120%); n=3 at each level. | Recovery between 98.0% and 102.0%.[8] |
| Repeatability | Analyze 6 replicate samples at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat analysis on a different day with a different analyst. | Overall RSD (combining both sets) ≤ 3.0%. |
| LOQ | Determine signal-to-noise ratio (S/N) or use standard deviation of response. | S/N ratio ≥ 10. Precision (RSD) at LOQ ≤ 10%. |
Comparative Analysis: Column Selection and Derivatization
While a polar Wax column is a robust choice, other alternatives exist. Furthermore, for challenging separations or to improve peak shape, derivatization can be a powerful tool.
Comparison of GC Stationary Phases
The choice of the GC column's stationary phase is the most critical factor in achieving separation.
Table 3: Comparison of GC Columns for Diol Analysis
| Stationary Phase Type | Example Column(s) | Pros | Cons | Best For... |
| Polar (PEG) | DB-WAX, Rtx-WAX | Excellent peak shape for polar compounds (alcohols).[2] Strong retention. Industry standard. | Susceptible to damage from water and oxygen at high temperatures. Lower max temperature. | Routine QC analysis where robust performance for polar analytes is key. |
| Mid-Polar (Cyano-propyl) | DB-624, TR-V1 | Unique selectivity, can resolve compounds that co-elute on Wax phases.[9] Good for general volatiles. | May not provide the best peak shape for highly polar diols compared to a Wax phase. | Complex mixtures where specific impurities need to be resolved from the main components.[10] |
| Non-Polar (PDMS) | DB-1, HP-5 | High thermal stability, robust and long-lasting. | Poor peak shape (tailing) for polar compounds due to minimal interaction. Not recommended. | Not suitable for this application. |
To Derivatize or Not to Derivatize?
The two hydroxyl groups in this compound are polar and can form hydrogen bonds. This can lead to interactions with active sites (e.g., silanol groups) in the GC inlet liner or column, resulting in peak tailing and reduced response. Derivatization is a chemical process that masks these active hydrogens, typically by replacing them with a non-polar group.[11][12][13]
Silylation: The Most Common Approach Silylation involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common and effective choice.
-
Reaction: The reagent reacts with the -OH groups to form a volatile, thermally stable TMS-ether.
Table 4: Performance Comparison: Direct Injection vs. Silylation
| Method | Pros | Cons | Recommendation |
| Direct Injection | Simple & Fast: No extra sample preparation steps. Reduces sources of error and solvent usage. | Potential for Peak Tailing: Susceptible to poor peak shape if the GC system is not highly inert. May reduce column lifetime. | Recommended for routine analysis if system suitability criteria (especially tailing factor < 1.5) are consistently met with a high-quality Wax column. |
| Silylation | Improved Peak Shape: Eliminates tailing, leading to better symmetry and integration.[13] Increased Volatility: Allows for lower elution temperatures. | Added Complexity: Introduces an extra step in sample prep. Reagents are moisture-sensitive. Potential for side-reactions.[12] | Recommended for trace-level impurity analysis or when direct injection fails to meet system suitability. Essential for achieving the highest accuracy and precision. |
Conclusion
Gas Chromatography with Flame Ionization Detection is an exceptionally reliable and precise technique for validating the purity of this compound. For routine quality control, a direct injection method using a polar Wax-type capillary column provides a fast and robust solution, provided that system suitability is rigorously monitored. The detailed GC method and validation criteria presented in this guide establish a trustworthy protocol grounded in pharmacopeial standards.[4][5]
For analyses requiring the highest level of accuracy, such as in reference standard characterization or troubleshooting complex impurity profiles, silylation derivatization is a superior alternative that mitigates the risks of peak tailing and enhances chromatographic performance. By understanding the causality behind these experimental choices—from column polarity to the strategic use of derivatization—researchers, scientists, and drug development professionals can implement a truly self-validating system that ensures the quality and integrity of their materials.
References
- 1. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. masontechnology.ie [masontechnology.ie]
- 4. uspbpep.com [uspbpep.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. usp.org [usp.org]
- 8. environics.com [environics.com]
- 9. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for Thermal Analysis of 1,4-Cyclohexanediol Based Polymers
Introduction: The Unique Thermal Landscape of 1,4-Cyclohexanediol Polymers
Polyesters derived from this compound (CHDO) and its methanol-extended counterpart, 1,4-cyclohexanedimethanol (CHDM), represent a versatile class of materials with a unique combination of properties that make them attractive alternatives to conventional polyesters like polyethylene terephthalate (PET).[1] The incorporation of the cycloaliphatic ring structure of CHDO/CHDM into the polymer backbone imparts enhanced thermal stability, mechanical robustness, and chemical resistance.[1][2] A key feature of these polymers is the existence of cis and trans isomers of the cyclohexyl ring, and the ratio of these isomers has a profound impact on the polymer's thermal properties, including its glass transition temperature (T_g) and melting temperature (T_m).[3][4]
Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for characterizing these polymers.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about thermal transitions.[7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to leveraging DSC for the comprehensive thermal analysis of this compound-based polymers. We will delve into the causality behind experimental choices, present self-validating protocols, and compare DSC with other key thermal analysis techniques.
The Foundational Role of DSC in Polymer Characterization
DSC is instrumental in elucidating the thermal history and morphology of this compound-based polymers.[8] Key thermal events that can be characterized by DSC include:
-
Glass Transition (T_g): The reversible transition in amorphous regions from a rigid, glassy state to a more flexible, rubbery state.[7][9] This is observed as a step-like change in the heat flow curve.[6]
-
Crystallization (T_c): The process of ordering of polymer chains into a crystalline structure, which is an exothermic event.[10][11][12][13][14] This is seen as a peak in the heat flow curve during cooling from the melt or as "cold crystallization" during heating of a quenched amorphous sample.
-
Melting (T_m): The transition of the crystalline regions into a disordered, molten state, which is an endothermic event.[9] This is observed as a trough in the heat flow curve.
The following diagram illustrates the typical thermal events observed in a DSC thermogram of a semi-crystalline polymer.
Caption: Conceptual DSC thermogram showing key thermal transitions.
Experimental Protocol: A Self-Validating DSC Workflow
A robust DSC protocol is essential for obtaining accurate and reproducible data. The following step-by-step methodology is based on the principles outlined in ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by DSC.[10][11][12][13][14]
Sample Preparation
-
Sample Mass: Accurately weigh 5-10 mg of the polymer sample.[1] A consistent sample mass across all experiments is crucial for comparability.
-
Encapsulation: Place the sample in a standard aluminum DSC pan and hermetically seal it.[1] This prevents any loss of volatile components during heating. Ensure the bottom of the pan is flat for optimal thermal contact.
Instrument Calibration
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines. This is a critical step for data accuracy.
Thermal Program
A typical heat-cool-heat cycle is employed to erase the thermal history of the sample and observe its intrinsic thermal properties.[1]
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 320 °C for PCT-type polymers) at a controlled rate, typically 10 °C/min or 20 °C/min.[1][15][16] This scan provides information about the polymer's "as-received" state, including any processing-induced crystallinity or residual stresses.
-
Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting and to erase the previous thermal history.[1]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., 25 °C). This scan reveals the crystallization behavior of the polymer from the melt.[15]
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan (e.g., 10 °C/min) to a temperature above its melting point. This scan provides information about the intrinsic thermal properties of the polymer, free from its prior thermal history. The T_g, T_c (if any cold crystallization occurs), and T_m are typically determined from this second heating scan.[1]
The following diagram visualizes this experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. tainstruments.com [tainstruments.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. store.astm.org [store.astm.org]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Decisive Role of Stereochemistry: A Comparative Guide to the Polymerization Reactivity of cis- vs. trans-1,4-Cyclohexanediol
For researchers, scientists, and professionals in drug development and polymer science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymeric material. The seemingly subtle difference in the spatial arrangement of functional groups in stereoisomers can lead to profound variations in their reactivity and the characteristics of the resulting polymers. This guide provides an in-depth comparison of the polymerization reactivity of cis- and trans-1,4-cyclohexanediol, offering experimental insights and mechanistic explanations to inform monomer selection and polymer design.
Introduction: The Stereochemical Landscape of 1,4-Cyclohexanediol
This compound (CHDM) is a cyclic diol that serves as a valuable building block for a variety of polymers, most notably polyesters and polyurethanes.[1] Its rigid cycloaliphatic structure imparts enhanced thermal stability, mechanical strength, and chemical resistance to the polymer backbone.[2] CHDM exists as two stereoisomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol.
In the more stable chair conformation, the hydroxyl groups of the trans isomer predominantly occupy di-equatorial positions, leading to a more linear and less sterically hindered molecule. Conversely, the cis isomer has one axial and one equatorial hydroxyl group. This fundamental difference in three-dimensional structure is the primary determinant of the distinct reactivity and the divergent properties of the polymers they form.
Comparative Reactivity in Polycondensation
The most common method for synthesizing polyesters from this compound is melt polycondensation, a step-growth polymerization carried out at elevated temperatures.[2] The reactivity of the diol in this process is a key factor influencing reaction kinetics and the final molecular weight of the polymer.
While comprehensive kinetic studies directly comparing the polymerization rates of the pure isomers are not abundant in publicly accessible literature, it has been reported that the cis-isomer of 1,4-cyclohexanedimethanol (a closely related diol) exhibits higher reactivity than its trans-counterpart .[3] This observation may seem counterintuitive, as the equatorial hydroxyl groups of the trans-isomer are generally considered more sterically accessible.
Mechanistic Insights into Reactivity Differences
The higher reactivity of the cis-isomer can be rationalized by considering the stability of the transition state during esterification. In the cis-isomer, the axial hydroxyl group is in a higher energy state due to 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.[4] This ground-state destabilization can lower the activation energy required to reach the transition state of the esterification reaction, thereby increasing the reaction rate.
Conversely, the di-equatorial hydroxyl groups of the trans-isomer are in a more stable, lower-energy ground state. While sterically accessible, the energy required to reach the transition state for esterification may be comparatively higher than for the cis-isomer, leading to a slower reaction rate.
It is also crucial to consider the potential for isomerization at high temperatures . During melt polycondensation, which often takes place at temperatures exceeding 250°C, cis-trans isomerization can occur, leading to an equilibrium mixture of isomers in the polymer backbone.[5][6] This means that even when starting with a pure isomer, the final polymer may contain a mix of cis and trans linkages.
Impact of Isomerism on Final Polymer Properties
The stereochemistry of the this compound monomer has a profound and well-documented impact on the thermal and mechanical properties of the resulting polyesters. This is primarily due to the influence of the isomer's shape on the polymer chain's ability to pack efficiently in the solid state.
Thermal Properties
Polyesters synthesized with a higher content of the trans-isomer consistently exhibit higher glass transition temperatures (Tg) and melting points (Tm) .[7][8] The linear and symmetrical nature of the trans-isomer allows for more efficient chain packing and the formation of crystalline domains. This increased crystallinity requires more thermal energy to induce chain mobility (glass transition) and to disrupt the ordered crystalline structure (melting).
In contrast, the kinked structure of the cis-isomer disrupts chain packing, leading to a more amorphous polymer with a lower Tg and often no discernible melting point.[8]
Mechanical Properties
The enhanced crystallinity associated with a higher trans-isomer content also translates to improved mechanical properties , such as higher tensile strength and modulus.[8] The ordered, crystalline regions act as physical crosslinks, reinforcing the polymer matrix and increasing its stiffness and strength.
Polymers with a higher cis-isomer content, being more amorphous, tend to be less rigid and may exhibit greater flexibility and toughness, depending on the other comonomers and the polymer's molecular weight.
Data Summary: A Comparative Overview
The following table summarizes the key differences in reactivity and resulting polymer properties for cis- and trans-1,4-cyclohexanediol.
| Feature | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
| Conformation | Axial-equatorial hydroxyl groups | Di-equatorial hydroxyl groups |
| Relative Stability | Less stable | More stable |
| Reported Reactivity | Higher | Lower |
| Polymer Crystallinity | Lower (amorphous) | Higher (semi-crystalline) |
| Glass Transition (Tg) | Lower | Higher |
| Melting Point (Tm) | Lower or absent | Higher |
| Tensile Strength | Lower | Higher |
Experimental Protocols
A standard two-step melt polycondensation is a common method for synthesizing polyesters from this compound.[2]
Representative Synthesis of a Polyester via Melt Polycondensation
-
Esterification/Transesterification:
-
A dicarboxylic acid (or its dimethyl ester) and an excess of this compound (either the cis-, trans-, or a mixed-isomer feed) are charged to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as titanium tetrabutoxide (Ti(OBu)4), is added.
-
The mixture is heated to 150-220°C under a nitrogen atmosphere.
-
Water or methanol is continuously removed as a byproduct of the reaction.[2]
-
-
Polycondensation:
-
The temperature is gradually increased to 250-300°C.
-
A high vacuum is applied to facilitate the removal of excess diol and drive the polymerization reaction towards a high molecular weight product.[2]
-
The reaction is monitored by measuring the torque on the stirrer, which correlates with the viscosity of the molten polymer.
-
Once the desired viscosity is reached, the polymer is extruded from the reactor, cooled, and pelletized.
-
Visualizing the Process and Structures
The following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Conformational differences of cis- and trans-1,4-cyclohexanediol.
Caption: Experimental workflow for polyester synthesis and characterization.
Conclusion and Future Perspectives
The stereochemistry of this compound is a critical parameter that significantly influences both its reactivity in polymerization and the properties of the resulting polyesters. While the cis-isomer is reported to be more reactive, the trans-isomer yields polymers with superior thermal and mechanical properties due to enhanced crystallinity.
For researchers and developers, the choice between cis- and trans-1,4-cyclohexanediol, or a specific ratio of the two, provides a powerful tool for tuning the final properties of a polymer. Understanding the interplay between stereochemistry, reactivity, and polymer characteristics is essential for the rational design of advanced materials for a wide range of applications, from high-performance engineering plastics to specialized materials in the pharmaceutical and biomedical fields.
Future research focusing on detailed kinetic studies of the polymerization of pure cis- and trans-1,4-cyclohexanediol would provide valuable quantitative data to further elucidate the mechanistic underpinnings of their reactivity differences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,4-Cyclohexanediol Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of stereoisomers is a cornerstone of rigorous scientific inquiry. In the case of 1,4-Cyclohexanediol, the cis and trans isomers, while structurally similar, exhibit distinct physical and chemical properties that necessitate clear and definitive identification. This guide provides an in-depth comparison of these isomers, leveraging a suite of spectroscopic techniques to validate their experimental findings. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the conformational principles that govern the observed spectral differences.
The Foundational Importance of Conformational Analysis
Before dissecting the spectral data, it is crucial to understand the conformational isomers of the cyclohexane ring. The chair conformation is the most stable arrangement for both cis- and trans-1,4-Cyclohexanediol. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-1,4-Cyclohexanediol: The most stable conformation is the diequatorial form, where both hydroxyl (-OH) groups occupy equatorial positions. This arrangement minimizes steric hindrance. A less stable diaxial conformer also exists.[1][2]
-
cis-1,4-Cyclohexanediol: This isomer exists in a chair conformation where one hydroxyl group is in an axial position and the other is in an equatorial position.[3][4] Some studies also suggest the possibility of a twist-boat conformation to alleviate steric strain.[4]
These conformational preferences are the key to interpreting the differences in their respective spectra.
Figure 1: Conformational preferences of this compound isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Distinguishing cis and trans Isomers
The key to differentiating the isomers lies in the chemical shifts (δ) and signal multiplicities of the protons attached to the carbons bearing the hydroxyl groups (C1 and C4).
-
trans-1,4-Cyclohexanediol (Diequatorial): The protons on C1 and C4 are in an axial position. They experience a different magnetic environment compared to the axial and equatorial protons on the other ring carbons. This leads to a more complex splitting pattern.
-
cis-1,4-Cyclohexanediol (Axial-Equatorial): The proton on the carbon with the equatorial hydroxyl group is axial, while the proton on the carbon with the axial hydroxyl group is equatorial. This difference in their environments leads to distinct signals.
| Isomer | Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| cis-1,4-Cyclohexanediol | H attached to C-OH (axial) | ~3.8 | Multiplet |
| H attached to C-OH (equatorial) | ~4.0 | Multiplet | |
| Other CH₂ protons | ~1.5-1.9 | Multiplets | |
| trans-1,4-Cyclohexanediol | H attached to C-OH (axial) | ~3.5 | Multiplet |
| Other CH₂ protons | ~1.2-2.0 | Multiplets |
Table 1: Comparative ¹H NMR Data for this compound Isomers (in CDCl₃).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Distinguishing cis and trans Isomers
The chemical shifts of the carbon atoms, particularly those bonded to the hydroxyl groups, are indicative of the isomer's stereochemistry.
-
trans-1,4-Cyclohexanediol: Due to the diequatorial arrangement of the hydroxyl groups, the molecule possesses a higher degree of symmetry. This results in fewer signals in the ¹³C NMR spectrum. The two carbons bearing the hydroxyl groups are equivalent, as are the four other ring carbons.
-
cis-1,4-Cyclohexanediol: The axial-equatorial arrangement of the hydroxyl groups leads to a less symmetric molecule. The carbon with the axial hydroxyl group will have a slightly different chemical shift compared to the carbon with the equatorial hydroxyl group.
| Isomer | Carbon | Approximate Chemical Shift (δ, ppm) |
| cis-1,4-Cyclohexanediol | C-OH (axial) | ~65 |
| C-OH (equatorial) | ~70 | |
| Other CH₂ carbons | ~30-35 | |
| trans-1,4-Cyclohexanediol | C-OH | ~71 |
| Other CH₂ carbons | ~33 |
Table 2: Comparative ¹³C NMR Data for this compound Isomers (in CDCl₃).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a standard NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
-
Analysis: Assign the peaks based on their chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Distinguishing cis and trans Isomers
The primary difference in the IR spectra of the two isomers arises from the nature of the hydrogen bonding.
-
trans-1,4-Cyclohexanediol: In the solid state, the diequatorial hydroxyl groups can participate in intermolecular hydrogen bonding, leading to a broad O-H stretching band.
-
cis-1,4-Cyclohexanediol: The axial-equatorial arrangement allows for the possibility of intramolecular hydrogen bonding between the axial hydroxyl group and the oxygen of the equatorial hydroxyl group. This can result in a sharper O-H stretching band at a slightly different frequency compared to the purely intermolecular hydrogen bonding in the trans isomer.
| Isomer | Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
| cis-1,4-Cyclohexanediol | O-H Stretch (intramolecular H-bonding) | 3200-3600 | Broad, may show some sharpness |
| C-O Stretch | 1000-1100 | Strong | |
| C-H Stretch (sp³) | 2850-3000 | Strong | |
| trans-1,4-Cyclohexanediol | O-H Stretch (intermolecular H-bonding) | 3200-3600 | Very Broad |
| C-O Stretch | 1000-1100 | Strong | |
| C-H Stretch (sp³) | 2850-3000 | Strong |
Table 3: Comparative IR Data for this compound Isomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment or the KBr pellet. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known values.
Figure 2: A generalized workflow for the spectroscopic validation of this compound isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.
Analysis of this compound
Both cis and trans isomers of this compound have the same molecular weight (116.16 g/mol ) and will therefore show a molecular ion peak (M⁺) at m/z 116.[5][6][7][8] The fragmentation patterns are also expected to be very similar, primarily involving the loss of water (H₂O) and other small fragments. While MS is excellent for confirming the molecular formula, it is generally not the primary technique for distinguishing between these stereoisomers.
| Ion | m/z | Interpretation |
| [C₆H₁₂O₂]⁺ | 116 | Molecular Ion (M⁺) |
| [C₆H₁₀O]⁺ | 98 | Loss of H₂O |
| [C₅H₇O]⁺ | 83 | Further fragmentation |
| [C₅H₈]⁺ | 68 | Further fragmentation |
Table 4: Common Mass Spectrometry Fragments for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The validation of the cis and trans isomers of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight, it is the subtle yet significant differences in the ¹H NMR, ¹³C NMR, and IR spectra, driven by the distinct conformational preferences of the isomers, that allow for their unambiguous identification. For any researcher working with these or similar stereoisomeric compounds, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the integrity and accuracy of their experimental findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The most stable conformer cis-cyclohexan-1,4-diol is: [allen.in]
- 4. The most stable conformer of Cis14cyclohexan14diol class 11 chemistry CBSE [vedantu.com]
- 5. This compound, cis- [webbook.nist.gov]
- 6. This compound, trans- [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
literature review comparing the applications of 1,2-, 1,3-, and 1,4-Cyclohexanediol
An In-Depth Comparative Guide to the Applications of 1,2-, 1,3-, and 1,4-Cyclohexanediol Isomers
Introduction: The Structural Nuances and Synthetic Versatility of Cyclohexanediols
Cyclohexanediols, a family of cyclic organic compounds featuring a cyclohexane ring substituted with two hydroxyl (-OH) groups, are fundamental building blocks in modern chemistry. The positional isomerism of these hydroxyl groups—at the 1,2- (vicinal), 1,3-, or 1,4- positions—imparts distinct stereochemical and electronic properties to each molecule. These differences dictate their reactivity, conformational preferences, and ultimately, their suitability for specific applications. From creating high-performance polymers to serving as chiral synthons in complex pharmaceutical syntheses, the choice of cyclohexanediol isomer is a critical decision driven by molecular architecture.
This guide provides a comparative analysis of 1,2-, 1,3-, and this compound, exploring how their unique structures govern their primary applications. We will delve into their use in polymer science, drug development, and fine chemical synthesis, supported by experimental data and detailed protocols to provide researchers, scientists, and industry professionals with a comprehensive reference for leveraging these versatile diols.
The Influence of Structure: Physicochemical Properties and Stereochemistry
The spatial arrangement of the two hydroxyl groups is the single most important factor determining the behavior of cyclohexanediol isomers. Each positional isomer exists as cis and trans stereoisomers, which differ in the orientation of the -OH groups relative to the plane of the ring. In the stable chair conformation of cyclohexane, these groups can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This conformation directly influences intermolecular hydrogen bonding, crystal packing, and chemical reactivity.
For instance, the trans-1,2- and trans-1,4-isomers can exist in a diequatorial conformation, which is generally more stable. In contrast, the cis-1,3-isomer can also adopt a stable diequatorial conformation. The ability to form intramolecular hydrogen bonds, particularly in the cis-1,2 and cis-1,3 isomers, can also affect their physical properties and reactivity in solution.[1]
Table 1: Comparative Physicochemical Properties of Cyclohexanediol Isomers
| Property | 1,2-Cyclohexanediol (mixture of isomers) | 1,3-Cyclohexanediol (mixture of isomers) | This compound (mixture of isomers) |
| CAS Number | 931-17-9[2] | 504-01-8[3] | 556-48-9[4] |
| Molecular Formula | C₆H₁₂O₂[2] | C₆H₁₂O₂[3] | C₆H₁₂O₂[4] |
| Molecular Weight | 116.16 g/mol [] | 116.16 g/mol [3] | 116.16 g/mol |
| Appearance | Colorless, viscous liquid[2] | White or colorless powder/lump/liquid[6] | White crystalline powder[4] |
| Melting Point | cis: 95-97 °C[7], trans: 101-104 °C[8] | ~85-90 °C | 98-100 °C[4] |
| Boiling Point | ~224 °C | ~233-236 °C | ~241 °C |
| Solubility | Soluble in water, ethanol, acetone[2] | Soluble in water, ethanol, ether[9] | Soluble in water, alcohols |
Application Showcase I: Polymer Chemistry
The rigid, cycloaliphatic structure of cyclohexanediols makes them valuable monomers for producing high-performance polymers with enhanced thermal and mechanical properties compared to their linear aliphatic counterparts.
This compound: The Workhorse for High-Performance Polyesters and Polyurethanes
This compound is a cornerstone monomer in the synthesis of advanced polyesters and polyurethanes.[4] Its symmetrical and linear 1,4-substitution allows it to act as a rigid building block, imparting superior characteristics to the polymer backbone.
-
Polyesters: When reacted with dicarboxylic acids like terephthalic acid, this compound forms polyesters such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). The incorporation of the cyclohexane ring enhances thermal stability, mechanical robustness, and chemical resistance compared to conventional polyesters like PET.[10][11] The properties of these polyesters can be further tailored by controlling the cis/trans isomer ratio of the diol; a higher trans-isomer content typically leads to higher crystallinity and improved mechanical strength.[10]
-
Polyurethanes: In polyurethane synthesis, this compound serves as a chain extender.[12] It reacts with diisocyanates to form the "hard segments" of the polymer. The rigidity of the cyclohexane ring restricts segmental motion, leading to polyurethanes with increased hardness, modulus, and thermal stability.[12] This makes them suitable for demanding applications like coatings, elastomers, and biomedical devices.[12][13]
Table 2: Performance Comparison of Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Key Advantages |
| PCT (from this compound) | ~90 °C[10] | ~290-300 °C[10][11] | Superior thermal stability, chemical resistance |
| PET (from Ethylene Glycol) | ~80 °C[10][11] | ~260 °C[10][11] | Standard performance, widely available |
Experimental Protocol: Synthesis of Polyester via Two-Step Melt Polycondensation
This protocol describes a common method for synthesizing polyesters using this compound.[10]
Step 1: Esterification
-
Charge a reaction vessel with a dicarboxylic acid (or its dimethyl ester, e.g., dimethyl terephthalate) and an excess of this compound.
-
Add a suitable catalyst, such as titanium tetrabutoxide.
-
Heat the mixture to 150-220 °C under a nitrogen atmosphere.
-
Continuously remove the byproduct (water or methanol) via distillation to drive the reaction forward.
Step 2: Polycondensation
-
After the initial esterification is complete, gradually increase the temperature to 250-300 °C.
-
Simultaneously, apply a high vacuum to the system.
-
This stage facilitates the removal of excess this compound and promotes the chain-growth reaction, increasing the polymer's molecular weight.
-
Monitor the reaction by observing the viscosity of the molten polymer. The reaction is complete when the desired viscosity is achieved.
Caption: Workflow for polyester synthesis using this compound.
1,2-Cyclohexanediol: A Precursor for Epoxy Resins
The vicinal (1,2-) arrangement of hydroxyl groups makes 1,2-cyclohexanediol a suitable starting material for producing certain types of resins. It is particularly used in the synthesis of polyester and epoxy resins.[14] Epoxy resins derived from cycloaliphatic diols often exhibit better UV resistance and thermal stability than those based on bisphenol-A (BPA).
The synthesis involves a glycidylation reaction, typically with epichlorohydrin, to form a diglycidyl ether prepolymer, which is then cured.[15][16]
Experimental Protocol: Synthesis of a Cycloaliphatic Epoxy Resin
This protocol outlines the general synthesis of a diglycidyl ether from 1,2-cyclohexanediol.
-
Prepolymer Formation:
-
In a reaction vessel, combine 1,2-cyclohexanediol with an excess of epichlorohydrin.
-
Add a basic catalyst, such as sodium hydroxide, which acts as a deprotonating agent for the hydroxyl groups.[16]
-
The resulting alkoxide ion performs a nucleophilic attack on the epichlorohydrin, opening the epoxide ring to form an intermediate.
-
A subsequent dehydrohalogenation step, also promoted by the base, removes HCl and forms the new epoxide ring (the glycidyl ether).[16]
-
-
Purification:
-
After the reaction, the mixture is washed to remove salts and unreacted base.
-
Vacuum distillation is used to remove excess epichlorohydrin and any solvents.[16]
-
-
Curing:
-
The resulting liquid prepolymer (a diglycidyl ether) is mixed with a curing agent (e.g., an amine or anhydride).
-
The curing agent reacts with the terminal epoxide groups, cross-linking the prepolymer chains to form a rigid, three-dimensional thermoset network.[16]
-
Caption: General workflow for cycloaliphatic epoxy resin synthesis.
Application Showcase II: Pharmaceutical and Agrochemical Synthesis
The defined stereochemistry and functionality of cyclohexanediols make them valuable intermediates in the synthesis of complex, biologically active molecules.
1,3-Cyclohexanediol: A Gateway to Heterocyclic Scaffolds
While 1,3-cyclohexanediol itself is used in organic synthesis, its oxidized form, 1,3-cyclohexanedione , is an exceptionally versatile building block in the pharmaceutical and agrochemical industries.[3][17] The diol is readily prepared by the reduction of the dione.[18]
-
Key Structural Feature: The reactivity of 1,3-cyclohexanedione is driven by the activated methylene group situated between the two carbonyls.[9] This feature makes it an ideal precursor for condensation and cyclization reactions to form a wide variety of heterocyclic scaffolds, which are core structures in many drugs and herbicides.[9][17]
-
Pharmaceuticals: Derivatives of 1,3-cyclohexanedione are used to synthesize drugs such as the anti-emetic Ondansetron and have been investigated as potential agents against non-small-cell lung cancer.[19][20]
-
Agrochemicals: It is a key raw material for producing triketone herbicides, such as mesotrione and sulcotrione , which function by inhibiting a critical enzyme in plants.[9][19]
Caption: Role of 1,3-cyclohexanedione in synthesizing bioactive molecules.
1,2-Cyclohexanediol: A Chiral Pool Intermediate
The stereoisomers of 1,2-cyclohexanediol (cis and trans) can be separated and used as chiral starting materials. This is particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule—a critical requirement for many pharmaceuticals.[21] The well-defined spatial relationship of the two hydroxyl groups can be used to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for creating enantiopure compounds.[21]
Experimental Protocol: Stereospecific Synthesis of trans-1,2-Cyclohexanediol
This protocol demonstrates how the stereochemistry of a reaction can be controlled to produce a specific isomer, starting from cyclohexene.
-
Epoxidation:
-
React cyclohexene with an appropriate oxidizing agent (e.g., a peroxy acid like m-CPBA) to form 1,2-epoxycyclohexane (cyclohexene oxide). This step establishes the initial stereocenter.
-
-
Acid-Catalyzed Ring Opening:
-
Treat the 1,2-epoxycyclohexane with an aqueous acid solution (e.g., dilute H₂SO₄).
-
The acid protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by water.
-
The water molecule attacks one of the carbon atoms from the side opposite to the epoxide bond (an Sₙ2-type mechanism).
-
This "backside attack" results in an inversion of configuration at the carbon atom being attacked, leading exclusively to the formation of trans-1,2-cyclohexanediol.
-
Comparative Summary and Outlook
The applications of cyclohexanediol isomers are a clear demonstration of structure-function relationships in chemistry. The choice of isomer is not arbitrary but a deliberate design choice to achieve specific material properties or synthetic outcomes.
Table 3: Summary of Primary Applications by Isomer
| Isomer | Key Structural Feature | Primary Applications | Rationale |
| 1,2-Cyclohexanediol | Vicinal diols, defined stereochemistry | Epoxy resins, chiral synthesis | Proximity of -OH groups is ideal for forming certain cyclic ethers (epoxides); stereoisomers serve as chiral templates.[14][21] |
| 1,3-Cyclohexanediol | 1,3-diol relationship (via its dione) | Pharmaceuticals, agrochemicals | The dione form has a highly reactive center ideal for building complex heterocyclic rings.[9][17][22] |
| This compound | Symmetrical, linear, rigid structure | High-performance polyesters and polyurethanes | Acts as a rigid spacer in polymer chains, enhancing thermal stability, strength, and hardness.[4][10][12] |
Looking forward, the push for sustainable and bio-based materials will likely expand the role of cyclohexanediols. As derivatives of benzene, their synthesis from renewable feedstocks is an active area of research. Their ability to impart durability and high performance makes them attractive candidates for creating next-generation bioplastics and advanced materials with reduced environmental footprints.
References
- 1. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CAS 931-17-9: 1,2-Cyclohexanediol | CymitQuimica [cymitquimica.com]
- 3. 1,3-Cyclohexanediol, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 4. nbinno.com [nbinno.com]
- 6. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 9. How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis? [jindunchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. researchgate.net [researchgate.net]
- 15. Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. 1,3-Cyclohexanedione Online | 1,3-Cyclohexanedione Manufacturer and Suppliers [scimplify.com]
- 18. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 19. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 20. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buy cis-1,2-Cyclohexanediol | 1792-81-0 [smolecule.com]
- 22. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Cyclohexanediol
As a Senior Application Scientist, I understand that excellence in the lab goes beyond groundbreaking discoveries; it encompasses a deep commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,4-Cyclohexanediol, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1][2][3]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Respiratory Irritation (Category 3): May cause respiratory irritation[1][2].
These classifications are not merely administrative; they dictate the necessary precautions. The risk of respiratory irritation, for instance, underscores the necessity of handling this solid chemical in a well-ventilated area to avoid inhaling dust particles[2]. The potential for severe eye irritation is the primary driver for mandating the use of safety goggles or a face shield[1].
Essential Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following are mandatory:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against dust particles causing serious eye irritation[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Contaminated gloves must be disposed of properly after use. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust formation is unavoidable or ventilation is inadequate[1]. | Prevents inhalation of dust, which can cause respiratory tract irritation[1][2]. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Waste Characterization: Is It Hazardous?
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the waste generator is responsible for determining if a waste is hazardous[4][5]. For this compound, this involves a two-step evaluation:
-
Is it a "Listed" Waste? this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.
-
Does it exhibit a "Characteristic" of Hazardous Waste? The waste must be evaluated for ignitability, corrosivity, reactivity, and toxicity[4]. This compound does not typically exhibit these characteristics in its pure form.
However, it is crucial to consider that if the this compound is mixed with other solvents or reagents, the entire mixture could be classified as hazardous waste. Therefore, it is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department [4]. This approach ensures the highest level of compliance and safety.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear path for the proper disposal of this compound, from the laboratory bench to final disposition.
Detailed Experimental Protocol
Objective: To safely collect and prepare unused or waste this compound for disposal by a licensed waste management company.
Materials:
-
Waste this compound
-
Compatible waste container (e.g., a clean, dry, high-density polyethylene (HDPE) bottle with a screw cap)
-
Hazardous waste label
-
Spatula or scoop
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Perform all operations within a certified chemical fume hood or another well-ventilated area to minimize dust inhalation[2].
-
-
Container Labeling:
-
Obtain a designated hazardous waste container that is clean, dry, and compatible with this compound. The container must have a secure, leak-proof lid[4].
-
Firmly affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date accumulation started, and the associated hazards (Irritant, Harmful).
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the prepared container using a clean spatula.
-
Avoid creating dust during the transfer. If any material is spilled, clean it up immediately by carefully sweeping or scooping the solid material into the waste container[6][7]. Do not use compressed air for cleanup.
-
Do not mix this compound with other waste chemicals in the same container unless explicitly permitted by your institution's EHS department.
-
-
Storage and Disposal:
-
Securely close the container lid. Containers must be kept closed at all times except when adding waste[4].
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials.
-
Once the container is full or you have no more waste to add, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Final Disposition: The End of the Line
Your responsibility as a researcher ends when the properly labeled and contained waste is handed over to your EHS department. From there, the waste is typically consolidated and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
The recommended disposal method for this compound is incineration . One safety data sheet suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[8]. This high-temperature process ensures the complete destruction of the chemical, converting it into less harmful substances like carbon dioxide and water. Landfilling is generally not a preferred method due to the compound's water solubility, which could lead to mobility in the environment[6][9].
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and environmental protection within the scientific community.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 1,4-Cyclohexanediol
An In-Depth Guide to Personal Protective Equipment for Handling 1,4-Cyclohexanediol
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure that you, the researchers and innovators, can work with our products safely and effectively. This guide is crafted not as a mere checklist, but as a foundational resource for building a robust and intuitive safety culture within your laboratory when handling this compound. Understanding the causality behind each safety protocol transforms it from a requirement into a self-validating system of protection.
Hazard Profile of this compound
Before any handling protocol is established, a thorough understanding of the substance's hazard profile is critical. This compound, while a versatile chemical intermediate, possesses hazards that command respect and careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are well-defined.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [1][2] |
| Combustibility | Combustible Solid | - | [2] |
This profile dictates the necessity of a multi-faceted personal protective equipment (PPE) strategy, which we will detail below.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The following protocols are designed to provide a comprehensive barrier against the primary routes of exposure—inhalation, ocular, and dermal contact.
Eye and Face Protection
-
Core Directive: Wear tightly-fitting chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2] In procedures with a heightened risk of splashing or dust generation, supplement goggles with a face shield.
-
Expertise & Causality: The H319 classification ("Causes serious eye irritation") is the primary driver for this stringent requirement.[1][2] this compound is a crystalline solid, and fine dust particles can easily become airborne during transfer or weighing. Standard safety glasses do not provide an adequate seal, leaving the eyes vulnerable. Tightly-fitting goggles create a protective barrier that is essential for preventing contact with irritating dust.
Skin and Body Protection
-
Core Directive: Handle this compound with impervious gloves (e.g., nitrile) and wear a standard laboratory coat.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of properly, and hands must be washed and dried thoroughly after handling.
-
Expertise & Causality: While not classified as a primary skin irritant, repeated or prolonged contact with any chemical should be avoided. The use of gloves provides a critical barrier. A lab coat prevents the contamination of personal clothing, which could otherwise lead to extended, unnoticed dermal exposure.
Respiratory Protection
-
Core Directive: All handling of this compound powder should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust.[3][4] For tasks outside of a fume hood where dust may be generated (e.g., cleaning spills), a NIOSH-approved respirator is necessary.[1][5]
-
Expertise & Causality: The H335 classification ("May cause respiratory irritation") directly informs this protocol.[1][2] Fine particles of this compound can be easily inhaled, leading to irritation of the respiratory tract. Engineering controls, such as a fume hood, are the most effective means of protection. When these are not feasible, personal respiratory protection is mandatory.
The logic for selecting appropriate PPE is a direct function of the substance's hazard profile.
Caption: A diagram illustrating the direct relationship between chemical hazards and PPE selection.
Operational and Disposal Plans
Effective PPE use is a component of a larger, comprehensive safety workflow.
Safe Handling and Operational Protocol
This step-by-step protocol ensures that safety is integrated into the entire experimental process.
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clean. Don all required PPE as detailed above.
-
Weighing: Conduct all weighing of this compound powder within the fume hood to contain dust.
-
Transfer: Use appropriate tools (e.g., spatulas) to transfer the chemical. Avoid actions that could generate dust clouds.
-
Post-Handling: After use, tightly close the container.[1][2][3] Clean any residual dust from the work surface and wash hands thoroughly after removing gloves.[3]
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like strong oxidizing agents.[3] The storage area should be secure.[1][3]
-
Disposal: All waste, including contaminated PPE and empty containers, must be disposed of as chemical waste.[1] Adhere strictly to your institution's hazardous waste disposal procedures and all local and national regulations.[4]
The entire lifecycle of the chemical in the lab, from receipt to disposal, must be governed by a safety-first mindset.
Caption: The operational workflow for safely managing this compound in a laboratory setting.
By integrating these detailed protocols and understanding the scientific reasoning behind them, you build a deep, trustworthy, and authoritative safety system. This approach not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
